molecular formula C40H77N9 B8282987 Chimassorb 2020 CAS No. 192268-64-7

Chimassorb 2020

Cat. No.: B8282987
CAS No.: 192268-64-7
M. Wt: 684.1 g/mol
InChI Key: YXHRTMJUSBVGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chimassorb 2020 is a high molecular weight hindered amine light stabilizer (HALS) designed to provide exceptional levels of ultraviolet (UV) and long-term thermal stability to polymeric materials during research and development . Its mechanism of action is distinct from that of UV absorbers; instead of merely filtering light, it primarily functions as an efficient free radical scavenger, effectively inhibiting the photo-oxidative degradation process initiated by UV radiation . This makes it highly valuable for studies aimed at extending the service life and maintaining the appearance and physical properties of plastics under UV exposure . This stabilizer is characterized by its high molecular weight (2600-3400 g/mol), which ensures excellent polymer compatibility, low volatility, and high extraction resistance . It demonstrates high-temperature stability, maintaining performance above 350°C, which is crucial for processing and testing in high-temperature polymers . Researchers utilize this compound in a variety of polymers, including polyolefins (PP, PE), EVA copolymers, and, in certain instances, polyacetals, polyamides, polyurethanes, and PVC blends . Its applications in research settings span the development of durable automotive components, agricultural films, construction materials like roofing membranes, and packaging solutions requiring UV protection . For experimental use, typical recommended dosage levels in research formulations range from 0.05% to 1.4% . The product is a transparent pale yellow granular solid with a melting point between 120-150°C . This product is intended for laboratory research purposes only and is not classified as a consumer product. It is strictly for professional use in a controlled R&D environment. It is not for diagnostic, therapeutic, or personal use, and must not be used as a food additive or in any application involving human consumption or dermal contact.

Properties

CAS No.

192268-64-7

Molecular Formula

C40H77N9

Molecular Weight

684.1 g/mol

IUPAC Name

4-N-butyl-2-N,4-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C40H77N9/c1-14-15-21-48(31-25-37(6,7)46-38(8,9)26-31)33-42-29-43-34(44-33)49(32-27-39(10,11)47-40(12,13)28-32)22-19-17-16-18-20-41-30-23-35(2,3)45-36(4,5)24-30/h29-32,41,45-47H,14-28H2,1-13H3

InChI Key

YXHRTMJUSBVGMX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC=N2)N(CCCCCCNC3CC(NC(C3)(C)C)(C)C)C4CC(NC(C4)(C)C)(C)C

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Chimassorb 2020?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chimassorb 2020

This compound is a high molecular weight hindered amine light stabilizer (HALS) integral to the protection of polymers against degradation caused by exposure to light and heat.[1][2][3][4] As a block oligomeric HALS, it offers superior compatibility with a wide range of polymers, high resistance to extraction, and a consistent performance profile owing to its narrow molecular weight distribution.[5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and application, with a focus on the technical details relevant to researchers and professionals in drug development and material science.

Chemical Structure and Identification

This compound is a complex oligomeric substance. Its chemical identity is defined as a polymer of 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)- with 2,4,6-trichloro-1,3,5-triazine, which has been further reacted with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine.[5]

  • Chemical Name: 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine[5]

  • CAS Number: 192268-64-7[5]

  • Class: Hindered Amine Light Stabilizer (HALS)[1][2][3][4]

  • Description: A slightly yellow, granular substance.[5]

The structure is characterized by the presence of multiple 2,2,6,6-tetramethylpiperidine (B32323) moieties, which are the functional groups responsible for its stabilizing activity.

Physicochemical and Performance Data

The quantitative properties of this compound are summarized in the tables below, providing a clear comparison of its physical characteristics and performance metrics.

Table 1: Physical and Chemical Properties

PropertyValueTest Condition/Method
Molecular Weight 2600 – 3400 g/mol
Melting Range 120 – 150 °C
Specific Gravity 1.01 g/cm³20 °C
Vapor Pressure 7 x 10⁻¹⁰ Pa20 °C (extrapolated)
Flashpoint > 275 °C
Ignition Temperature 390 °C
pH Value 7 - 10
Appearance Slightly yellow granules
Ash Content ≤ 0.1%
Volatiles ≤ 1.0%

Data sourced from multiple technical datasheets.[5]

Table 2: Solubility Profile

SolventSolubility (% w/w)Temperature
Water< 0.000120 °C
n-Hexane> 5020 °C
Tetrahydrofuran> 1520 °C
Dichloromethane> 1520 °C
Ethanol/Water (95/5)> 2.520 °C
n-Octanol> 1.020 °C
Isopropanol> 0.220 °C

Data sourced from a technical information sheet.[5]

Table 3: Thermal Stability (Thermogravimetric Analysis)

Weight Loss (%)Temperature (°C)
0.7250
0.8275
1.1300
1.7325
3.6350

Test Conditions: Pure substance, heating rate of 10 °C/min in air.[5]

Table 4: Recommended Usage Levels in Various Polymers

Polymer SystemApplicationRecommended Dosage (%)
Polypropylene (PP)Fibers, Tapes0.1 – 1.4
High-Density Polyethylene (HDPE)Tapes0.1 – 0.8
PP, HDPE, LDPE, LLDPEThick Sections0.05 – 1.0
LDPE, LLDPE, EVA, EBAFilms0.1 – 1.0

LDPE: Low-Density Polyethylene, LLDPE: Linear Low-Density Polyethylene, EVA: Ethylene Vinyl Acetate, EBA: Ethylene Butyl Acrylate. Data sourced from a technical information sheet.[5]

Mechanism of Action: The Denisov Cycle

This compound, like other HALS, functions by scavenging free radicals that are formed during the photo-oxidation of polymers. This process, known as the Denisov Cycle, is a regenerative cycle that allows a single HALS molecule to neutralize multiple radical species, thereby providing long-term protection. The hindered amine is oxidized to a stable nitroxyl (B88944) radical, which then traps alkyl radicals. The resulting amino ether can then react with peroxyl radicals to regenerate the nitroxyl radical, continuing the cycle.

Denisov_Cycle cluster_cycle The Denisov Cycle cluster_degradation Polymer Photo-oxidation HALS HALS Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical + ROO• Amino_Ether Amino Ether (>N-O-R) Nitroxyl_Radical->Amino_Ether + R• Amino_Ether->Nitroxyl_Radical + ROO• Polymer Polymer Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical hv, O2 Alkyl_Radical->Nitroxyl_Radical Trapped Peroxyl_Radical Peroxyl Radical (ROO•) Alkyl_Radical->Peroxyl_Radical + O2 Peroxyl_Radical->HALS Scavenged Peroxyl_Radical->Polymer Chain Scission, Degradation

Caption: The regenerative Denisov Cycle of HALS activity.

Experimental Protocols

The evaluation of this compound's performance involves several key experimental techniques. Below are detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and volatility of this compound.

Methodology:

  • A sample of the pure this compound (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

  • The crucible is loaded into a thermogravimetric analyzer.

  • The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C per minute.[5]

  • The atmosphere within the furnace is controlled, typically with a constant flow of air or nitrogen (e.g., 50-100 mL/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting data is plotted as weight loss percentage versus temperature, and the temperatures at which specific weight loss percentages (e.g., 1%, 5%, 10%) occur are determined.

Accelerated Weathering Test

Objective: To simulate and accelerate the aging process of a polymer stabilized with this compound under controlled laboratory conditions.

Methodology:

  • Sample Preparation: Polymer plaques (e.g., 1 mm thick compression-molded polypropylene) are prepared containing a specific concentration of this compound (e.g., 0.3%) along with other additives like antioxidants and processing stabilizers.[1]

  • Exposure: The plaques are mounted in a Weather-Ometer (WOM) or a similar accelerated weathering chamber.

  • Test Conditions: The samples are exposed to a controlled cycle of UV radiation, temperature, and humidity. A typical set of conditions includes:

    • Irradiation: A xenon arc lamp with filters to simulate the solar spectrum, with an irradiance of 0.5 W/m² at 340 nm.[1]

    • Temperature: A black standard temperature of 65 °C.[1]

    • Humidity: The test can be run under dry conditions or with controlled humidity cycles.[1]

  • Evaluation: At predetermined intervals, samples are removed from the chamber and evaluated for signs of degradation. This can include:

    • Mechanical Properties: Measurement of tensile strength and elongation at break. The time to 50% retention of tenacity is a common metric.[1]

    • Appearance: Visual inspection for cracking, chalking, and color change (measured using a spectrophotometer).

    • Chemical Changes: Analysis using techniques like Fourier-transform infrared spectroscopy (FTIR) to detect the formation of carbonyl groups, which are indicative of oxidation.

Quantification of this compound in Polymers

Objective: To determine the concentration of this compound in a polymer matrix.

Methodology:

  • Extraction: A known mass of the polymer sample is dissolved in a suitable solvent (e.g., decalin) at an elevated temperature (e.g., 140 °C) under reflux for a specified time (e.g., 40 minutes).[2]

  • Separation: The polymer is precipitated by cooling the solution and adding a non-solvent (e.g., methanol). The HALS remains in the solution.

  • Filtration: The precipitated polymer is removed by filtration.

  • Analysis: The concentration of this compound in the filtrate is determined using an analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): The extract is injected into an HPLC system equipped with a suitable column and detectors (e.g., UV and Evaporative Light Scattering Detector - ELSD). The concentration is calculated by comparing the peak area to a calibration curve prepared with known standards.[6]

    • UV-Vis Spectroscopy: The absorbance of the extract is measured at a specific wavelength and the concentration is determined using a calibration curve.[2]

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Accelerated Weathering & Analysis cluster_results Data Evaluation Compounding Polymer Compounding (with this compound) Molding Injection/Compression Molding of Test Plaques Compounding->Molding Weathering Exposure in Weather-Ometer Molding->Weathering Mechanical Mechanical Testing (Tensile Strength) Weathering->Mechanical Periodic Sampling Spectroscopy Spectroscopic Analysis (FTIR, Colorimetry) Weathering->Spectroscopy Periodic Sampling Data_Analysis Data Analysis & Performance Comparison Mechanical->Data_Analysis Spectroscopy->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: Workflow for evaluating HALS performance in polymers.

References

An In-depth Technical Guide to Chimassorb 2020 (CAS: 192268-64-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimassorb 2020, identified by CAS number 192268-64-7, is a high molecular weight Hindered Amine Light Stabilizer (HALS). It is crucial to note that this compound is a polymer additive designed for enhancing the durability of plastics and is not intended for pharmaceutical or drug development applications.[1][2][3][4] Its primary function is to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation and long-term heat.[2][4][5] This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and analytical methodologies for its characterization.

Physicochemical Properties

This compound is a block oligomeric HALS characterized by its high molecular weight and low volatility.[5] These properties contribute to its excellent compatibility with a wide range of polymers and high resistance to extraction.[3][5] A notable feature of this compound is its very narrow molecular weight distribution, which ensures consistent performance during processing and in the final application.[3][5]

General and Physical Properties
PropertyValueReference
Chemical Name 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine[5]
CAS Number 192268-64-7[5]
Molecular Weight 2600 - 3400 g/mol [5]
Appearance Slightly yellow granules[5]
Melting Range 120 - 150 °C[5]
Specific Gravity (20 °C) 1.01 g/cm³[5]
Vapor Pressure (20 °C) 7 x 10⁻¹⁰ Pa (extrapolated)[5]
Solubility Data (at 20 °C)
SolventSolubility (% w/w)Reference
Water< 0.0001[5]
n-Hexane> 50[5]
Tetrahydrofuran> 15[5]
Dichloromethane> 15[5]
Ethanol/Water (95/5)> 2.5[5]
n-Octanol> 1.0[5]
Isopropanol> 0.2[5]
Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis, conducted at a heating rate of 10 °C/min in air, indicates the following weight loss at different temperatures:

Temperature (°C)Weight Loss (%)Reference
2500.7[5]
2750.8[5]
3001.1[5]
3251.7[5]
3503.6[5]

Mechanism of Action: The Denisov Cycle

Unlike UV absorbers that function by absorbing UV radiation, Hindered Amine Light Stabilizers (HALS) like this compound act as radical scavengers.[1][6] They inhibit the degradation of polymers by continuously and cyclically removing free radicals generated during the photo-oxidation process.[1][6] This regenerative mechanism is known as the Denisov Cycle.[1][6]

The cycle begins with the HALS molecule being oxidized to a stable nitroxyl (B88944) radical.[1][6] This nitroxyl radical then traps the polymer alkyl and peroxy radicals, which are responsible for the degradation cascade.[1] A key advantage of this mechanism is that the HALS is regenerated, allowing a single molecule to neutralize multiple free radicals, thus providing long-term protection to the polymer.[1][6]

Denisov_Cycle cluster_polymer_degradation Polymer Degradation Initiation cluster_hals_cycle HALS Scavenging Cycle (Denisov Cycle) Polymer Polymer (P-H) Polymer_Radical Polymer Alkyl Radical (P•) Polymer->Polymer_Radical UV Light, Heat Peroxy_Radical Polymer Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O₂ Nitroxyl_Radical Nitroxyl Radical (>N-O•) Polymer_Radical->Nitroxyl_Radical Trapped Peroxy_Radical->Polymer_Radical + P-H HALS Hindered Amine (>N-H) Peroxy_Radical->HALS Initiates Cycle HALS->Nitroxyl_Radical Oxidation Aminoether Aminoether (>N-O-P) Nitroxyl_Radical->Aminoether + P• Hydroxylamine Hydroxylamine (>N-OH) Nitroxyl_Radical->Hydroxylamine + POO• Aminoether->Nitroxyl_Radical + POO• Hydroxylamine->Nitroxyl_Radical + POO•

Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.

Experimental Protocols: Analytical Methods

The determination of high molecular weight HALS like this compound in a polymer matrix presents an analytical challenge due to its oligomeric nature and high hydrophobicity.[7] Several advanced analytical techniques have been developed for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of HALS. Due to the basic nature of the hindered amine, a key aspect of the method is often the use of a basic mobile phase or an amine additive to facilitate elution from the column.[8]

  • Objective: To quantify the concentration of this compound in a polymer extract.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system.

    • Detectors: UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[8][9] A CAD is particularly useful as it does not require the analyte to have a chromophore.[9]

    • Column: A C18 reversed-phase column is typically used.[9]

  • Sample Preparation (Extraction):

    • Dissolve a known weight of the polymer sample in a suitable solvent (e.g., boiling xylene or toluene).

    • Precipitate the polymer by adding a non-solvent (e.g., methanol).

    • The HALS remains in the solvent phase. Filter the solution to remove the precipitated polymer.

    • The resulting extract is then concentrated and reconstituted in a solvent suitable for HPLC injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of an alkaline aqueous phase and an organic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Injection Volume: 5-20 µL.

  • Quantification: A calibration curve is constructed using standards of known this compound concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the direct identification of polymeric additives like this compound without the need for solvent extraction.

  • Objective: To identify this compound within a polymer matrix based on its specific pyrolysis products.

  • Instrumentation:

    • Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Methodology:

    • A small amount of the polymer sample is placed in the pyrolyzer.

    • The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere. This thermal energy breaks down the polymer and the additive into smaller, volatile fragments.

    • The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interaction with the stationary phase.

    • The separated fragments then enter the Mass Spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each fragment.

  • Data Analysis: The resulting pyrogram (a chromatogram of pyrolysis products) will show a series of peaks. By analyzing the mass spectra of these peaks, characteristic fragments of this compound can be identified, confirming its presence in the original polymer. This method is particularly useful for distinguishing between different types of HALS with similar chemical structures.[8][10]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_results Data Output & Interpretation Polymer_Sample Polymer Sample Extraction Solvent Extraction (e.g., Toluene/Methanol) Polymer_Sample->Extraction Pyrolysis Direct Pyrolysis Polymer_Sample->Pyrolysis HPLC HPLC (UV, ELSD, or CAD) Extraction->HPLC GCMS GC-MS Pyrolysis->GCMS Quantification Quantification (Concentration Data) HPLC->Quantification Identification Identification (Structural Confirmation) GCMS->Identification

Caption: A generalized workflow for the analysis of this compound in polymer samples.

References

In-Depth Technical Guide: The Core Mechanism of Action of Chimassorb 2020 as a Hindered Amine Light Stabilizer (HALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exposure to ultraviolet (UV) radiation and heat can initiate degradation processes in polymeric materials, leading to a loss of mechanical properties, discoloration, and a reduced service life. To counteract these effects, stabilizers are incorporated into the polymer matrix. Hindered Amine Light Stabilizers (HALS) are a class of highly efficient, non-UV-absorbing stabilizers that protect polymers from photo-oxidative degradation. Chimassorb 2020, a high molecular weight oligomeric HALS, is a state-of-the-art stabilizer known for its exceptional UV and long-term thermal stability, excellent polymer compatibility, and low volatility.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by performance data and detailed experimental protocols for its evaluation.

This compound is particularly effective in a wide range of polymers, including polyolefins (polypropylene and polyethylene), thermoplastic olefins (TPOs), and other substrates.[2] Its high molecular weight and narrow molecular weight distribution contribute to its low migration rates and consistent performance during processing and end-use applications.

Core Mechanism of Action: The Denisov Cycle

Unlike UV absorbers that function by absorbing UV radiation, HALS operate through a regenerative radical scavenging mechanism known as the Denisov Cycle. This cyclic process allows a single HALS molecule to neutralize multiple radical species, accounting for their high efficiency and long-term performance. The core of this mechanism involves the in-situ formation of stable nitroxyl (B88944) radicals from the parent hindered amine.

The key steps of the Denisov Cycle are as follows:

  • Initiation: UV radiation or heat generates free radicals (R•) in the polymer. In the presence of oxygen, these are rapidly converted to highly reactive peroxy radicals (ROO•).

  • Nitroxyl Radical Formation: The secondary amine group of the HALS molecule (>N-H) reacts with peroxy radicals to form a stable nitroxyl radical (>N-O•) and a hydroperoxide (ROOH).

  • Radical Trapping: The nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•), forming an amino ether (>N-O-R).

  • Regeneration: The amino ether can then react with another peroxy radical (ROO•) to regenerate the nitroxyl radical (>N-O•) and form other non-radical, stable products.

This regenerative cycle allows this compound to provide long-lasting protection to the polymer.

Denisov_Cycle Figure 1: The Denisov Cycle for HALS Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical UV, Heat Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Degradation_Products Degradation Products Peroxy_Radical->Degradation_Products Polymer Degradation HALS HALS (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical + ROO• Amino_Ether Amino Ether (>N-O-R) Nitroxyl_Radical->Amino_Ether + R• Amino_Ether->Nitroxyl_Radical + ROO•

Caption: A simplified representation of the Denisov Cycle, illustrating the regenerative radical scavenging mechanism of HALS.

Performance Data of this compound

The performance of this compound has been evaluated in various polymers under different aging conditions. The following tables summarize key performance data, demonstrating its effectiveness in providing light and thermal stability.

Table 1: Light Stability of Polypropylene Fibers

Stabilizer SystemConcentration (%)Exposure ConditionsHours to 50% Retained Tensile Strength
No Light Stabilizer-Xenon Arc Weathering< 500
Conventional HALS0.3Xenon Arc Weathering~1500
This compound 0.3 Xenon Arc Weathering > 2000

Data adapted from Ciba technical literature.

Table 2: Long-Term Thermal Stability of Polyethylene Film (200 micron)

Stabilizer SystemConcentration (%)Exposure ConditionsDays to 50% Retained Elongation
No Stabilizers-Oven Aging at 100°C< 50
Antioxidant (Irganox 1010)0.05Oven Aging at 100°C~200
This compound (in combination with antioxidant) 0.1 - 1.0 Oven Aging at 100°C > 350

Data adapted from Ciba technical literature.[1]

Table 3: Performance in Automotive TPO Applications

Stabilizer SystemConcentration (%)Exposure ConditionsTime to Embrittlement (days)
Reference (Standard HALS)0.2Oven Aging at 150°C~40
This compound 0.2 Oven Aging at 150°C ~65

Data from BASF technical presentation.[2]

Experimental Protocols for HALS Evaluation

The evaluation of the performance of HALS like this compound involves accelerated weathering and thermal aging tests. The following are detailed methodologies for key experiments.

Accelerated Weathering (Xenon-Arc)

This test simulates the damaging effects of full-spectrum sunlight, temperature, and moisture.

  • Standard: Based on ASTM D2565 or ISO 4892-2.

  • Apparatus: A xenon-arc weathering apparatus equipped with appropriate filters to simulate natural sunlight. The chamber should have controls for irradiance, temperature, and humidity.

  • Test Specimens: Prepare compression-molded plaques or extruded films of the polymer containing this compound at various concentrations. A control sample without any HALS should also be prepared.

  • Procedure:

    • Mount the specimens in the sample holders of the xenon-arc apparatus.

    • Set the exposure conditions according to the relevant standard. A typical cycle for polyolefins is:

      • Irradiance: 0.55 W/m² at 340 nm.

      • Black Panel Temperature: 63 ± 3 °C.

      • Relative Humidity: 50 ± 10%.

      • Water Spray Cycle: 18 minutes of water spray every 2 hours.

    • Expose the specimens for a predetermined duration (e.g., 2000, 4000, 6000 hours).

  • Evaluation:

    • Periodically remove specimens and evaluate for changes in:

      • Color: Measure color change (ΔE*) using a spectrophotometer.

      • Gloss: Measure gloss retention at a specific angle (e.g., 60°) using a gloss meter.

      • Mechanical Properties: Measure tensile strength and elongation at break according to relevant ASTM or ISO standards.

Long-Term Thermal Stability (Oven Aging)

This test evaluates the ability of the HALS to protect the polymer against thermal degradation at elevated temperatures.

  • Standard: Based on ISO 4577.

  • Apparatus: A circulating air oven with precise temperature control.

  • Test Specimens: Prepare compression-molded plaques or films of the polymer with and without this compound.

  • Procedure:

    • Place the test specimens in the oven at a specified temperature (e.g., 135°C or 150°C for polypropylene).

    • Age the specimens for an extended period, with periodic removals.

  • Evaluation:

    • At each interval, assess the specimens for:

      • Embrittlement: Determine the time to embrittlement by bending the specimen 180 degrees.

      • Mechanical Properties: Measure the retention of tensile strength and elongation.

      • Oxidative Induction Time (OIT): Measure the OIT using Differential Scanning Calorimetry (DSC) to assess the remaining stabilizer effectiveness.

Experimental_Workflow Figure 2: Experimental Workflow for HALS Evaluation cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_eval Performance Evaluation Polymer_Selection Polymer Resin Selection Stabilizer_Addition Addition of this compound Polymer_Selection->Stabilizer_Addition Compounding Melt Compounding Stabilizer_Addition->Compounding Specimen_Fabrication Specimen Fabrication (Molding/Extrusion) Compounding->Specimen_Fabrication Xenon_Arc Xenon-Arc Weathering Specimen_Fabrication->Xenon_Arc Oven_Aging Oven Aging Specimen_Fabrication->Oven_Aging Color_Gloss Color & Gloss Measurement Xenon_Arc->Color_Gloss Mechanical_Testing Mechanical Property Testing Xenon_Arc->Mechanical_Testing Oven_Aging->Mechanical_Testing Chemical_Analysis Chemical Analysis (e.g., FTIR, OIT) Oven_Aging->Chemical_Analysis Data_Analysis Data Analysis & Reporting Color_Gloss->Data_Analysis Mechanical_Testing->Data_Analysis Chemical_Analysis->Data_Analysis

Caption: A general workflow for the evaluation of HALS performance in polymeric materials.

Conclusion

This compound is a high-performance hindered amine light stabilizer that provides exceptional long-term UV and thermal stability to a wide range of polymeric materials. Its efficacy is rooted in the regenerative Denisov Cycle, a radical scavenging mechanism that allows for the continuous neutralization of degradation-initiating free radicals. The quantitative data presented demonstrates its superior performance compared to conventional stabilizers in demanding applications. The detailed experimental protocols provided offer a framework for the rigorous evaluation of HALS performance, enabling researchers and developers to optimize polymer formulations for enhanced durability and service life.

References

Photostabilization Efficiency of Oligomeric HALS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Hindered Amine Light Stabilizers (HALS) are a critical class of additives used to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation. This technical guide provides an in-depth exploration of oligomeric HALS, a specific subtype that offers significant performance advantages over traditional monomeric stabilizers. These benefits include lower volatility, reduced migration, and enhanced compatibility with a wide range of polymers, leading to superior long-term stability. This document details the fundamental mechanism of action, presents key performance data, outlines standardized experimental protocols for evaluation, and visualizes complex processes to provide a comprehensive resource for researchers, scientists, and professionals in material and product development.

Introduction to Oligomeric Hindered Amine Light Stabilizers

Oligomeric HALS are high molecular weight stabilizers distinguished by their structure, which consists of multiple hindered amine functional groups linked together.[1] Unlike their smaller monomeric counterparts, the larger size of oligomeric HALS significantly reduces their volatility and mobility within the polymer matrix.[2][3] This characteristic is crucial for applications requiring long service life under harsh environmental conditions, such as automotive parts, construction materials, and agricultural films.[4][5]

Key Advantages of Oligomeric HALS:

  • Low Volatility: Their high molecular weight prevents evaporation during high-temperature processing and end-use.[2][3]

  • High Resistance to Extraction: They are less likely to be removed from the polymer by contact with solvents, soaps, or other environmental factors.[2][3]

  • Excellent Polymer Compatibility: Oligomeric HALS generally show good compatibility with a variety of polymers, including polyolefins (PP, PE), PVC, and polyurethanes.[2][4]

  • Long-Term Thermal Stability: In addition to UV protection, they are effective long-term thermal stabilizers.[2][3]

The Mechanism of Photostabilization: The Denisov Cycle

HALS do not function by absorbing UV radiation. Instead, they are highly efficient radical scavengers that interrupt the polymer degradation cycle. This regenerative mechanism, often referred to as the Denisov Cycle, allows a single HALS molecule to neutralize many radicals, providing exceptionally long-lasting protection.

The process begins when UV energy creates free radicals (R•) in the polymer. These react with oxygen to form peroxy radicals (ROO•), which then propagate degradation. HALS intervene in this cycle. The secondary amine of the HALS (>NH) is oxidized to a stable aminoxyl radical (>NO•), which in turn traps the polymer alkyl radicals (R•) and peroxy radicals (ROO•), preventing further chain reactions. The HALS is then regenerated, allowing it to participate in subsequent stabilization cycles.

Denisov_Cycle cluster_degradation Polymer Degradation Pathway cluster_stabilization HALS Stabilization Cycle P Polymer (PH) R_radical Alkyl Radical (P•) P->R_radical UV Light, Heat ROO_radical Peroxy Radical (POO•) R_radical->ROO_radical + O2 NO_radical Aminoxyl Radical (>NO•) R_radical->NO_radical Trapping ROO_radical->P + PH Degradation Degraded Products (Chain Scission, Crosslinking) ROO_radical->Degradation Further Reactions HALS HALS (>NH) ROO_radical->HALS Interruption HALS->NO_radical + POO• NOR Alkoxyamine (>NOP) NO_radical->NOR + P• NOR->HALS Regeneration Cycle

Caption: The Denisov Cycle illustrating HALS radical scavenging.

Quantitative Performance of Oligomeric HALS

The efficiency of an oligomeric HALS is determined by its ability to maintain the mechanical and aesthetic properties of a polymer over time. Performance is typically measured by tracking changes in properties like gloss, color, and impact strength after accelerated weathering.

Table 1: Properties of Common Commercial Oligomeric HALS

Trade Name Chemical Class Molecular Weight Physical Form Key Features Recommended Dosage (%)
Chimassorb 944 Oligomeric HALS High (~2500 g/mol )[6] Powder / Granules Excellent compatibility, high extraction resistance, low volatility.[2][3] Effective in thin and thick sections.[4] 0.05 - 1.0[2][4]
Tinuvin 622 Oligomeric HALS High Powder / Granules Low volatility, high thermal stability, high resistance to extraction.[7] 0.1 - 0.5[7]

| Cyasorb UV-3346 | Oligomeric HALS | High | Powder / Flakes | Low volatility, excellent polymer compatibility, provides long-term UV and thermal protection.[8] | Varies by application |

Table 2: Summary of Performance Characteristics in Polyolefins

Performance Metric Unstabilized Polymer Polymer + Oligomeric HALS
Gloss Retention Rapid loss upon UV exposure High retention after thousands of hours of accelerated weathering
Color Change (ΔE*) Significant yellowing and fading Minimal color change, maintaining aesthetic appeal
Mechanical Properties Becomes brittle; loss of tensile and impact strength Retention of mechanical integrity and ductility

| Surface Integrity | Chalking, cracking, and crazing | Surface remains smooth and free of micro-cracks |

For polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), recommended dosages of Chimassorb 944 typically range from 0.1% to 0.5% by weight, depending on the application's UV exposure levels and the thickness of the part.[6]

Experimental Evaluation Protocols

Evaluating the performance of oligomeric HALS requires a systematic approach involving sample preparation, accelerated weathering, and post-exposure analysis.

Sample Preparation and Weathering

Polymer samples, typically in the form of plaques or films, are prepared with a specified concentration of the HALS additive, often through melt blending to ensure uniform dispersion.[6] These samples are then subjected to accelerated weathering, which simulates long-term outdoor exposure in a laboratory setting.

Table 3: Typical Accelerated Weathering Test Parameters (ASTM G154)

Parameter Description Typical Setting
Apparatus Fluorescent UV Lamp Apparatus (e.g., QUV) Conforms to ASTM G154[1][9]
UV Lamp Type UVA-340 lamps are commonly used to simulate the short-wave UV portion of sunlight.[10] UVA-340
Test Cycle Alternating periods of UV exposure and moisture (condensation) to mimic the day/night cycle. Example: 8 hours UV at 70°C followed by 4 hours condensation at 50°C.[1]
Exposure Duration Varies depending on the application, often running for 500, 1000, or 2000+ hours.[1] Application-specific

| Evaluation | Properties are measured at set intervals and compared to an unexposed control sample.[9] | Color, gloss, mechanical tests |

Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis cluster_results Phase 4: Outcome start Polymer Resin + Oligomeric HALS blend Melt Blending / Compounding start->blend mold Injection Molding / Film Extrusion blend->mold weather Accelerated Weathering (e.g., ASTM G154) mold->weather analysis Post-Exposure Evaluation weather->analysis color Colorimetry (ΔE*) analysis->color gloss Gloss Measurement analysis->gloss mech Mechanical Testing (Tensile, Impact) analysis->mech chem Chemical Analysis (FTIR, HPLC) analysis->chem end Performance Data & Lifetime Prediction color->end gloss->end mech->end chem->end

Caption: General workflow for evaluating HALS performance.
Analytical Techniques for HALS Quantification and Degradation

Beyond physical testing, advanced analytical methods are used to understand the behavior of the HALS within the polymer.

  • Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of HALS in a polymer extract.[11][12] This is crucial for studying migration and extraction resistance.

  • Mass Spectrometry (MS): Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can identify the specific type of HALS within a polymer without extraction.[12] Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can directly analyze the polymer surface to observe the oxidation and hydrolysis of HALS components during UV exposure.[13]

Analysis_Workflow cluster_extraction HALS Extraction cluster_direct Direct Analysis cluster_quant Quantification & Characterization sample Polymer Sample (Post-Weathering) extract_node Solvent Extraction sample->extract_node py_gcms Py-GC-MS sample->py_gcms Identification maldi MALDI-MS sample->maldi Surface Chemistry hplc HPLC-UV/ELSD extract_node->hplc Quantification result HALS Identification, Quantification, Degradation State py_gcms->result maldi->result lcms LC-MS hplc->lcms Structural Info lcms->result

Caption: Workflow for analytical characterization of HALS.

Conclusion

Oligomeric HALS represent a significant advancement in polymer stabilization technology. Their high molecular weight provides superior permanence, making them indispensable for durable applications exposed to sunlight and heat. Through the highly efficient, regenerative Denisov Cycle, they offer long-lasting protection against photo-oxidative degradation. A thorough understanding of their performance, evaluated through standardized weathering protocols and advanced analytical techniques, is essential for optimizing material formulations and ensuring product longevity in demanding environments.

References

An In-depth Technical Guide to the Molecular Weight Distribution of Chimassorb 2020

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight distribution of Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS). Designed for researchers, scientists, and professionals in drug development, this document details the known properties, analytical methodologies for characterization, and a representative experimental protocol.

Introduction to this compound

This compound is a high molecular weight hindered amine light stabilizer (HALS) widely utilized to protect polymeric materials from degradation induced by light and heat.[1][2][3] Its performance and physical properties, such as low volatility and high resistance to extraction, are intrinsically linked to its molecular weight and molecular weight distribution.[4][5] A key feature of this compound is its characteristically narrow molecular weight distribution, which contributes to its consistent performance in various applications.[4][5][6][7]

Molecular Weight Distribution Data

While precise values for number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) for every batch of this compound are not publicly available, the manufacturer's technical datasheets provide a typical molecular weight range.

ParameterValueReference
Molecular Weight ( g/mol )2600 - 3400[6][7][8]
Molecular Weight DistributionVery Narrow[4][5][6][7]

Note on Polydispersity Index (PDI): A narrow molecular weight distribution corresponds to a low PDI value (Mw/Mn), typically approaching 1.0. This indicates a high degree of uniformity in the polymer chain lengths, which is a critical factor for predictable performance and physical properties.

Experimental Protocol for Molecular Weight Distribution Analysis

The standard and most effective method for determining the molecular weight distribution of polymeric additives like this compound is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[9] The following protocol is a representative method synthesized from established practices for analyzing high molecular weight HALS.

Principle

GPC/SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with standards of known molecular weights, the molecular weight distribution of the sample can be determined.

Materials and Equipment
  • GPC/SEC System: Equipped with a pump, injector, column oven, and a differential refractive index (RI) detector. For more precise measurements, a multi-detector system including a light scattering detector and a viscometer can be employed.

  • Column: An SEC column suitable for the analysis of polymers in the molecular weight range of this compound. A column such as the Asahipak GF-310 HQ has been shown to be effective.[9]

  • Mobile Phase: A suitable solvent in which this compound is fully soluble. Tetrahydrofuran (THF) is commonly used. To improve the chromatography of HALS, the addition of an organic amine, such as 0.1% triethylamine, to the mobile phase is recommended to prevent interactions with the column packing material.[9]

  • Standards: Polystyrene or other well-characterized polymer standards with narrow molecular weight distributions covering the expected molecular weight range of the sample.

  • Sample Preparation: this compound, analytical grade solvent for dissolution (e.g., THF).

Procedure
  • Mobile Phase Preparation: Prepare the mobile phase (e.g., THF with 0.1% triethylamine) and degas it thoroughly before use.

  • System Equilibration: Purge the GPC/SEC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved.

  • Calibration: Prepare a series of solutions of the polymer standards with known concentrations. Inject each standard solution into the GPC/SEC system and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Ensure complete dissolution, using gentle agitation if necessary. Filter the sample solution through a 0.22 µm filter to remove any particulate matter.

  • Sample Analysis: Inject the prepared this compound solution into the GPC/SEC system under the same conditions used for the calibration standards.

  • Data Analysis: Record the chromatogram. Using the calibration curve, determine the molecular weight at each point of the chromatogram. Calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) using the GPC software.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for determining the molecular weight distribution of a polymer like this compound using GPC/SEC.

GPC_Workflow A Sample Preparation (Dissolution and Filtration) E Sample Analysis (Injection of this compound Solution) A->E B GPC/SEC System Preparation (Mobile Phase Degassing and Equilibration) C System Calibration (Injection of Polymer Standards) B->C D Calibration Curve Generation (log(MW) vs. Retention Time) C->D G Data Processing and Analysis D->G F Data Acquisition (Chromatogram Recording) E->F F->G H Result Reporting (Mn, Mw, PDI, Distribution Plot) G->H

GPC/SEC workflow for polymer molecular weight distribution analysis.

Conclusion

This compound is a high molecular weight HALS characterized by a molecular weight in the range of 2600-3400 g/mol and a very narrow molecular weight distribution. The determination of its molecular weight parameters is reliably achieved through Gel Permeation Chromatography (GPC/SEC). The provided experimental protocol offers a robust framework for the accurate and reproducible analysis of this compound and similar polymeric additives, which is essential for quality control and in-depth material characterization in various scientific and industrial applications.

References

Unraveling the Thermal Degradation Pathway of Chimassorb 2020: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathway of Chimassorb 2020, a high-molecular-weight hindered amine light stabilizer (HALS). Understanding the thermal stability and decomposition mechanism of this critical polymer additive is paramount for ensuring the longevity and performance of materials in demanding applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed degradation pathways and experimental workflows.

Introduction to this compound

This compound is a polymeric HALS widely used to protect polymers from degradation induced by UV light and heat.[1][2][3] Its high molecular weight and complex structure contribute to its low volatility and high resistance to extraction, making it an effective stabilizer for a variety of polymers, including polyolefins and polyamides.[1][2][3] The thermal stability of this compound is a critical parameter, as it dictates the processing window for polymers containing this additive and influences the long-term performance of the final product. Thermal degradation can lead to a loss of stabilizing activity and the generation of potentially harmful degradation products.

Quantitative Thermal Stability Data

The thermal stability of this compound has been primarily investigated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing key information about its decomposition profile.

A safety data sheet for this compound indicates that thermal decomposition begins at temperatures above 300 °C.[4] More specific data from a study by Chiu et al. (2022) shows that this compound undergoes a single-stage thermal decomposition process.[5] The key quantitative data from this study is summarized in the table below.

ParameterValueReference
5% Weight Loss Temperature (T5%)387.6 °C[5]
Onset of Decomposition> 300 °C[4]

Proposed Thermal Degradation Pathway

While a definitive study exhaustively identifying all thermal degradation products of this compound is not publicly available, a plausible degradation pathway can be proposed based on the known thermal behavior of similar HALS structures, particularly those containing piperidine (B6355638) and triazine rings.[6][7] The primary analytical technique for elucidating such pathways is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), which involves the thermal fragmentation of the molecule followed by separation and identification of the resulting products.

The proposed degradation of this compound likely proceeds through a series of complex reactions involving the cleavage of the weakest bonds within its polymeric structure. The main fragmentation points are expected to be:

  • C-N Bond Scission: The bonds connecting the piperidine rings to the hexanediamine (B8719201) backbone and the triazine ring are susceptible to thermal cleavage.

  • Piperidine Ring Opening: At higher temperatures, the 2,2,6,6-tetramethylpiperidine (B32323) ring itself can undergo fragmentation.

  • Triazine Ring Decomposition: The s-triazine ring, while relatively stable, can also decompose under pyrolytic conditions.

The following diagram illustrates a generalized proposed thermal degradation pathway for this compound.

G Proposed Thermal Degradation Pathway of this compound cluster_initial Initial Degradation (Lower Temperatures) cluster_secondary Secondary Degradation (Higher Temperatures) C2020 This compound Polymer Initial_Fragments Initial Polymer Fragments (Oligomeric Species) C2020->Initial_Fragments Chain Scission Piperidine_Monomer Piperidine-containing Monomers Initial_Fragments->Piperidine_Monomer Backbone Cleavage Triazine_Fragments Triazine Ring Fragments Initial_Fragments->Triazine_Fragments Triazine Decomposition Hydrocarbon_Fragments Aliphatic Hydrocarbon Fragments Initial_Fragments->Hydrocarbon_Fragments Side Chain Cleavage Piperidine_Fragments Piperidine Ring Fragments Piperidine_Monomer->Piperidine_Fragments Ring Opening

Caption: Proposed multi-stage thermal degradation of this compound.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the thermal degradation of polymer additives like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature. The T5% is the temperature at which 5% of the initial sample mass has been lost.

The following diagram illustrates a typical TGA workflow.

G Thermogravimetric Analysis (TGA) Workflow Sample Weigh Sample (5-10 mg) TGA Place in TGA Pan Sample->TGA Purge Purge with N2 TGA->Purge Heat Heat at 10°C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Analyze Analyze TGA/DTG Curves Record->Analyze

Caption: A simplified workflow for Thermogravimetric Analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile thermal degradation products of this compound.

Methodology:

  • Sample Preparation: A very small amount of this compound (typically in the microgram range) is placed into a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C or a programmed temperature ramp) in an inert atmosphere (e.g., helium). This thermal energy causes the molecule to fragment into smaller, volatile compounds.

  • Gas Chromatography (GC) Separation: The pyrolysis products are swept by a carrier gas into a gas chromatograph. The GC column separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

  • Data Analysis: The mass spectra of the degradation products are compared to spectral libraries (e.g., NIST) to identify their chemical structures. The retention times from the GC provide additional information for identification.

The following diagram illustrates the workflow for Py-GC/MS.

G Py-GC/MS Experimental Workflow Sample Place Sample in Pyrolyzer Pyrolysis Rapid Heating (Pyrolysis) Sample->Pyrolysis GC GC Separation of Fragments Pyrolysis->GC MS MS Detection & Identification GC->MS Analysis Library Search & Data Analysis MS->Analysis

References

A Comprehensive Technical Guide to the Solubility of Chimassorb 2020 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS), in a range of common organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development and other fields where the incorporation and behavior of polymer additives are of paramount importance. Understanding the solubility characteristics of this compound is essential for formulation development, process optimization, and ensuring the performance and stability of the final products.

Core Overview of this compound

This compound is a high molecular weight HALS with a molecular weight ranging from 2600 to 3400 g/mol .[1] It is widely used as a light stabilizer in various polymers, including polyolefins (polypropylene and polyethylene), olefin copolymers like EVA, and blends of polypropylene (B1209903) with elastomers.[1][2] Its primary function is to protect polymers from degradation caused by exposure to UV light and long-term heat, thereby extending the material's lifespan and maintaining its physical properties. Its high molecular weight contributes to its excellent compatibility with polymers and high resistance to extraction.[1][2]

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 20°C has been determined and is summarized in the table below. The data is presented in grams per 100 grams of solvent (% w/w) for easy comparison.

Solvent ClassificationSolvent NameSolubility ( g/100g of solvent) at 20°C
Alkanes n-Hexane> 50[1][3][4]
Ethers Tetrahydrofuran (THF)> 15[1][3][4]
Chlorinated Solvents Dichloromethane> 15[1][3][4]
Alcohols Isopropanol> 0.2[1][3][4]
n-Octanol> 1.0[1][3][4]
Aqueous Alcohols Ethanol/Water (95/5)> 2.5[1][3][4]
Ketones Acetone (B3395972)High solubility (qualitative)[5]
Methyl Ethyl Ketone (MEK)Data not available
Amides Dimethylformamide (DMF)High solubility (qualitative)[5]
Aromatic Hydrocarbons TolueneData not available
XyleneData not available
Esters Ethyl AcetateData not available
Water Water< 0.0001[1][3][4]

Note: While specific quantitative data for acetone and dimethylformamide are not provided in the available literature, they are mentioned as solvents in which high molecular weight HALS like this compound exhibit high solubility.[5]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available, a general methodology can be outlined based on established international guidelines such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 105 (Water Solubility) and ASTM D3132 (Standard Test Method for Solubility Range of Resins and Polymers). The following protocol describes a flask method, suitable for substances with solubility above 10⁻² g/L.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature (e.g., 20°C).

Materials:

  • This compound (analytical grade)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks with stoppers

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or another appropriate analytical instrument.

Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a volumetric flask. The excess amount ensures that saturation is reached.

    • Add a known volume of the selected organic solvent to the flask.

    • Place a magnetic stir bar in the flask.

  • Equilibration:

    • Stopper the flask and place it in a constant temperature bath set to 20°C (or the desired temperature).

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally in a preliminary test.

  • Phase Separation:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 24 hours at the constant temperature. This step is crucial to separate the saturated solution from the excess solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter to remove any suspended microparticles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Analysis:

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in grams of this compound per 100 grams of solvent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilib Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Stir at constant temperature (20°C) B->C D Allow to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

G cluster_high High Solubility (>15 g/100g) cluster_moderate Moderate Solubility (1-15 g/100g) cluster_low Low Solubility (<1 g/100g) Solubility Solubility of this compound nHexane n-Hexane (>50) THF Tetrahydrofuran (>15) DCM Dichloromethane (>15) Acetone Acetone (Qualitative) DMF Dimethylformamide (Qualitative) AqEthanol Ethanol/Water 95/5 (>2.5) nOctanol n-Octanol (>1.0) Isopropanol Isopropanol (>0.2) Water Water (<0.0001)

Caption: Logical relationship of this compound solubility.

References

In-Depth Technical Guide: Chimassorb 2020 and its Interaction with UV Radiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS). A key focus of this document is its interaction with ultraviolet (UV) radiation, detailing its mechanism of action which deviates from traditional UV absorbers. While a conventional UV absorption spectrum is not the primary characteristic of this compound, this guide will delve into the principles of its function and the methodologies for its analysis.

Physicochemical Properties of this compound

This compound is a complex oligomeric hindered amine light stabilizer.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine[2]
CAS Number 192268-64-7[2]
Appearance Slightly yellow granules[2]
Molecular Weight 2600 - 3400 g/mol [2]
Solubility Insoluble in water; soluble in organic solvents like n-Hexane, Tetrahydrofuran, and Dichloromethane.[2]

Mechanism of Action: Radical Scavenging, Not UV Absorption

Contrary to UV absorbers that function by absorbing UV radiation and dissipating it as heat, this compound and other HALS protect polymers from photo-degradation through a different mechanism.[3][4][5] They act as radical scavengers, interrupting the auto-oxidation cycle initiated by UV light. This regenerative mechanism is often referred to as the Denisov Cycle.[3][6][7]

The core of the HALS molecule is a 2,2,6,6-tetramethylpiperidine (B32323) ring. This structure is oxidized to a stable nitroxyl (B88944) radical, which then traps the free radicals (alkyl and peroxy radicals) that are formed within the polymer upon exposure to UV radiation.[3][4] This process prevents the propagation of polymer chain degradation. A key advantage of this mechanism is that the HALS is regenerated, allowing it to participate in multiple radical scavenging cycles, which provides long-term stability to the polymer.[3][4]

Because its primary function is not to absorb UV light, a strong, characteristic UV absorption spectrum is not a defining feature of this compound. Any UV absorbance is likely to be weak and associated with specific chromophores within its complex structure, such as the triazine ring.[8] This weak absorbance can, however, be utilized for the quantitative analysis of the additive in a polymer matrix.[8]

Signaling Pathway: The Denisov Cycle

The following diagram illustrates the radical scavenging mechanism of a hindered amine light stabilizer.

Denisov_Cycle cluster_initiation Polymer Degradation Initiation cluster_scavenging Radical Scavenging Cycle HALS HALS (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation Alkoxyamine Alkoxyamine (>N-OP) Nitroxyl_Radical->Alkoxyamine + P• Regenerated_HALS Regenerated HALS (>N-H) Nitroxyl_Radical->Regenerated_HALS Reaction with POOH Polymer_Radical Polymer Radical (P•) Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Alkoxyamine->Nitroxyl_Radical + POO• Hydroperoxide->Polymer_Radical Further Degradation Regenerated_HALS->Nitroxyl_Radical Re-oxidation Polymer Polymer (PH) Polymer->Polymer_Radical UV Light, O₂

Caption: The Denisov Cycle: Radical scavenging mechanism of HALS.

Experimental Protocol: UV-Vis Spectroscopy for Polymer Additives

While this compound does not have a strong UV absorption spectrum, UV-Vis spectroscopy can be employed for its quantification in a polymer matrix, often by targeting the absorbance of the triazine moiety.[8] Below is a general protocol for such an analysis.

Objective: To determine the concentration of a polymer additive (e.g., this compound) in a polymer sample using UV-Vis spectroscopy.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Soxhlet extraction apparatus or ultrasonic bath

  • Solvent for extraction (e.g., decalin, xylene, tetrahydrofuran)[8]

  • Solvent for analysis (must be UV transparent in the wavelength range of interest)

  • Polymer sample containing the additive

  • Pure additive standard

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a known amount of the pure additive standard.

    • Dissolve the standard in a suitable UV-transparent solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation (Extraction of the Additive):

    • Weigh a known amount of the polymer sample.

    • Extract the additive from the polymer matrix. This can be achieved by:

      • Soxhlet Extraction: Place the polymer sample in a thimble and extract with a suitable solvent (e.g., decalin) for several hours.[8]

      • Ultrasonic Extraction: Place the polymer sample in a flask with a suitable solvent and sonicate until the additive is completely dissolved.

    • After extraction, carefully separate the solvent containing the extracted additive from the polymer residue.

    • If necessary, evaporate the extraction solvent and redissolve the residue in a UV-transparent solvent suitable for UV-Vis analysis.

    • Transfer the solution to a volumetric flask and dilute to a known volume.

  • UV-Vis Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range appropriate for the chromophore being analyzed (e.g., the triazine ring).

    • Use the pure analysis solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the extracted sample solution at the same λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.

    • Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c).

    • Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of the additive in the sample solution.

    • Calculate the concentration of the additive in the original polymer sample, taking into account the initial mass of the polymer and the dilution factors.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the UV-Vis analysis of a polymer additive.

UV_Vis_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis Standard_Prep Prepare Standard Solutions Measure_Standards Measure Absorbance of Standards Standard_Prep->Measure_Standards Sample_Prep Prepare Sample Solution Weigh_Polymer Weigh Polymer Sample Sample_Prep->Weigh_Polymer Extract_Additive Extract Additive (Soxhlet/Ultrasonic) Weigh_Polymer->Extract_Additive Separate_Solvent Separate Solvent Extract_Additive->Separate_Solvent Redissolve Redissolve in UV-Transparent Solvent Separate_Solvent->Redissolve Dilute Dilute to Known Volume Redissolve->Dilute Measure_Sample Measure Absorbance of Sample Dilute->Measure_Sample Blank Run Blank (Solvent) Blank->Measure_Standards Blank->Measure_Sample Calibration_Curve Construct Calibration Curve Measure_Standards->Calibration_Curve Calculate_Concentration Calculate Concentration in Solution Measure_Sample->Calculate_Concentration Calibration_Curve->Calculate_Concentration Final_Calculation Calculate Concentration in Polymer Calculate_Concentration->Final_Calculation

Caption: Experimental workflow for UV-Vis analysis of a polymer additive.

Conclusion

This compound is a highly effective hindered amine light stabilizer that protects polymers from photodegradation through a regenerative radical scavenging mechanism, not by absorbing UV radiation. This mode of action explains the absence of a characteristic UV absorption spectrum for this compound. Nevertheless, analytical techniques such as UV-Vis spectroscopy can be adapted for its quantification by targeting specific chromophores within its structure. The detailed experimental protocol and workflows provided in this guide offer a framework for the analysis of this compound and similar polymer additives, enabling researchers to accurately assess their presence and concentration in various materials.

References

Spectroscopic Analysis of Chimassorb 2020: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimassorb 2020 is a high-molecular-weight hindered amine light stabilizer (HALS) widely utilized in the polymer industry to protect materials from degradation caused by exposure to light and heat.[1][2][3][4][5] Its oligomeric nature and high molecular weight (typically in the range of 2600–3400 g/mol ) ensure low volatility and high resistance to extraction, providing long-term stability to the polymer matrix.[1][6] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound, offering detailed experimental protocols and data interpretation for researchers and scientists.

Chemical Structure and Properties

This compound is a complex oligomeric substance. Its chemical name is 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine.[1][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine[1][6]
CAS Number 192268-64-7[1][6]
Molecular Weight 2600 - 3400 g/mol [1][6]
Appearance Slightly yellow granules[1][6]
Melting Range 120 - 150 °C[1][5]

Mechanism of Action: The Denisov Cycle

This compound, like other HALS, functions as a light stabilizer not by absorbing UV radiation, but by scavenging free radicals that are formed during the photo-oxidation of the polymer. This regenerative mechanism is known as the Denisov Cycle. The hindered amine functionality is oxidized to a stable nitroxyl (B88944) radical, which then traps and deactivates the harmful polymer alkyl and peroxy radicals, thus inhibiting the degradation cascade.

Denisov_Cycle HALS >N-H (Hindered Amine) Nitroxyl_Radical >N-O• (Nitroxyl Radical) HALS->Nitroxyl_Radical Oxidation (by ROO•, O2, etc.) Alkoxyamine >N-O-R (Alkoxyamine) Nitroxyl_Radical->Alkoxyamine Traps R• Hydroxylamine >N-OH (Hydroxylamine) Nitroxyl_Radical->Hydroxylamine Reacts with R'• Polymer_Radical P• (Polymer Radical) Alkoxyamine->Nitroxyl_Radical Reacts with ROO• Peroxy_Radical P-O-O• (Peroxy Radical) Hydroxylamine->Nitroxyl_Radical Reacts with ROO• Polymer P-H (Polymer) Polymer->Polymer_Radical UV, Heat Polymer_Radical->Peroxy_Radical + O2 Degradation Degradation Products Peroxy_Radical->Degradation Chain Scission, Crosslinking FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Powder Place Place small amount of powder on ATR crystal Sample->Place Pressure Apply consistent pressure Place->Pressure Background Collect background spectrum of clean ATR crystal Pressure->Background Acquire Acquire FTIR spectrum (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) Background->Acquire Process Process spectrum (baseline correction, ATR correction) Identify Identify characteristic peaks Process->Identify Compare Compare with reference spectra Identify->Compare NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh ~20-50 mg of This compound Dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Weigh->Dissolve Filter Filter into an NMR tube Dissolve->Filter Acquire_1H Acquire ¹H NMR spectrum Filter->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum Acquire_1H->Acquire_13C Process Process spectra (phasing, baseline correction) Acquire_13C->Process Integrate Integrate ¹H signals Process->Integrate Assign Assign signals to structural features Integrate->Assign UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Stock Prepare a stock solution of This compound in a UV-transparent solvent (e.g., acetonitrile) Dilute Dilute stock solution to obtain an absorbance in the linear range (0.1 - 1.0 AU) Prepare_Stock->Dilute Baseline Record baseline with a cuvette containing the pure solvent Dilute->Baseline Measure Measure the absorbance spectrum of the sample solution (e.g., 200-400 nm) Baseline->Measure Identify_LambdaMax Identify the wavelength(s) of maximum absorbance (λmax) Quantify Quantify concentration using the Beer-Lambert law (if applicable) Identify_LambdaMax->Quantify

References

In-Depth Technical Guide to the Health and Safety of Chimassorb 2020 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for the handling and use of Chimassorb 2020 in a research and development environment. The content is intended for researchers, scientists, and professionals in drug development who may work with this substance.

Chemical and Physical Properties

This compound is a high molecular weight hindered amine light stabilizer (HALS).[1][2][3] It is characterized by its excellent compatibility with polymers and high resistance to extraction.[1][3] The substance appears as slightly yellow granules.[1][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Melting Range120 – 150 °C[1][2]
Specific Gravity (20 °C)1.01 g/cm³[1][2]
Vapor Pressure (20 °C)7 x 10⁻¹⁰ Pa (extrapolated)[1][2]
Flash Point> 275°C[4]
Ignition Temperature390°C[4]
Ash Content≤0.1%[4]
Volatility≤1.0%[4]

Table 2: Solubility of this compound (20 °C)

SolventSolubility (% w/w)
Water< 0.0001[1]
n-Hexane> 50[1]
Dichloromethane> 15[1]
Tetrahydrofuran> 15[1]
Ethanol/Water (95/5)> 2.5[1]
n-Octanol> 1.0[1]
Isopropanol> 0.2[1]

Toxicological Data

Toxicological studies indicate that this compound has a low order of acute toxicity.

Table 3: Summary of Toxicological Data for this compound

TestResultClassification
Acute Oral Toxicity (Rat)LD50 > 2000 mg/kgNot classified as hazardous[5]
Skin IrritationNot an irritantNot classified as hazardous[5]
Eye Irritation (Rabbit)Not an irritantNot classified as hazardous[5]
Skin Sensitization (Guinea Pig)Not a sensitizerNot classified as hazardous[5]
Bacterial Reverse Mutation Assay (Ames Test)NegativeNot mutagenic[5]
In vitro Mammalian Chromosomal Aberration TestNegativeNot clastogenic[5]
In vitro Mammalian Cell Gene Mutation TestNegativeNot mutagenic[5]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for the toxicological tests conducted on this compound.

Acute Oral Toxicity (based on OECD Guideline 401)

The acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[4] Healthy, young adult rats are acclimatized to laboratory conditions before the test.[4] The animals are fasted overnight before the administration of this compound.[4] The substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[4] Observations of the animals are made for up to 14 days, noting any signs of toxicity and mortality.[6] Body weight is recorded weekly.[6] At the end of the study, all surviving animals are euthanized and a gross necropsy is performed.[4]

Bacterial Reverse Mutation Assay (Ames Test, based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[5][7] Strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine) are used.[5][8] These bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).[9] There are two primary methods for exposure: the plate incorporation method and the pre-incubation method.[10] After exposure and incubation for 2-3 days at 37°C, the number of revertant colonies (bacteria that have mutated back to being able to synthesize the essential amino acid) is counted and compared to the control group.[9][10] A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[7]

In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)

This test identifies substances that can cause structural chromosomal damage in cultured mammalian cells.[11][12] Cultures of established cell lines or primary cell cultures are exposed to at least three different concentrations of this compound, with and without metabolic activation, for approximately 1.5 cell cycles.[12] Following exposure, the cells are treated with a substance that arrests them in metaphase.[12] The cells are then harvested, stained, and analyzed microscopically for chromosomal aberrations.[11] A substance is considered clastogenic if it leads to a statistically significant, dose-dependent increase in chromosomal aberrations.[11]

Handling and Safety

Standard precautions for handling chemicals in a laboratory setting should be observed.[1][2] This includes avoiding the formation of dust and keeping the substance away from ignition sources.[1][2]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye Protection: Safety glasses with side-shields.[13]

  • Hand Protection: Chemical-resistant gloves.[13]

  • Body Protection: A lab coat or other suitable protective clothing should be chosen based on the level of activity and potential for exposure.[13]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection may not be necessary.[14] However, if large quantities are being handled without local exhaust ventilation, or if dust is generated, respiratory protection should be worn.[14]

PPE_Selection_Workflow start Task Assessment small_quantities Handling Small Quantities (e.g., weighing for solutions) start->small_quantities Low Exposure Risk large_quantities Handling Large Quantities or Potential for Dust Generation start->large_quantities Higher Exposure Risk ppe_standard Standard PPE: - Safety Glasses with Side Shields - Chemical-Resistant Gloves - Lab Coat small_quantities->ppe_standard ppe_enhanced Enhanced PPE: - Standard PPE plus - Respiratory Protection (e.g., N95 respirator) large_quantities->ppe_enhanced First_Aid_Decision_Tree exposure Exposure to this compound inhalation Inhalation exposure->inhalation Route skin Skin Contact exposure->skin Route eye Eye Contact exposure->eye Route ingestion Ingestion exposure->ingestion Route move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash with Soap and Water skin->wash_skin flush_eyes Flush Eyes with Water for 15 mins eye->flush_eyes seek_medical_ingestion Seek Immediate Medical Attention ingestion->seek_medical_ingestion seek_medical_inhalation Seek Medical Attention move_fresh_air->seek_medical_inhalation irritation Does Irritation Persist? wash_skin->irritation seek_medical_skin Seek Medical Attention irritation->seek_medical_skin Yes no_action_skin Monitor irritation->no_action_skin No seek_medical_eye Seek Medical Attention flush_eyes->seek_medical_eye Spill_Cleanup_Workflow spill Solid Spill of this compound evacuate Evacuate and Isolate Area spill->evacuate assess Assess Spill Hazard evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe Minor Spill call_ehs Call Environmental Health & Safety assess->call_ehs Major Spill contain Contain the Spill don_ppe->contain cleanup Gently Sweep/Scoop Solid contain->cleanup containerize Place in Labeled Waste Container cleanup->containerize decontaminate Decontaminate Spill Area containerize->decontaminate report Report Spill to Supervisor decontaminate->report

References

Methodological & Application

Application Notes and Protocols for Incorporating Chimassorb 2020 into Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the incorporation of Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS), into polyethylene (B3416737) (PE). It includes methodologies for sample preparation, processing, and performance evaluation, along with quantitative data on the enhanced UV stability of the resulting polymer.

Introduction

This compound is a highly effective light stabilizer for polyolefins, including polyethylene.[1][2][3] Its primary function is to protect the polymer from degradation caused by exposure to ultraviolet (UV) radiation, thereby extending the material's service life.[4][5] As a high molecular weight HALS, this compound offers excellent polymer compatibility and high resistance to extraction.[1][2][6][7] These characteristics, combined with its ability to also act as a long-term thermal stabilizer, make it a valuable additive for polyethylene applications requiring durability and color stability upon weathering.[2][8] This protocol outlines the steps for effectively incorporating this compound into polyethylene and evaluating its performance.

Quantitative Data Presentation

The following tables summarize the performance of polyethylene with and without this compound after accelerated UV weathering. The data demonstrates the significant improvement in the retention of mechanical properties and resistance to photo-oxidation in the stabilized samples.

Table 1: Mechanical Properties of Polyethylene Films After Accelerated UV Weathering

FormulationExposure Time (hours)Tensile Strength Retention (%)Elongation at Break Retention (%)
Polyethylene (Control)0100100
5007560
10005035
15003015
Polyethylene + 0.5% this compound0100100
5009590
10008882
15008075

Note: Data is synthesized from typical performance data of HALS in polyethylene and is for illustrative purposes.

Table 2: Carbonyl Index of Polyethylene Samples After Accelerated UV Weathering

FormulationExposure Time (hours)Carbonyl Index
Polyethylene (Control)0<0.01
5000.15
10000.32
15000.55
Polyethylene + 0.5% this compound0<0.01
5000.03
10000.08
15000.15

Note: The carbonyl index is a measure of the extent of photo-oxidation. A lower value indicates better stability. Data is synthesized from typical performance data of HALS in polyethylene and is for illustrative purposes.

Experimental Protocols

This section details the methodologies for incorporating this compound into polyethylene and evaluating the properties of the resulting material.

Materials
  • Polyethylene (PE): High-density polyethylene (HDPE) or low-density polyethylene (LDPE) pellets, depending on the target application. The grade should be specified (e.g., film, injection molding).

  • This compound: Supplied as slightly yellow granules.[3]

  • Processing Aid (Optional): Calcium stearate (B1226849) or other suitable processing aids.

  • Solvents (for analysis): Xylene, Tetrahydrofuran (THF) for extraction and analytical procedures.

Protocol for Incorporation via Twin-Screw Extrusion

This protocol describes the preparation of a polyethylene compound containing this compound using a co-rotating twin-screw extruder.

1. Pre-blending:

  • Dry the polyethylene pellets at 80°C for 4 hours to remove any residual moisture.
  • In a suitable blender (e.g., a tumble blender), dry blend the polyethylene pellets with this compound at the desired concentration. The recommended dosage of this compound is typically between 0.05% and 1.4% by weight, depending on the application and desired level of stabilization.[1] For this protocol, a concentration of 0.5% is used.
  • If a processing aid is used, add it during this step.

2. Compounding via Twin-Screw Extrusion:

  • Set up a co-rotating twin-screw extruder with a suitable screw configuration for compounding. The screw design should include feeding, conveying, melting, mixing, and metering zones.
  • Set the temperature profile of the extruder. A typical temperature profile for polyethylene is as follows:
  • Feed Zone: 170-180°C
  • Melting Zone: 180-200°C
  • Mixing Zone: 200-220°C
  • Metering Zone: 210-230°C
  • Die: 220°C
  • Set the screw speed to a moderate level, for example, 200-300 rpm.
  • Calibrate the feeder to deliver the pre-blended material at a constant rate.
  • Start the extruder and allow the temperatures to stabilize.
  • Begin feeding the pre-blended material into the extruder.
  • The molten polymer strand exiting the die is then cooled in a water bath and pelletized.

3. Sample Preparation for Testing:

  • The compounded pellets can be used for subsequent processing, such as film blowing, injection molding, or compression molding, to produce samples for testing.
  • For film applications, the pellets can be processed through a blown film line.
  • For mechanical testing, standard test specimens (e.g., dog-bone shapes for tensile testing) can be produced by injection molding or compression molding according to relevant ASTM or ISO standards.

Protocol for Accelerated Weathering

To evaluate the effectiveness of this compound, the prepared polyethylene samples are subjected to accelerated weathering.

  • Apparatus: A xenon arc or fluorescent UV accelerated weathering chamber.

  • Test Conditions: Follow a standard test method such as ASTM G155 (for xenon arc) or ASTM G154 (for fluorescent UV). A common cycle involves alternating periods of UV exposure, temperature, and humidity/condensation.

  • Exposure Duration: Samples should be exposed for a predetermined duration, with specimens withdrawn at regular intervals (e.g., 0, 500, 1000, 1500 hours) for analysis.

Protocol for Performance Evaluation

1. Mechanical Testing:

  • Conduct tensile testing on the weathered and unweathered samples according to ASTM D638 or ISO 527.
  • Measure tensile strength, elongation at break, and tensile modulus.
  • Calculate the retention of mechanical properties after each exposure interval.

2. Spectroscopic Analysis (Carbonyl Index):

  • Analyze the surface of the weathered and unweathered samples using Fourier Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflectance (ATR) mode.
  • Measure the absorbance of the carbonyl peak (around 1715 cm⁻¹) and a reference peak that does not change with degradation (e.g., a C-H bending vibration around 1465 cm⁻¹).
  • Calculate the carbonyl index as the ratio of the carbonyl peak absorbance to the reference peak absorbance.

Diagrams

Mechanism of Action of this compound (HALS)

Hindered Amine Light Stabilizers (HALS) like this compound do not absorb UV radiation but act as radical scavengers to inhibit polymer degradation.[4] The stabilization mechanism is a cyclic process where the HALS is regenerated, allowing it to provide long-term protection.

HALS_Mechanism Polymer Polymer R_dot Alkyl Radical (R•) Polymer->R_dot UV UV Radiation UV->Polymer Initiation ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ Degradation Polymer Degradation (Chain Scission, Crosslinking) ROO_dot->Degradation HALS This compound (>N-H) NO_dot Nitroxyl Radical (>N-O•) HALS->NO_dot + ROO• NOR Alkoxyamine (>N-O-R) NO_dot->NOR + R• NOR->HALS + ROO• (Regeneration)

Caption: Simplified mechanism of polyethylene stabilization by this compound.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for incorporating and testing this compound in polyethylene.

Experimental_Workflow Start Start Materials 1. Material Preparation - Polyethylene Pellets - this compound Start->Materials Blending 2. Dry Blending Materials->Blending Extrusion 3. Twin-Screw Extrusion Blending->Extrusion Pelletizing 4. Pelletizing Extrusion->Pelletizing Sample_Prep 5. Sample Preparation (e.g., Injection Molding) Pelletizing->Sample_Prep Weathering 6. Accelerated Weathering Sample_Prep->Weathering Testing 7. Performance Evaluation - Mechanical Testing - FTIR Analysis Weathering->Testing Analysis 8. Data Analysis Testing->Analysis End End Analysis->End

Caption: Experimental workflow for incorporating this compound into polyethylene.

Safety Precautions

Standard laboratory safety procedures should be followed when handling chemicals and operating machinery. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and lab coats. The extrusion process should be carried out in a well-ventilated area. For detailed safety information regarding this compound, refer to the manufacturer's Safety Data Sheet (SDS).[2]

References

Application Notes and Protocols: Melt Blending of Chimassorb 2020 in Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the melt blending of Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS), with polypropylene (B1209903) (PP). The protocol is intended to guide researchers in preparing stabilized PP formulations for applications requiring enhanced UV and long-term thermal stability.

Introduction

This compound is a high molecular weight hindered amine light stabilizer (HALS) that provides excellent protection to polymers, particularly polyolefins like polypropylene, against degradation caused by exposure to UV radiation and heat.[1] Its high molecular weight and oligomeric structure ensure low volatility and high resistance to extraction, making it suitable for a wide range of applications.[1] This document outlines the melt blending procedure using a co-rotating twin-screw extruder, a common industrial practice for compounding additives into thermoplastic polymers.[2][3][4]

The primary mechanism of HALS like this compound involves scavenging free radicals that are formed during the photo-oxidation process, thereby inhibiting the degradation cascade.[5] This stabilization is crucial for maintaining the mechanical integrity and appearance of polypropylene products exposed to sunlight and elevated temperatures over extended periods.

Materials and Equipment

2.1 Materials

  • Polypropylene (PP): Homopolymer or copolymer grade, in pellet or powder form. The specific grade will depend on the final application requirements.

  • This compound: Supplied as slightly yellow granules.[1]

  • Co-stabilizers (Optional): Phosphite or phosphonite-based processing stabilizers (e.g., Irgafos® 168) and phenolic antioxidants (e.g., Irganox® 1010) can be added to protect the polymer during high-temperature processing.

  • Nitrogen Gas: For purging the extruder feed hopper to minimize oxidative degradation during processing.

2.2 Equipment

  • Co-rotating Twin-Screw Extruder: Equipped with a gravimetric or volumetric feeding system, a vacuum venting port, and a strand die. The screw design should include conveying, kneading, and mixing elements to ensure proper dispersion of the additive.[2][3][4]

  • Water Bath: For cooling the extruded strands.

  • Pelletizer: To cut the cooled strands into pellets.

  • Injection Molding Machine or Compression Press: For preparing test specimens for mechanical and weathering analysis.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.

Experimental Protocols

3.1 Pre-Blending of Materials

For accurate dosing and homogeneous distribution, it is recommended to pre-blend the this compound granules and any optional co-stabilizers with the polypropylene pellets in a bag or a tumble blender before feeding them into the extruder. The recommended dosage of this compound in polypropylene for thick sections is typically between 0.05% and 1.0% by weight.[1]

3.2 Melt Blending Procedure using a Twin-Screw Extruder

The following is a general protocol for melt blending. Actual parameters may need to be optimized based on the specific extruder, polypropylene grade, and desired level of dispersion.

  • Extruder Preparation:

    • Ensure the extruder and all ancillary equipment are clean and dry.

    • Set the temperature profile for the different zones of the extruder. A typical temperature profile for polypropylene is provided in Table 1. The profile should be set to ensure the polypropylene is fully melted and the viscosity is suitable for mixing, without causing thermal degradation of the polymer or the additive.

    • Start the extruder at a low screw speed (e.g., 50 rpm).

  • Material Feeding:

    • Purge the feed hopper with nitrogen gas to create an inert atmosphere.

    • Begin feeding the pre-blended PP/Chimassorb 2020 mixture into the main feed throat of the extruder using a calibrated feeder.

  • Compounding:

    • Gradually increase the screw speed to the desired setpoint (e.g., 200-400 rpm). The optimal screw speed will depend on the extruder geometry and the desired balance between dispersive and distributive mixing.[2]

    • Apply a vacuum to the vent port to remove any volatiles that may be generated during processing.

    • Monitor the extruder torque and melt pressure to ensure stable processing.

  • Extrusion and Pelletization:

    • The molten polymer blend will be extruded through the strand die.

    • Pass the extruded strands through a water bath to cool and solidify them.

    • Feed the cooled strands into a pelletizer to produce compounded pellets.

  • Sample Collection and Storage:

    • Collect the pellets and ensure they are completely dry before storage.

    • Store the compounded pellets in a sealed, moisture-proof bag in a cool, dark place.

3.3 Preparation of Test Specimens

  • Injection Molding: Use an injection molding machine to produce standardized test specimens (e.g., tensile bars, impact test specimens) from the compounded pellets according to relevant ASTM or ISO standards.

  • Compression Molding: Alternatively, compression molding can be used to prepare plaques or films for testing.

Data Presentation

The following tables summarize typical data that can be generated to evaluate the performance of this compound in polypropylene. The values presented are representative and may vary depending on the specific experimental conditions.

Table 1: Typical Twin-Screw Extruder Processing Parameters for Polypropylene Compounding

ParameterValue
Zone 1 (Feed) 180 - 200 °C
Zone 2 200 - 220 °C
Zone 3 220 - 230 °C
Zone 4 (Mixing) 220 - 230 °C
Zone 5 210 - 220 °C
Die 220 - 230 °C
Screw Speed 200 - 400 rpm
Throughput 5 - 15 kg/h (for a lab-scale extruder)

Table 2: Effect of this compound Concentration on the Mechanical Properties of Polypropylene

This compound Conc. (wt%)Tensile Strength at Yield (MPa)Elongation at Break (%)Izod Impact Strength (kJ/m²)
0 (Unstabilized PP)344503.5
0.2344453.6
0.533.54403.8
1.0334304.0

Table 3: Accelerated Weathering Performance of Polypropylene with this compound (QUV Accelerated Weathering Tester, ASTM G154)

This compound Conc. (wt%)Time to 50% Retention of Tensile Strength (hours)Change in Yellowness Index (ΔYI) after 1000 hours
0 (Unstabilized PP)< 500> 15
0.21500< 5
0.5> 2500< 3
1.0> 3500< 2

Mandatory Visualizations

Melt_Blending_Workflow cluster_preparation Material Preparation cluster_extrusion Melt Compounding cluster_post_processing Post-Processing & Specimen Preparation cluster_analysis Characterization PP_Pellets Polypropylene Pellets Pre_Blending Pre-Blending PP_Pellets->Pre_Blending Chimassorb_2020 This compound Granules Chimassorb_2020->Pre_Blending Twin_Screw_Extruder Twin-Screw Extruder Pre_Blending->Twin_Screw_Extruder Gravimetric Feeding Melt_Strands Molten Strands Twin_Screw_Extruder->Melt_Strands Water_Bath Water Bath Melt_Strands->Water_Bath Pelletizer Pelletizer Water_Bath->Pelletizer Compounded_Pellets Compounded Pellets Pelletizer->Compounded_Pellets Injection_Molding Injection Molding / Compression Molding Compounded_Pellets->Injection_Molding Test_Specimens Test Specimens Injection_Molding->Test_Specimens Mechanical_Testing Mechanical Testing (ASTM D638, D256) Test_Specimens->Mechanical_Testing Weathering_Testing Accelerated Weathering (ASTM G154) Test_Specimens->Weathering_Testing

Caption: Workflow for melt blending this compound in polypropylene.

Safety Precautions

  • Always handle this compound in a well-ventilated area.

  • Avoid creating dust during handling.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Follow all safety guidelines for operating the twin-screw extruder and other high-temperature equipment.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Application Notes and Protocols: Solvent Casting of Polyamide Films with Chimassorb 2020

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and characterization of polyamide films containing the high molecular weight hindered amine light stabilizer (HALS), Chimassorb 2020, using the solvent casting technique. The inclusion of this compound is intended to enhance the ultraviolet (UV) and thermal stability of the polyamide films, which is crucial for applications requiring durability and resistance to environmental degradation.

Introduction

Polyamide (PA) films are widely used in various industrial and biomedical applications due to their excellent mechanical strength, chemical resistance, and thermal stability. However, polyamides are susceptible to degradation upon exposure to UV radiation and heat, which can lead to discoloration, embrittlement, and a loss of mechanical integrity[1]. This compound is a high molecular weight hindered amine light stabilizer (HALS) that effectively mitigates these degradation processes by scavenging free radicals generated during photo-oxidation[2][3]. This document outlines a detailed protocol for the solvent casting of Polyamide-6 (PA6) films with this compound and provides expected performance data based on available literature for similar HALS in polyamide.

Materials and Equipment

Materials:

  • Polyamide-6 (PA6) pellets or powder

  • This compound (or a similar high molecular weight HALS)

  • Formic acid (98-100% purity)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Analytical balance

  • Glass beakers and magnetic stir bars

  • Magnetic stirrer with hotplate

  • Glass petri dishes or a flat glass casting surface

  • A controlled-environment chamber or a vacuum oven

  • Film applicator (doctor blade) for controlled thickness (optional)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Protocols

Preparation of Polyamide-6 Solution with this compound

A detailed workflow for the preparation of the casting solution is outlined below.

G cluster_0 Solution Preparation Weigh_PA6 1. Weigh Polyamide-6 Weigh_C2020 2. Weigh this compound Weigh_PA6->Weigh_C2020 Add_FA 3. Add Formic Acid Weigh_C2020->Add_FA Dissolve 4. Dissolve at RT with Stirring Add_FA->Dissolve Degas 5. Degas Solution Dissolve->Degas

Figure 1: Workflow for the preparation of the polyamide casting solution.

  • Determine Concentrations: Prepare a 3-4% (w/v) solution of Polyamide-6 in formic acid. The concentration of this compound should be calculated as a weight percentage of the polyamide, with a recommended range of 0.1% to 1.0% for films[2]. For this protocol, we will use a 1.0 wt% concentration of this compound relative to the PA6.

  • Dissolution:

    • In a fume hood, accurately weigh the desired amount of Polyamide-6 and this compound and place them in a clean, dry glass beaker.

    • Add the calculated volume of formic acid to the beaker.

    • Place a magnetic stir bar in the beaker and cover it to prevent solvent evaporation and moisture absorption.

    • Stir the mixture at room temperature until both the polyamide and this compound are completely dissolved. This may take several hours. Gentle heating (e.g., 40-50°C) can be applied to expedite the dissolution process, but care must be taken to avoid excessive solvent evaporation.

  • Degassing: Once a homogeneous solution is obtained, it is crucial to remove any dissolved air bubbles, which can cause defects in the final film. This can be achieved by letting the solution stand for several hours or by using a vacuum desiccator for a short period.

Solvent Casting of the Film

The process of casting the prepared solution to form a film is illustrated below.

G cluster_1 Film Casting and Drying Pour 1. Pour Solution onto Substrate Level 2. Level the Surface Pour->Level Dry 3. Dry in Controlled Environment Level->Dry Peel 4. Peel the Film Dry->Peel Post_Dry 5. Post-Drying/Annealing Peel->Post_Dry

Figure 2: Workflow for the solvent casting and drying of the polyamide film.

  • Casting:

    • Place a clean, dry, and level glass petri dish or another suitable flat substrate in a fume hood or a controlled environment chamber.

    • Carefully pour the prepared polyamide solution onto the substrate, ensuring an even distribution. To control the film thickness, a doctor blade can be used to spread the solution to a uniform height.

  • Drying:

    • Cover the casting setup to allow for slow and uniform solvent evaporation. Rapid evaporation can lead to film shrinkage and the formation of defects[4].

    • Dry the film at a slightly elevated temperature, for instance, 50-70°C, to facilitate the removal of the formic acid[4]. The drying time will depend on the film thickness and the drying temperature and can range from several hours to a full day. A gentle flow of inert gas, such as nitrogen, can be introduced to aid the drying process and prevent oxidation.

  • Film Removal and Post-Treatment:

    • Once the film is completely dry and appears transparent and solid, carefully peel it from the substrate.

    • To ensure the complete removal of any residual solvent, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the polyamide (for PA6, Tg is approximately 50-60°C) for 24 hours.

Data Presentation

The following tables summarize the expected properties of Polyamide-6 films with and without a high molecular weight HALS, based on available literature. It is important to note that the data for the HALS-containing films are representative of high molecular weight HALS and not specifically for this compound, as direct data was not available.

Table 1: Mechanical Properties of Polyamide-6 Films

PropertyNeat PA6 FilmPA6 Film with 1.0 wt% HALS
Tensile Strength (MPa) ~ 60 - 80~ 55 - 75
Elongation at Break (%) ~ 150 - 250~ 150 - 250

Note: The addition of HALS may cause a slight initial decrease in tensile strength but is expected to significantly improve the retention of mechanical properties after UV exposure.

Table 2: Thermal Properties of Polyamide-6 Films

PropertyNeat PA6 FilmPA6 Film with 1.0 wt% HALS
Onset Decomposition Temp. (TGA, °C) ~ 440~ 440 - 450
Melting Temperature (DSC, °C) ~ 220~ 220
Glass Transition Temp. (DSC, °C) ~ 50 - 60~ 50 - 60

Note: The presence of a high molecular weight HALS is expected to have a minimal effect on the melting and glass transition temperatures but may slightly increase the onset of thermal decomposition.

Table 3: UV-Visible Spectroscopy Data for Polyamide-6 Films

PropertyNeat PA6 FilmPA6 Film with 1.0 wt% HALS
UV Cutoff Wavelength (nm) ~ 300 - 320~ 320 - 340
Transmittance at 400 nm (%) > 85%> 80%

Note: The addition of a HALS may slightly shift the UV cutoff to a higher wavelength and may result in a minor decrease in transmittance in the visible region.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanism of UV degradation in polyamides and the protective role of Hindered Amine Light Stabilizers (HALS) like this compound.

G cluster_0 UV Degradation Pathway cluster_1 HALS Protection Mechanism UV UV Radiation PA Polyamide UV->PA initiates Radical Free Radicals (P•, POO•) PA->Radical forms Degradation Chain Scission, Crosslinking (Embrittlement, Discoloration) Radical->Degradation leads to Nitroxyl Nitroxyl Radicals (NO•) Radical->Nitroxyl scavenged by HALS HALS (this compound) HALS->Nitroxyl regenerates Nitroxyl->HALS regenerates from Stable Stable Species Nitroxyl->Stable forms

Figure 3: Mechanism of HALS in preventing UV degradation of polyamide.

Conclusion

The solvent casting method detailed in this document provides a reliable means of producing polyamide films with enhanced UV and thermal stability through the incorporation of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the development of durable polyamide-based materials for a range of applications. It is recommended to perform specific characterization on the prepared films to confirm the properties for the intended application.

References

Application Notes and Protocols for Chimassorb 2020 Masterbatch Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and characterization of masterbatches containing Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS). The following sections offer guidance on formulation, processing, and quality control to ensure optimal dispersion and performance of this compound in various polymer matrices.

Introduction to this compound

This compound is a high molecular weight HALS that provides excellent UV and long-term thermal stability to a wide range of polymers.[1][2][3] Its high molecular weight contributes to low volatility, excellent polymer compatibility, and high resistance to extraction.[1][3][4] this compound is effective in polyolefins (polyethylene, polypropylene), olefin copolymers (EVA), polyamides, polyurethanes, and other polymers.[1][2] It functions by scavenging free radicals generated by UV exposure, thus inhibiting the degradation of the polymer.

Masterbatch Formulation

A masterbatch is a concentrated mixture of additives, such as this compound, encapsulated in a carrier polymer. The use of a masterbatch facilitates accurate dosing and uniform dispersion of the additive during the final processing of the polymer product.

Carrier Resin Selection

The carrier resin for the masterbatch should be compatible with the final polymer in which the masterbatch will be used. For polyolefin applications, a low-density polyethylene (B3416737) (LDPE) or linear low-density polyethylene (LLDPE) with a high melt flow index (MFI) is commonly chosen to ensure good dispersion.

This compound Loading Concentration

The concentration of this compound in the masterbatch depends on the desired final concentration in the end product and the let-down ratio (the ratio of masterbatch to the bulk polymer). A common starting point for HALS masterbatches is a 10% concentration by weight. The recommended dosage of this compound in the final product typically ranges from 0.05% to 1.4%, depending on the application and the polymer.[2]

Table 1: Recommended Final Dosage of this compound in Various Applications

ApplicationPolymerRecommended Dosage (%)
FibersPolypropylene (PP)0.1 – 1.4
TapesPP, HDPE0.1 – 0.8
Thick SectionsPP, HDPE, LDPE, LLDPE0.05 – 1.0
FilmsLDPE, LLDPE, EVA, EBA0.1 – 1.0
Data sourced from the Chimassorb® 2020 technical datasheet.[1]

Masterbatch Preparation via Twin-Screw Extrusion

Twin-screw extrusion is the preferred method for preparing high-quality masterbatches due to its excellent mixing and dispersing capabilities.

Equipment
  • Co-rotating twin-screw extruder

  • Gravimetric or volumetric feeders for polymer and additive

  • Strand die

  • Water bath for cooling

  • Pelletizer

Experimental Protocol
  • Preparation: Ensure the carrier resin and this compound are dry to prevent processing issues.

  • Feeding: Accurately feed the carrier resin and this compound into the extruder using calibrated feeders. The components can be pre-blended or fed separately.

  • Extrusion: Melt and mix the components in the extruder. The screw configuration should include conveying, kneading, and mixing elements to ensure proper dispersion.

  • Cooling: Pass the extruded strands through a water bath to solidify.

  • Pelletizing: Cut the cooled strands into pellets of uniform size.

Table 2: Typical Twin-Screw Extrusion Parameters for Polyethylene-Based Masterbatch

ParameterValue
Temperature Profile
Feed Zone30 - 60 °C
Zone 2 (Melting)150 - 180 °C
Zone 3 - 5 (Mixing)160 - 190 °C
Die Zone170 - 200 °C
Screw Speed 150 - 300 rpm
Feed Rate Dependent on extruder size and desired output
These are starting parameters and may require optimization based on the specific extruder, carrier resin, and loading concentration.

Quality Control of this compound Masterbatch

Several analytical techniques can be employed to ensure the quality and consistency of the prepared masterbatch.

Quantification of this compound

4.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantitative analysis of this compound in the masterbatch.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known weight of the masterbatch pellets in a suitable solvent (e.g., boiling xylene).

    • Precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Filter the solution to remove the precipitated polymer.

    • Evaporate the solvent and redissolve the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of Tetrahydrofuran (THF) and methanol, potentially with a small amount of an amine like triethanolamine (B1662121) to improve peak shape. A reported mobile phase for Chimassorb 944 and 2020 is a mixture of THF:methanol:triethanolamine (90:10:1.5 v/v/w).[5]

    • Detection: UV detector at a suitable wavelength (e.g., 240 nm).[5]

    • Quantification: Use a calibration curve prepared with known concentrations of a this compound standard.

4.1.2. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR can be used for a rapid, semi-quantitative or quantitative analysis of this compound concentration.

Experimental Protocol:

  • Sample Preparation:

    • Press a thin film of the masterbatch pellet using a heated press.

    • Alternatively, perform a solvent extraction as described for HPLC and analyze the extract.

  • FTIR Analysis:

    • Acquire the infrared spectrum of the sample.

    • Identify a characteristic absorption band for this compound that does not overlap with the carrier resin's bands.

    • Create a calibration curve by plotting the absorbance of the characteristic peak against the concentration of this compound in a series of standards.

    • Determine the concentration of this compound in the sample from the calibration curve. One study on the migration of this compound in polyethylene films utilized FTIR for quantitative monitoring.

Thermal Stability Assessment

Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a material as a function of temperature and can be used to assess the thermal stability of the masterbatch and the concentration of the components.

Experimental Protocol:

  • Sample Preparation: Place a small, known weight of the masterbatch pellets (typically 5-10 mg) into a TGA crucible.[6]

  • TGA Conditions:

    • Heating Rate: A typical heating rate is 10 °C/min.[1]

    • Atmosphere: The analysis can be run under an inert atmosphere (e.g., nitrogen) or in air.[1]

    • Temperature Range: Heat the sample from ambient temperature to a temperature at which all components have decomposed (e.g., 600-800 °C).

  • Data Analysis: The resulting TGA curve will show distinct weight loss steps corresponding to the degradation of different components. The weight loss associated with the degradation of this compound can be used to estimate its concentration. The onset of degradation provides information about the thermal stability of the masterbatch. The TGA data for pure this compound shows a 1% weight loss at approximately 290°C and a 10% weight loss at 355°C in air.[7]

Table 3: Thermogravimetric Analysis Data for this compound

Weight Loss (%)Temperature (°C)
1290
10355
Data obtained in air at a heating rate of 20 °C/min.[7]
Migration Testing

Migration testing is crucial for applications where the final polymer product will come into contact with food or other sensitive materials.

Experimental Protocol (Overall Migration):

  • Sample Preparation: Prepare a film or plaque of the final polymer containing the this compound masterbatch.

  • Exposure: Immerse the sample in a food simulant (e.g., 10% ethanol, 3% acetic acid, or a fat simulant like olive oil or isooctane) for a specified time and temperature, as defined by relevant regulations (e.g., EU Regulation 10/2011). A common test condition is 10 days at 40°C.[8]

  • Analysis:

    • Remove the polymer sample from the simulant.

    • Evaporate the simulant to dryness.

    • Weigh the non-volatile residue. The result is expressed as the total amount of substance that has migrated per unit area of the polymer surface (e.g., mg/dm²).

Visualization of Workflows

Masterbatch_Preparation_Workflow cluster_preparation Preparation cluster_extrusion Twin-Screw Extrusion cluster_qc Quality Control Dry_Carrier Dry Carrier Resin Feeding Gravimetric Feeding Dry_Carrier->Feeding Dry_Chimassorb Dry this compound Dry_Chimassorb->Feeding Extrusion Melt Compounding Feeding->Extrusion Cooling Water Bath Cooling Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing Quantification Quantification (HPLC/FTIR) Pelletizing->Quantification Thermal_Stability Thermal Stability (TGA) Pelletizing->Thermal_Stability Migration_Testing Migration Testing Pelletizing->Migration_Testing

Caption: Workflow for this compound masterbatch preparation and quality control.

Signaling_Pathway UV_Radiation UV Radiation Polymer Polymer Matrix UV_Radiation->Polymer Free_Radicals Free Radicals (P•, POO•) Polymer->Free_Radicals Degradation Polymer Degradation (Chain Scission, Crosslinking) Free_Radicals->Degradation Nitroxyl_Radicals Nitroxyl Radicals Free_Radicals->Nitroxyl_Radicals Scavenging Chimassorb_2020 This compound (HALS) Chimassorb_2020->Nitroxyl_Radicals Nitroxyl_Radicals->Chimassorb_2020 Regeneration Stable_Products Stable Products Nitroxyl_Radicals->Stable_Products

Caption: Mechanism of UV stabilization by this compound (HALS).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Chimassorb® 2020, a high-molecular-weight hindered amine light stabilizer (HALS), for optimal ultraviolet (UV) protection in various polymeric materials. This document outlines recommended loading concentrations, a detailed protocol for determining the ideal concentration for a specific application, and the underlying mechanism of action.

Introduction to Chimassorb® 2020

Chimassorb® 2020 is a high-performance light stabilizer belonging to the hindered amine class.[1][2][3][4] It is designed to protect polymers from degradation caused by exposure to UV radiation, thereby extending the service life of materials.[5][6] Its high molecular weight and oligomeric structure ensure low volatility, excellent polymer compatibility, and high resistance to extraction, making it suitable for a wide range of applications.[2][3][5] Chimassorb® 2020 is particularly effective in polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), as well as in olefin copolymers (e.g., EVA), polyamides, polyurethanes, and flexible/rigid PVC.[1][2][4]

Mechanism of UV Stabilization

Chimassorb® 2020, like other HALS, functions by scavenging free radicals generated within the polymer upon exposure to UV light. This mechanism, known as the Denisov Cycle, is a regenerative process where the HALS is not consumed, allowing for long-term protection. The cycle involves the HALS being oxidized to a stable nitroxyl (B88944) radical, which then traps polymer alkyl and peroxy radicals, preventing the propagation of degradation reactions.

HALS_Mechanism cluster_HALS_Cycle Denisov Cycle Polymer Polymer R_radical Polymer Alkyl Radical (R•) Polymer->R_radical forms UV UV Radiation / Heat UV->Polymer initiates HALS HALS (>N-H) ROO_radical Polymer Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ ROO_radical->R_radical + Polymer (RH) Degradation Degradation (Chain Scission, Crosslinking) ROO_radical->Degradation leads to Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation by ROO• Nitroxyl->HALS further reactions Amino_Ether Amino-Ether (>N-O-R) Nitroxyl->Amino_Ether traps R• Amino_Ether->Nitroxyl reacts with ROO• (Regeneration) Hydroperoxide Hydroperoxide (ROOH)

Caption: The Denisov Cycle of HALS UV stabilization.

Recommended Loading Concentrations

The optimal concentration of Chimassorb® 2020 depends on the polymer type, the thickness of the material, the presence of other additives (e.g., pigments, fillers), and the expected level of UV exposure. The following table summarizes the manufacturer's recommended starting concentrations for various applications.

ApplicationPolymer(s)Recommended Concentration (% w/w)Notes
Fibers Polypropylene (PP)0.1 - 1.4Higher concentrations for fine denier fibers and high UV exposure applications.
Tapes Polypropylene (PP), High-Density Polyethylene (HDPE)0.1 - 0.8
Thick Sections PP, HDPE, LDPE, LLDPE0.05 - 1.0For unpigmented or lightly pigmented articles, co-addition of a UV absorber is recommended.
Films Low-Density Polyethylene (LDPE), Linear Low-Density Polyethylene (LLDPE), Ethylene-Vinyl Acetate (EVA), Ethylene-Butyl Acrylate (EBA)0.1 - 1.0Co-addition of a UV absorber is recommended for enhanced performance.
General Polyolefins PP, PE, and their copolymers0.05 - 1.4A broad range covering most applications.[1]

Note: These are starting recommendations. Empirical testing is crucial to determine the optimal loading level for specific performance requirements.

Experimental Protocol: Determining Optimal Loading Concentration

This protocol provides a framework for evaluating the performance of different concentrations of Chimassorb® 2020 in a given polymer system.

Objective

To determine the most effective loading concentration of Chimassorb® 2020 for providing UV stability to a specific polymer, based on the retention of key physical and/or chemical properties after accelerated weathering.

Materials and Equipment
  • Polymer resin (e.g., PP, PE)

  • Chimassorb® 2020

  • Co-additives (e.g., antioxidants, processing stabilizers, pigments, as required)

  • Twin-screw extruder or internal mixer

  • Injection molding machine or compression press to produce test specimens (e.g., plaques, films)

  • Accelerated weathering chamber (Xenon arc or fluorescent UV)

  • Spectrocolorimeter

  • Tensile tester

  • FTIR spectrometer (optional)

  • Scanning Electron Microscope (SEM) (optional)

Experimental Workflow

experimental_workflow start Start formulation Define Formulations (Varying Chimassorb 2020 %) start->formulation compounding Compounding (e.g., Twin-Screw Extrusion) formulation->compounding specimen_prep Specimen Preparation (Injection/Compression Molding) compounding->specimen_prep initial_testing Initial Property Testing (T=0) specimen_prep->initial_testing weathering Accelerated Weathering (e.g., ASTM G155) initial_testing->weathering periodic_testing Periodic Property Testing (T=x hours) weathering->periodic_testing at intervals data_analysis Data Analysis & Comparison weathering->data_analysis after final exposure periodic_testing->weathering periodic_testing->data_analysis conclusion Determine Optimal Concentration data_analysis->conclusion end End conclusion->end

Caption: Workflow for optimizing Chimassorb® 2020 concentration.

Procedure
  • Formulation: Prepare a series of formulations. Include a control sample with no Chimassorb® 2020 and at least 3-4 samples with varying concentrations of Chimassorb® 2020 within the recommended range (e.g., 0.1%, 0.3%, 0.5%, 1.0% w/w). Keep the concentrations of the base polymer and any other additives constant across all formulations.

  • Compounding: Melt-blend each formulation using a twin-screw extruder or an internal mixer to ensure homogeneous dispersion of Chimassorb® 2020 within the polymer matrix.

  • Specimen Preparation: Produce standardized test specimens from the compounded materials. For mechanical testing, dumbbell-shaped bars are common. For color and surface analysis, flat plaques are suitable.

  • Initial Characterization (Time = 0): Before UV exposure, characterize the initial properties of the specimens from each formulation.

    • Color Measurement: Use a spectrocolorimeter to measure the initial color coordinates (e.g., CIE Lab*).

    • Mechanical Properties: Conduct tensile tests to determine the initial tensile strength, elongation at break, and tensile modulus.

    • Chemical Analysis (Optional): Obtain an initial FTIR spectrum to serve as a baseline.

  • Accelerated Weathering: Place the specimens in an accelerated weathering chamber. A common standard for this is ASTM G155 (Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials). The exposure cycle (light/dark periods, temperature, humidity, and water spray) should be chosen to simulate the intended end-use environment.

  • Periodic Evaluation: At predetermined intervals (e.g., 250, 500, 1000, 2000 hours), remove a set of specimens from the weathering chamber for analysis.

    • Visual Inspection: Note any visible changes such as cracking, chalking, or crazing.

    • Color Change (ΔE): Measure the color coordinates and calculate the total color change (ΔE) relative to the unexposed samples.

    • Retention of Mechanical Properties: Perform tensile tests and calculate the percentage of retained tensile strength and elongation at break.

    • Carbonyl Index (Optional): Using FTIR, monitor the growth of the carbonyl peak (around 1715 cm⁻¹), which is an indicator of oxidative degradation.

    • Surface Morphology (Optional): Use SEM to examine changes in the surface morphology of the samples.

  • Data Analysis: Plot the change in properties (e.g., ΔE*, % retention of elongation) as a function of exposure time for each concentration of Chimassorb® 2020.

Interpretation of Results

The optimal loading concentration of Chimassorb® 2020 is the one that provides the desired level of property retention over the target service life with the most cost-effective use of the additive. A significant improvement in performance should be observed when comparing the stabilized samples to the control. The performance difference between various concentrations will indicate the dose-response relationship, helping to identify a point of diminishing returns where increasing the concentration further provides minimal additional benefit.

Safety and Handling

Chimassorb® 2020 requires no special safety measures beyond the standard precautions for handling chemicals. It is advisable to avoid dust formation and sources of ignition. For detailed information, please refer to the product's Safety Data Sheet (SDS).[2]

References

Application Notes and Protocols: The Use of Chimassorb 2020 in Stabilizing Recycled Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing use of recycled polyolefins (polypropylene and polyethylene) in a wide range of applications necessitates the use of stabilizers to mitigate the degradation of properties that occurs during the recycling process and subsequent product lifetime. Recycled polyolefins often exhibit reduced melt stability, decreased mechanical strength, and increased susceptibility to thermal and UV degradation due to their previous processing history and exposure to environmental stressors.

Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS), offers a robust solution for enhancing the durability and performance of recycled polyolefins.[1][2][3][4][5][6] Its oligomeric structure and high molecular weight (2600–3400 g/mol ) ensure excellent compatibility with the polymer matrix and high resistance to extraction, making it a highly effective long-term thermal and light stabilizer.[1] This document provides detailed application notes, experimental protocols, and performance data expectations for the use of this compound in recycled polyolefin applications.

Mechanism of Action: Hindered Amine Light Stabilizers (HALS)

This compound, as a HALS, functions by scavenging free radicals that are generated within the polymer matrix upon exposure to heat and UV radiation. This mechanism, often referred to as the Denisov Cycle, is a regenerative process that allows a single HALS molecule to neutralize multiple free radicals, thereby providing long-term stabilization. The key steps are outlined below and illustrated in the signaling pathway diagram.

HALS_Mechanism Polymer Polyolefin (RH) Alkyl_Radical Alkyl Radical (R.) Polymer->Alkyl_Radical Hydrogen Abstraction Initiation Heat, UV Light Initiation->Polymer Initiation Peroxy_Radical Peroxy Radical (ROO.) Alkyl_Radical->Peroxy_Radical + O2 Alkoxyamine Alkoxyamine (>N-O-R) Alkyl_Radical->Alkoxyamine Oxygen Oxygen (O2) Peroxy_Radical->Polymer Propagation (forms ROOH + R.) HALS This compound (>N-H) Peroxy_Radical->HALS Regeneration Degradation Polymer Degradation (Chain Scission, Crosslinking) Peroxy_Radical->Degradation Nitroxide_Radical Nitroxide Radical (>N-O.) HALS->Nitroxide_Radical Oxidation Nitroxide_Radical->Alkyl_Radical Trapping Nitroxide_Radical->Peroxy_Radical Trapping Alkoxyamine->Nitroxide_Radical Regeneration (+ ROO.) Hydroperoxide Hydroperoxide (ROOH) Hydroperoxide->Degradation

Caption: HALS Stabilization Cycle.

Data Presentation: Performance in Recycled Polyolefins

The incorporation of this compound into recycled polyolefins is expected to significantly improve key material properties. Due to the variability of recycled feedstocks, the following tables present illustrative data based on typical performance improvements observed with high molecular weight HALS in recycled polyolefins. Actual results should be validated for specific recycled grades and processing conditions.

Table 1: Melt Flow Index (MFI) of Recycled Polypropylene (B1209903) (rPP) and Recycled High-Density Polyethylene (rHDPE) with this compound.

Polymer GradeThis compound Concentration (wt%)MFI (g/10 min) at 230°C/2.16kg (rPP)MFI (g/10 min) at 190°C/2.16kg (rHDPE)
Recycled PP (Post-Consumer)0.015.2-
0.212.5-
0.410.8-
Recycled HDPE (Post-Industrial)0.0-0.8
0.2-0.7
0.4-0.6

Table 2: Oxidative Induction Time (OIT) of Recycled Polyolefins with this compound.

Polymer GradeThis compound Concentration (wt%)OIT at 200°C (minutes)
Recycled PP (Post-Consumer)0.05
0.225
0.445
Recycled HDPE (Post-Industrial)0.08
0.235
0.460

Table 3: Mechanical Properties of Recycled Polypropylene (rPP) with this compound after Accelerated Weathering.

This compound Concentration (wt%)Tensile Strength Retention (%)Elongation at Break Retention (%)
0.03015
0.27560
0.49085

Experimental Protocols

The following protocols describe the methodologies for incorporating this compound into recycled polyolefins and evaluating its performance.

Material Compounding

This protocol outlines the melt compounding of this compound into a recycled polyolefin matrix.

Compounding_Workflow Start Start Drying Dry Recycled Polyolefin (e.g., 80°C for 4 hours) Start->Drying Weighing Weigh Recycled Polyolefin and this compound Drying->Weighing Dry_Blending Dry Blend Materials Weighing->Dry_Blending Extrusion Melt Compound in Twin-Screw Extruder Dry_Blending->Extrusion Pelletizing Pelletize Extrudate Extrusion->Pelletizing Specimen_Prep Prepare Test Specimens (Injection/Compression Molding) Pelletizing->Specimen_Prep End End Specimen_Prep->End

Caption: Compounding Workflow.

Methodology:

  • Drying: Dry the recycled polyolefin pellets in a dehumidifying dryer to remove any absorbed moisture.

  • Weighing: Accurately weigh the recycled polyolefin and the desired concentration of this compound (e.g., 0.1-1.0 wt%).

  • Blending: Tumble blend the components until a homogenous mixture is obtained.

  • Extrusion: Introduce the blend into a co-rotating twin-screw extruder. A typical temperature profile for polypropylene would be 180-220°C from feed zone to die.

  • Pelletizing: Cool the extruded strands in a water bath and pelletize.

  • Specimen Preparation: Use the compounded pellets to produce test specimens via injection molding or compression molding according to relevant ASTM standards.

Performance Evaluation

The following are key tests to evaluate the effectiveness of this compound in recycled polyolefins.

4.2.1. Melt Flow Index (MFI)

  • Standard: ASTM D1238

  • Procedure: A specified mass of the polymer is extruded through a capillary die at a given temperature and load. The MFI is reported in grams per 10 minutes.

4.2.2. Oxidative Induction Time (OIT)

  • Standard: ASTM D3895

  • Procedure: A small sample of the material is heated in a Differential Scanning Calorimeter (DSC) under a nitrogen atmosphere to a specified isothermal temperature. The atmosphere is then switched to oxygen, and the time until the onset of the exothermic oxidation peak is measured.

4.2.3. Mechanical Properties

  • Tensile Testing:

    • Standard: ASTM D638

    • Procedure: Dog-bone shaped specimens are pulled at a constant rate of extension until failure. Tensile strength, modulus, and elongation at break are determined.

  • Flexural Testing:

    • Standard: ASTM D790

    • Procedure: A rectangular bar is placed on two supports and a load is applied to the center. Flexural strength and modulus are determined.

4.2.4. Accelerated Weathering

  • Standard: ASTM G154 (QUV) or ASTM G155 (Xenon Arc)

  • Procedure: Test specimens are exposed to cycles of UV radiation and moisture in a weathering chamber to simulate outdoor exposure. The change in mechanical properties and appearance (e.g., color, gloss) is measured at specified intervals.

Conclusion

This compound is a highly effective stabilizer for improving the long-term thermal and UV stability of recycled polyolefins. Its high molecular weight ensures low volatility and high extraction resistance, making it suitable for demanding applications. By following the outlined experimental protocols, researchers and scientists can effectively evaluate and validate the performance benefits of incorporating this compound into their recycled polyolefin formulations, thereby enhancing product durability and enabling the use of recycled materials in higher-value applications.

References

Application Notes and Protocols for Long-Term Heat Stabilization of Elastomers Using Chimassorb 2020

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Chimassorb 2020 for the long-term heat stabilization of elastomers. This document outlines the mechanism of action, presents illustrative performance data, and details experimental protocols for evaluating the efficacy of this compound in various elastomeric systems.

Introduction to this compound

This compound is a high molecular weight hindered amine light stabilizer (HALS) that provides excellent long-term thermal stability to a variety of polymers, including elastomers.[1][2][3] It is particularly effective in polyolefins, olefin copolymers such as EVA, and blends of polypropylene (B1209903) with elastomers.[1][2][4] It is also suitable for use in certain styrenic elastomers.[1][3][5] Its high molecular weight and polymeric nature contribute to low volatility and high resistance to extraction, ensuring its persistence in the elastomer matrix during processing and end-use. The recommended dosage of this compound typically ranges from 0.05% to 1.4% by weight, depending on the specific elastomer, processing conditions, and desired level of thermal stability.[1]

Mechanism of Action: The Denisov Cycle

This compound, like other HALS, functions as a radical scavenger to inhibit the thermo-oxidative degradation of elastomers. It does not absorb UV radiation but instead participates in a regenerative cyclic process known as the Denisov Cycle. This cycle effectively terminates the free-radical chain reactions that lead to the degradation of the polymer. The key steps involve the HALS being oxidized to a stable nitroxyl (B88944) radical, which then traps alkyl and peroxy radicals. The HALS is then regenerated, allowing it to participate in further stabilization cycles. This regenerative nature provides long-lasting protection against thermal degradation.

Denisov_Cycle Mechanism of Action of this compound (HALS) cluster_degradation Elastomer Degradation cluster_stabilization Stabilization by this compound Elastomer Elastomer (P-H) Alkyl_Radical Alkyl Radical (P•) Elastomer->Alkyl_Radical Heat, O₂ Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O₂ Alkoxyamine Alkoxyamine (>N-O-P) Alkyl_Radical->Alkoxyamine Trapped Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P-H HALS This compound (>N-H) Peroxy_Radical->HALS Trapped Hydroperoxide->Alkyl_Radical Heat Degradation_Products Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation_Products Heat Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical + POO• Nitroxyl_Radical->Alkoxyamine + P• Alkoxyamine->HALS + POO• (Regeneration)

Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of this compound.

Data Presentation: Illustrative Performance in Elastomers

Table 1: Illustrative Long-Term Heat Aging of EPDM at 150°C

PropertyTest MethodUnagedAged 500 hours (Control - No Stabilizer)Aged 500 hours (with 0.5% this compound)Aged 1000 hours (with 0.5% this compound)
Tensile Strength (MPa)ISO 3715.05.213.512.1
Elongation at Break (%)ISO 37450120410375
Hardness (Shore A)ISO 4865856872
Tensile Strength Retention (%)-100359081
Elongation at Break Retention (%)-100279183

Table 2: Illustrative Long-Term Heat Aging of a Styrenic Block Copolymer (SBC) at 120°C

PropertyTest MethodUnagedAged 300 hours (Control - No Stabilizer)Aged 300 hours (with 0.7% this compound)Aged 600 hours (with 0.7% this compound)
Tensile Strength (MPa)ISO 3720.08.518.216.8
Elongation at Break (%)ISO 37600250550510
Hardness (Shore A)ISO 4870807274
Tensile Strength Retention (%)-100439184
Elongation at Break Retention (%)-100429285

Experimental Protocols

The following protocols are based on internationally recognized standards for the evaluation of the long-term heat aging of elastomers.

Protocol 1: Incorporation of this compound into Elastomer Compounds

Objective: To prepare elastomer compounds with and without this compound for subsequent testing.

Materials:

  • Elastomer (e.g., EPDM, Styrenic Block Copolymer)

  • This compound

  • Other compounding ingredients (e.g., fillers, plasticizers, curing agents)

  • Internal mixer or two-roll mill

Procedure:

  • Accurately weigh all compounding ingredients based on the desired formulation. The recommended dosage for this compound is typically between 0.05% and 1.4% of the total compound weight.

  • For a control sample, prepare a compound without this compound.

  • Add the elastomer to the internal mixer or two-roll mill and masticate until a coherent band is formed.

  • Sequentially add the other compounding ingredients, ensuring good dispersion after each addition.

  • Add this compound during the mixing cycle, typically with other dry powders.

  • Continue mixing until a homogeneous compound is achieved.

  • Sheet out the compound from the mill and allow it to cool.

  • Prepare test specimens (e.g., dumbbell-shaped tensile bars, circular disks for hardness) by compression molding or other appropriate methods according to the relevant testing standards.

Protocol 2: Long-Term Heat Aging of Elastomer Specimens

Objective: To subject the prepared elastomer specimens to accelerated aging at elevated temperatures.

Apparatus:

  • Air-circulating oven with controlled temperature and air exchange rate, compliant with ISO 188 or ASTM D573.

Procedure:

  • Determine the appropriate aging temperature and duration based on the elastomer type and the intended application.

  • Measure the initial mechanical properties (tensile strength, elongation at break, hardness) of the unaged specimens according to the relevant standards (e.g., ISO 37, ISO 48).

  • Suspend the test specimens in the preheated oven, ensuring they are not in contact with each other and are at least 50 mm from the oven walls.

  • Maintain the specified temperature and an air exchange rate of 3 to 10 changes per hour throughout the aging period.

  • At predetermined time intervals, remove a set of specimens from the oven.

  • Allow the removed specimens to cool to room temperature for at least 16 hours but not more than 96 hours before testing.

Protocol 3: Evaluation of Mechanical Properties After Heat Aging

Objective: To quantify the effect of long-term heat aging on the mechanical properties of the elastomer.

Apparatus:

  • Tensile testing machine

  • Durometer (Shore A)

Procedure:

  • Conduct tensile tests on the aged specimens according to ISO 37 to determine the tensile strength and elongation at break.

  • Measure the hardness of the aged specimens using a Shore A durometer according to ISO 48.

  • Calculate the percentage retention of tensile strength and elongation at break using the following formulas:

    • Tensile Strength Retention (%) = (Aged Tensile Strength / Unaged Tensile Strength) x 100

    • Elongation at Break Retention (%) = (Aged Elongation at Break / Unaged Elongation at Break) x 100

  • Record and tabulate all data for comparison.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental work.

Experimental_Workflow Experimental Workflow for Evaluating this compound Formulation Elastomer Formulation (with and without this compound) Compounding Compounding (Internal Mixer / Two-Roll Mill) Formulation->Compounding Specimen_Prep Specimen Preparation (Compression Molding) Compounding->Specimen_Prep Initial_Testing Initial Mechanical Property Testing (Tensile, Elongation, Hardness) Specimen_Prep->Initial_Testing Heat_Aging Long-Term Heat Aging (ISO 188 / ASTM D573) Specimen_Prep->Heat_Aging Data_Analysis Data Analysis and Comparison (Retention of Properties) Initial_Testing->Data_Analysis Post_Aging_Testing Post-Aging Mechanical Property Testing Heat_Aging->Post_Aging_Testing Post_Aging_Testing->Data_Analysis Conclusion Conclusion on Efficacy of this compound Data_Analysis->Conclusion

Caption: A flowchart outlining the key steps in the evaluation of this compound for long-term heat stabilization of elastomers.

Interpretation of Results and Recommendations

A successful evaluation of this compound will demonstrate a significantly higher retention of mechanical properties (tensile strength and elongation at break) and a smaller change in hardness for the stabilized elastomer compared to the unstabilized control after long-term heat aging. The optimal concentration of this compound should be determined by creating a dose-response curve, balancing performance with cost-effectiveness. For applications requiring extreme heat resistance, a combination of this compound with a primary antioxidant may provide synergistic effects. It is recommended to conduct these evaluations under conditions that closely mimic the intended service environment of the final elastomeric product.

References

Application of Chimassorb 2020 in Automotive Plastics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The automotive industry increasingly relies on plastics for a wide range of interior, exterior, and under-the-hood components to reduce vehicle weight, improve fuel efficiency, and enhance design flexibility. However, the harsh operating conditions, particularly exposure to ultraviolet (UV) radiation and thermal stress, can lead to the degradation of these polymeric materials. This degradation manifests as discoloration, loss of gloss, embrittlement, and a decline in mechanical properties, ultimately compromising the aesthetic appeal and structural integrity of the components.[1][2] To mitigate these effects, light and thermal stabilizers are incorporated into the plastic formulations.

Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS), is a state-of-the-art additive designed to provide exceptional UV and long-term thermal stability to a variety of polymers used in automotive applications, including polypropylene (B1209903) (PP) and thermoplastic olefins (TPO).[3][4] Its high molecular weight ensures low volatility and high resistance to extraction, leading to long-lasting protection.[5] This document provides detailed application notes, experimental protocols, and performance data for researchers and scientists working on the development and evaluation of automotive plastics incorporating this compound.

Mechanism of Action

This compound belongs to the class of hindered amine light stabilizers (HALS). Unlike UV absorbers that function by shielding the polymer from UV radiation, HALS act as radical scavengers.[6] The protective mechanism involves a cyclic process where the HALS molecules trap free radicals generated within the polymer upon exposure to UV light and heat, preventing the propagation of degradation reactions. This cycle can be repeated numerous times, providing long-term stabilization.

dot

Caption: Simplified mechanism of polymer degradation and stabilization by this compound.

Data Presentation

The following tables summarize the expected performance of automotive-grade polypropylene (PP) and thermoplastic olefin (TPO) formulations with and without the addition of this compound. The data is based on typical results from accelerated weathering tests.

Table 1: Performance of Polypropylene (PP) in Xenon Arc Accelerated Weathering

FormulationExposure Time (hours)Gloss Retention at 60° (%)Color Change (ΔE*)Tensile Strength Retention (%)
PP (Unstabilized) 01000100
500455.285
10002012.860
2000<525.135
PP + 0.5% this compound 01000100
500950.898
1000881.595
2000753.290

Table 2: Performance of Thermoplastic Olefin (TPO) in QUV Accelerated Weathering

FormulationExposure Time (hours)Gloss Retention at 60° (%)Color Change (ΔE*)Elongation at Break Retention (%)
TPO (Unstabilized) 01000100
500506.870
10002515.345
20001028.920
TPO + 0.6% this compound 01000100
500921.196
1000852.392
2000704.585

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Sample Preparation

dot

Sample_Preparation_Workflow start Start resin Polymer Resin (PP or TPO) start->resin blending Melt Blending (Twin-Screw Extruder) resin->blending stabilizer This compound stabilizer->blending pelletizing Pelletizing blending->pelletizing injection_molding Injection Molding (Test Plaques) pelletizing->injection_molding conditioning Conditioning (23°C, 50% RH, 48h) injection_molding->conditioning end End conditioning->end

Caption: Workflow for the preparation of stabilized automotive plastic test specimens.

Protocol:

  • Dry the base polymer resin (e.g., automotive-grade PP or TPO) in a dehumidifying dryer to the manufacturer's recommended moisture content.

  • Pre-blend the polymer resin with this compound at the desired concentration (typically 0.1% to 1.0% by weight).[3]

  • Melt compound the mixture using a co-rotating twin-screw extruder with a temperature profile appropriate for the polymer.

  • Pelletize the extruded strands.

  • Dry the compounded pellets.

  • Injection mold the pellets into standard test plaques (e.g., 100 mm x 150 mm x 3 mm) for weathering and mechanical testing.

  • Condition the molded plaques for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity before testing.

Accelerated Weathering

a) Xenon Arc Weathering (ASTM D7869)

Protocol:

  • Mount the test plaques in the sample holders of a xenon arc weathering apparatus.

  • Set the test parameters according to ASTM D7869, a common standard for automotive exterior applications.

    • Irradiance: 0.55 W/m² at 340 nm

    • Black Panel Temperature: 70 °C (light cycle) / 38 °C (dark cycle)

    • Relative Humidity: 50% (light cycle) / 95% (dark cycle)

    • Light/Dark Cycle: 40 min light, followed by 20 min dark with water spray.

  • Expose the samples for specified durations (e.g., 500, 1000, 2000 hours).

  • Remove samples at each interval for evaluation.

b) QUV Accelerated Weathering (ASTM G154)

Protocol:

  • Place the test plaques in a fluorescent UV accelerated weathering device.

  • Set the test conditions based on ASTM G154, Cycle 1, commonly used for general plastic testing.

    • UV Lamp: UVA-340

    • Cycle: 8 hours UV at 60 °C black panel temperature, followed by 4 hours condensation at 50 °C black panel temperature.

  • Expose the samples for specified durations.

  • Remove samples at each interval for analysis.

Material Property Evaluation

dot

Evaluation_Workflow weathered_sample Weathered Sample gloss Gloss Measurement (ASTM D523) weathered_sample->gloss color Color Measurement (ASTM D2244) weathered_sample->color ftir FTIR Spectroscopy weathered_sample->ftir mechanical Mechanical Testing (Tensile, Impact) weathered_sample->mechanical data Data Analysis gloss->data color->data ftir->data mechanical->data

Caption: Workflow for the evaluation of weathered automotive plastic samples.

a) Gloss Measurement

Protocol:

  • Use a gloss meter with a 60° geometry.

  • Calibrate the instrument using the supplied standards.

  • Measure the gloss of the unexposed and exposed samples at five different locations on the surface.

  • Calculate the average gloss value and the percentage of gloss retention compared to the unexposed sample.

b) Color Measurement

Protocol:

  • Use a spectrophotometer to measure the CIE Lab* color values of the samples.

  • Calibrate the instrument using a white standard.

  • Measure the color of the unexposed and exposed samples.

  • Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/²

c) Fourier Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum of the surface of the unexposed and exposed samples.

  • Monitor the formation of carbonyl groups (around 1715 cm⁻¹) as an indicator of oxidative degradation.

d) Mechanical Properties

Protocol:

  • Tensile Testing (ASTM D638):

    • Cut dog-bone shaped specimens from the weathered plaques.

    • Determine the tensile strength, elongation at break, and tensile modulus using a universal testing machine.

  • Impact Testing (ASTM D256):

    • Perform Izod impact testing on notched specimens to evaluate the material's toughness.

Conclusion

This compound is a highly effective light and thermal stabilizer for automotive plastics such as PP and TPO. Its incorporation into plastic formulations significantly enhances their resistance to degradation upon exposure to UV radiation and heat. This leads to improved retention of surface appearance (gloss and color) and mechanical properties, thereby extending the service life of automotive components. The experimental protocols outlined in this document provide a framework for researchers and scientists to evaluate the performance of this compound in their specific automotive plastic applications.

References

Application Notes and Protocols: Synergistic UV Protection of Chimassorb 2020 with Benzotriazole UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects observed when combining Chimassorb 2020, a high molecular weight Hindered Amine Light Stabilizer (HALS), with benzotriazole-based Ultraviolet (UV) absorbers. The information herein is intended to guide researchers in developing highly durable polymer formulations resistant to UV degradation.

Introduction to Synergistic UV Stabilization

The degradation of polymers by UV radiation is a significant concern, leading to undesirable changes in material properties such as discoloration, loss of gloss, and reduced mechanical strength. To counteract these effects, UV stabilizers are incorporated into the polymer matrix. A particularly effective approach is the combination of a HALS with a UV absorber, which often results in a synergistic effect, providing protection superior to that of either additive used alone.[1][2]

This compound is a high molecular weight HALS that functions by scavenging free radicals generated during the photo-oxidation of the polymer.[3] Its polymeric nature ensures low volatility and high resistance to extraction, making it suitable for long-term applications.[3]

Benzotriazole (B28993) UV absorbers work by strongly absorbing harmful UV radiation and dissipating it as harmless thermal energy.[4] This mechanism prevents the UV radiation from reaching the polymer and initiating degradation.

The synergy between this compound and benzotriazole UV absorbers arises from their complementary protection mechanisms. The benzotriazole acts as the first line of defense by absorbing most of the incident UV radiation, while this compound neutralizes any free radicals that may still form, thus inhibiting the degradation cascade. This dual-action approach is highly effective in preserving the integrity of the polymer.

Data Presentation: Expected Synergistic Performance

While specific quantitative data for every possible combination and application is proprietary and depends on the exact polymer, benzotriazole UVA, and exposure conditions, the following table illustrates the typical synergistic improvements observed when combining this compound with a benzotriazole UV absorber in a polyolefin matrix. The data is representative of results from accelerated weathering tests.

Performance MetricUnstabilized0.2% Benzotriazole UVA0.2% this compound0.1% Benzotriazole UVA + 0.1% this compound (Synergistic Blend)
Gloss Retention (%) after 1000h QUV < 2040 - 5050 - 60> 80
Color Change (ΔE*ab) after 1000h QUV > 105 - 74 - 6< 3
Tensile Strength Retention (%) after 1000h QUV < 3050 - 6060 - 70> 85
Elongation at Break Retention (%) after 1000h QUV < 2040 - 5050 - 60> 80

Note: These are illustrative values. Actual performance will vary based on the specific formulation and testing conditions.

Experimental Protocols

The following protocols describe standard methodologies for evaluating the synergistic effects of this compound and benzotriazole UV absorbers in a polymer matrix.

Sample Preparation
  • Compounding:

    • Dry the base polymer resin to the manufacturer's recommended specifications.

    • Create a masterbatch for each additive (this compound and the selected benzotriazole UV absorber) by melt-blending the additive with the base polymer in a twin-screw extruder.

    • Prepare the final formulations by tumble-blending the appropriate amounts of the masterbatches with the virgin polymer to achieve the desired final concentrations. A control sample with no stabilizer, samples with each stabilizer individually, and the combination sample should be prepared.

  • Specimen Molding:

    • Injection mold or compression mold the compounded polymer into test plaques of a standardized thickness (e.g., 2-3 mm) according to ASTM or ISO standards. Ensure consistent processing parameters (temperature, pressure, cooling time) for all samples.

Accelerated Weathering

Accelerated weathering is performed to simulate the damaging effects of long-term outdoor exposure in a laboratory setting.

  • QUV Accelerated Weathering Test (ASTM G154, ISO 4892-3): [5][6][7]

    • Apparatus: QUV Accelerated Weathering Tester.[8][9][10][11]

    • Lamps: Use UVA-340 lamps to simulate the short-wave UV portion of sunlight.

    • Test Cycle: A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[12] This cycle simulates the effects of sunlight and dew.

    • Exposure Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours), with periodic removal for evaluation.

  • Xenon Arc Accelerated Weathering Test (ASTM G155, ISO 4892-2): [6][12][13]

    • Apparatus: Xenon Arc Weather-Ometer.

    • Light Source: Use a filtered xenon arc lamp to provide a close match to the full spectrum of natural sunlight.

    • Test Cycle: A typical cycle includes continuous light exposure with periodic water spray to simulate rain. Control irradiance, temperature, and relative humidity as per the specific standard.

    • Exposure Duration: Similar to the QUV test, expose samples for specified intervals.

Performance Evaluation

Evaluate the properties of the samples at baseline and after each exposure interval.

  • Gloss Measurement (ASTM D523):

    • Use a gloss meter to measure the 60° gloss of the sample surface.

    • Calculate the percentage of gloss retention relative to the initial gloss of the unexposed sample.

  • Color Measurement (ASTM D2244, CIE Lab*):

    • Use a spectrophotometer or colorimeter to measure the L, a, and b* color values.

    • Calculate the total color change (ΔEab) using the formula: ΔEab = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^0.5.

  • Mechanical Property Testing (ASTM D638, ASTM D790):

    • Perform tensile testing to determine tensile strength and elongation at break.

    • Perform flexural testing to determine flexural strength and modulus.

    • Calculate the percentage retention of these properties compared to the unexposed samples.

  • Infrared Spectroscopy (FTIR):

    • Use Attenuated Total Reflectance (ATR)-FTIR to monitor chemical changes on the surface of the polymer, such as the formation of carbonyl groups, which indicate degradation.

Visualization of Mechanisms and Workflows

Signaling Pathway of Synergistic UV Protection

The following diagram illustrates the complementary mechanisms of action for a benzotriazole UV absorber and this compound (HALS).

G cluster_0 Polymer Matrix cluster_1 Stabilization Mechanism UV_Radiation UV Radiation Polymer Polymer UV_Radiation->Polymer initiates UV_Radiation_ext UV Radiation Free_Radicals Free Radicals (P , POO ) Polymer->Free_Radicals photo-oxidation Degradation Polymer Degradation (Loss of Properties) Free_Radicals->Degradation leads to Free_Radicals_ext Free Radicals Benzotriazole Benzotriazole UVA Heat Heat Benzotriazole->Heat dissipates as Chimassorb2020 This compound (HALS) Stable_Products Stable Products Chimassorb2020->Stable_Products converts to UV_Radiation_ext->Benzotriazole absorbs Free_Radicals_ext->Chimassorb2020 scavenges

Caption: Synergistic UV protection mechanism.

Experimental Workflow for Evaluating Synergy

This diagram outlines the key steps in an experimental procedure to quantify the synergistic effects.

G start Start formulation Polymer Formulation (Control, Individual Stabilizers, Combination) start->formulation compounding Compounding (Twin-Screw Extrusion) formulation->compounding molding Specimen Molding (Injection/Compression) compounding->molding initial_eval Initial Property Evaluation (Color, Gloss, Mechanical) molding->initial_eval weathering Accelerated Weathering (QUV or Xenon Arc) initial_eval->weathering analysis Data Analysis & Comparison initial_eval->analysis interim_eval Interim Property Evaluation weathering->interim_eval at intervals final_eval Final Property Evaluation weathering->final_eval at end of test interim_eval->weathering interim_eval->analysis final_eval->analysis end End analysis->end

Caption: Experimental workflow for synergy evaluation.

References

Application Notes and Protocols for Chimassorb 2020 in Weather-Resistant Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Chimassorb 2020, a high molecular weight Hindered Amine Light Stabilizer (HALS), in the formulation of high-performance, weather-resistant coatings. This compound is designed to protect polymers and resins from degradation induced by UV light and long-term heat exposure.[1][2][3] Its high molecular weight and oligomeric structure ensure excellent compatibility within the polymer matrix and high resistance to extraction, leading to long-lasting protection.[2][4][5][6] These notes cover the mechanism of action, formulation guidelines, and standardized testing protocols to evaluate the performance of coatings containing this additive.

Introduction to this compound

This compound is a block oligomeric HALS with a high molecular weight ranging from 2600-3400 g/mol .[4][7][8] Its key features include a narrow molecular weight distribution, which ensures consistent performance, and excellent compatibility with a wide range of polymers including polyolefins, polyurethanes, and polyamides.[2][4][5][7] In coatings, it provides superior protection against UV degradation and thermal oxidation, which manifests as improved gloss retention, prevention of cracking and chalking, and minimal color change over the product's lifetime.[3][5][9] Its mechanism does not involve UV absorption but rather the scavenging of free radicals, making it highly effective in both clear and pigmented systems.

Mechanism of Action: The Denisov Cycle

Hindered Amine Light Stabilizers function as potent antioxidants through a regenerative radical scavenging process known as the Denisov Cycle. Unlike UV absorbers that block UV radiation from reaching the polymer, HALS interrupt the auto-oxidation cycle initiated by radicals that have already formed. This cyclic process allows a single HALS molecule to neutralize a large number of radicals, providing highly efficient and long-lasting stabilization.

G Polymer Polymer (P-H) Radical Polymer Radical (P•) Polymer->Radical UV, Heat, Stress Peroxy Polymer Peroxy Radical (POO•) Radical->Peroxy + O2 Hydroperoxide Polymer Hydroperoxide (POOH) Peroxy->Hydroperoxide + P-H - P• Degradation Degradation Products (e.g., C=O) Hydroperoxide->Degradation UV, Heat (Chain Scission, Crosslinking) HALS HALS (>N-H) Nitroxy Nitroxy Radical (>N-O•) HALS->Nitroxy + POO• - POOH AminoEther Amino Ether (>N-O-P) Nitroxy->AminoEther + P• AminoEther->Nitroxy + POO• - PO-P

Caption: The HALS stabilization mechanism (Denisov Cycle).

Formulation and Physical Properties

This compound is supplied as slightly yellow granules and should be incorporated during the pigment dispersion or let-down stage of coating manufacturing.[4] Recommended dosage levels typically range from 0.1% to 1.4%, depending on the resin system, substrate, presence of other stabilizers, and expected service life of the coating.[1][4] For optimal performance, particularly in clear or lightly pigmented systems, it is often used in conjunction with a UV absorber (e.g., of the benzotriazole (B28993) class).[4]

Table 1: Physical and Chemical Properties of this compound

Property Value
Appearance Slightly yellow granules
Molecular Weight 2600 - 3400 g/mol [4][7][8]
Melting Range 120 - 150 °C[4]
Specific Gravity (20°C) 1.01 g/cm³[4]
Solubility (20°C, % w/w)
Water < 0.0001[4]
n-Hexane > 50[4]

|     Dichloromethane | > 15[4] |

Performance Data in Weather-Resistant Coatings

The addition of this compound significantly enhances the durability of coatings upon exposure to harsh environmental conditions. The following tables present illustrative performance data for a standard 2K acrylic polyurethane clearcoat subjected to accelerated weathering.

Table 2: Gloss Retention after Accelerated Weathering (ASTM G155, Cycle 1)

Formulation Initial Gloss (60°) Gloss after 1000 hrs Gloss Retention (%) Gloss after 2000 hrs Gloss Retention (%)
Control (No Stabilizer) 92 65 70.7% 31 33.7%
0.5% this compound 92 88 95.7% 75 81.5%
1.0% this compound 92 90 97.8% 84 91.3%

| 1.0% this compound + 0.5% UVA | 92 | 91 | 98.9% | 89 | 96.7% |

Table 3: Color Change (ΔE*) after Accelerated Weathering (ASTM G155, Cycle 1)

Formulation ΔE* after 1000 hrs ΔE* after 2000 hrs
Control (No Stabilizer) 2.8 6.5
0.5% this compound 0.9 2.1
1.0% this compound 0.6 1.4

| 1.0% this compound + 0.5% UVA | 0.4 | 0.9 |

Experimental Protocols

A systematic approach is crucial for evaluating the efficacy of light stabilizers in a coating formulation. The following workflow outlines the key steps from formulation to performance assessment.

G A Formulation Preparation (Control vs. Stabilized) C Coating Application (e.g., Spray, 30-40 µm DFT) A->C B Substrate Preparation (e.g., Steel Panels, CFRP) B->C D Curing (Ambient or Forced Air) C->D E Initial Property Measurement (Gloss, Color, Adhesion) D->E F Accelerated Weathering (ASTM G155 / QUV) E->F H Data Analysis & Comparison E->H G Interim & Final Measurements (Gloss, Color, Adhesion) F->G At specified intervals (e.g., 500, 1000, 2000 hrs) G->H

Caption: Experimental workflow for evaluating coating durability.

Protocol 1: Formulation of a 2K PU Clearcoat
  • Component A (Resin): To a mixing vessel, add an acrylic polyol resin.

  • Dispersion: While stirring, add flow and leveling agents.

  • Stabilizer Addition:

    • For Stabilized Sample: Slowly add the desired weight percentage (e.g., 1.0%) of this compound. If using a co-stabilizer (UVA), add it at this stage.

    • For Control Sample: Proceed without adding stabilizers.

  • Mixing: Mix at medium speed for 30 minutes to ensure complete dissolution and homogenous distribution of the additives.[10]

  • Component B (Hardener): Just before application, add the stoichiometric amount of an aliphatic polyisocyanate curing agent to Component A.

  • Final Mix: Stir the combined components for 10-15 minutes. Allow for a short induction time if recommended by the resin manufacturer.

Protocol 2: Coating Application and Curing
  • Substrate: Use standardized panels (e.g., Q-Panels) or the intended final substrate (e.g., carbon fiber reinforced polymer - CFRP).[10] Ensure panels are clean and degreased.

  • Application: Apply the coating using a spray gun to achieve a consistent dry film thickness (DFT) of 30-40 µm.[10]

  • Flash-off: Allow the coated panels to flash-off at ambient temperature for 15-20 minutes.

  • Curing: Cure the panels according to the resin manufacturer's specifications (e.g., 7 days at ambient temperature or 30 minutes at 60°C).

  • Conditioning: Before initial testing, condition the cured panels for at least 24 hours at standard conditions (23°C, 50% relative humidity).

Protocol 3: Accelerated Weathering and Performance Evaluation
  • Initial Measurements:

    • Gloss: Measure the 60° gloss at three different locations on each panel using a gloss meter (as per ASTM D523).

    • Color: Measure the CIELAB coordinates (L, a, b*) using a colorimeter or spectrophotometer (as per ASTM D2244).

    • Adhesion: Perform a cross-hatch adhesion test according to ASTM D3359.[10]

  • Accelerated Weathering:

    • Place the panels in an accelerated weathering tester (e.g., Xenon Arc apparatus).

    • Run the test according to a standard cycle, such as ASTM G155 Cycle 1, which simulates outdoor sun exposure with intermittent moisture.[10]

  • Periodic Evaluation:

    • Remove the panels at predetermined intervals (e.g., every 500 hours).

    • Repeat the gloss and color measurements.

    • Calculate gloss retention (%) and total color difference (ΔE*).

    • Visually inspect for cracking, blistering, or chalking.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chimassorb 2020 Dispersion in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the dispersion of Chimassorb 2020 in polymer matrices.

Troubleshooting Guide

Poor dispersion of this compound can lead to aesthetic defects, such as specks and gels, and compromise the UV and thermal stability of the final polymer product. The following table outlines common dispersion issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Visible Agglomerates (Specks/Gels) Inadequate Mixing Energy: Insufficient shear and mixing during compounding.- Increase Screw Speed: Gradually increase the extruder screw speed in increments of 50-100 rpm to enhance shear. - Optimize Screw Design: Incorporate more mixing elements, such as kneading blocks, into the screw configuration to improve dispersive and distributive mixing.[1][2] - Increase Back Pressure: A higher back pressure can improve melt homogenization.
Improper Temperature Profile: Polymer viscosity may be too high or too low for effective additive dispersion.- Adjust Temperature Profile: For High-Density Polyethylene (B3416737) (HDPE), a typical extrusion temperature profile is 180-240°C.[3][4][5] For Polypropylene (B1209903) (PP), a range of 190-230°C is common.[4][5][6] The goal is to achieve a homogenous melt without degrading the polymer or the additive.
Poor Additive Quality: this compound may have absorbed moisture, leading to clumping.- Pre-dry the Additive: Dry this compound according to the manufacturer's recommendations before use.
Uneven Color or Hazy Appearance Inconsistent Additive Feeding: Fluctuations in the feed rate of this compound.- Use a Gravimetric Feeder: Employ a high-precision gravimetric feeder for accurate and consistent dosing of the additive. - Utilize a Masterbatch: Incorporate this compound via a masterbatch to ensure better control over the let-down ratio (LDR). A typical LDR for masterbatches is between 1% and 5%.[7][8]
Incompatibility between this compound and Polymer Matrix: Poor interfacial adhesion between the high molecular weight HALS and the non-polar polymer.- Introduce a Compatibilizer: Use a compatibilizer such as maleic anhydride (B1165640) grafted polyethylene (PE-g-MAH) or polypropylene (PP-g-MAH) at a concentration of 2-5% by weight.[9][10][11][12][13][14][15][16][17] These compatibilizers improve the interaction between the polar HALS and the non-polar polyolefin matrix.[9][10][11][12][13][14][15][16][17]
Reduced Mechanical Properties Additive Agglomerates Acting as Stress Concentrators: Large particles of undispersed this compound can initiate cracks.- Improve Dispersion: Implement the solutions mentioned above for visible agglomerates to reduce the size of additive particles. - Optimize Additive Concentration: Ensure the recommended dosage of this compound (typically 0.1% to 1.0%) is not exceeded, as overloading can lead to agglomeration.[18]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for incorporating this compound into a polymer matrix?

A1: The most effective method is often the use of a masterbatch. A masterbatch is a concentrated mixture of this compound in a carrier polymer that is compatible with the main polymer matrix.[6][14][19] This approach offers several advantages, including:

  • Improved Dosing Accuracy: Masterbatches allow for precise control of the additive concentration.[8]

  • Enhanced Dispersion: The additive is already pre-dispersed in the carrier resin, facilitating more uniform distribution in the final product.[14][19]

  • Cleaner Handling: Masterbatches are typically in pellet form, which minimizes dust and improves handling safety compared to fine powders.[8]

Q2: How do I select the right processing temperature for my polymer and this compound?

A2: The ideal processing temperature depends on the specific polymer being used. The goal is to achieve a melt viscosity that is low enough to allow for good mixing but not so high that it causes degradation of the polymer or the additive. For HDPE, a temperature range of 180-240°C is generally recommended, while for PP, 190-230°C is a common processing window.[3][4][5] It is advisable to start with the polymer manufacturer's recommended processing temperatures and then make small adjustments to optimize dispersion.

Q3: Can I use a single-screw extruder to compound this compound?

A3: While a single-screw extruder can be used, a twin-screw extruder is generally recommended for better dispersion of additives.[1][2] Twin-screw extruders provide more shear and have a greater degree of mixing, which is beneficial for breaking down agglomerates and achieving a homogeneous distribution of this compound.[19][20][21] If using a single-screw extruder, employing a screw with mixing elements is crucial.

Q4: What are compatibilizers and are they necessary for this compound?

A4: Compatibilizers are additives that improve the interfacial adhesion between two immiscible materials. In the case of this compound (a relatively polar molecule) and a non-polar polymer like polyethylene or polypropylene, a compatibilizer can enhance dispersion. Maleic anhydride grafted polyolefins (e.g., PE-g-MAH, PP-g-MAH) are commonly used for this purpose.[9][10][11][12][13][14][15][16][17] While not always necessary, a compatibilizer is highly recommended if you are experiencing significant dispersion issues.

Q5: How can I visually assess the dispersion of this compound in my polymer?

A5: Scanning Electron Microscopy (SEM) is an excellent technique for visualizing the dispersion of additives in a polymer matrix.[9][22] By examining a cryo-fractured surface of the polymer composite, you can observe the size and distribution of the this compound particles.

Experimental Protocols

Sample Preparation for Scanning Electron Microscopy (SEM) Analysis

This protocol describes the preparation of a polymer sample for the analysis of this compound dispersion using SEM.

a. Cryo-fracturing:

  • Cut a small section of the polymer composite (approximately 5mm x 5mm).

  • Immerse the sample in liquid nitrogen for 5-10 minutes until it is completely frozen and brittle.

  • Using a pre-chilled blade and a hammer or a specialized cryo-fracturing device, sharply strike the sample to create a fresh fracture surface.[23][24] This method minimizes plastic deformation and reveals the internal morphology.[23][24]

  • Carefully handle the fractured sample with tweezers to avoid contamination of the surface.

b. Sputter Coating:

  • Mount the fractured sample onto an SEM stub using conductive carbon tape, ensuring the fractured surface is facing up.

  • Place the stub in a sputter coater.

  • Coat the sample with a thin, conductive layer of a metal such as gold (Au) or a gold-palladium (Au/Pd) alloy. A coating thickness of 5-10 nm is typically sufficient to prevent charging under the electron beam without obscuring the surface details.[25][26][27][28][29]

Rheological Analysis of Dispersion

Rheological measurements can provide indirect information about the state of dispersion. This protocol is based on ASTM D3835 and ASTM D4440.[22][30][31][32][33]

  • Sample Preparation: Ensure the polymer composite is dried to the manufacturer's specifications to remove any moisture.

  • Instrument Setup: Use a capillary rheometer or a rotational rheometer with a parallel plate or cone-and-plate geometry. Set the temperature to the typical processing temperature of the polymer.

  • Measurement:

    • Frequency Sweep (Dynamic Mechanical Analysis): Perform a frequency sweep at a low strain within the linear viscoelastic region. Poorly dispersed systems often exhibit a more solid-like behavior at low frequencies (higher storage modulus, G') compared to well-dispersed systems.

    • Viscosity Measurement: Measure the shear viscosity as a function of shear rate. Agglomerates can lead to an increase in viscosity, particularly at low shear rates.

ATR-FTIR Mapping of Additive Distribution

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to map the chemical composition of a sample surface and assess the distribution of this compound.

  • Sample Preparation: Prepare a flat and smooth surface of the polymer composite. This can be achieved by microtoming or by pressing a thin film.

  • Data Acquisition: Use an FTIR spectrometer equipped with an ATR accessory and a mapping stage.

  • Analysis: Select a characteristic absorption band for this compound (e.g., related to the hindered amine or triazine groups) and a band corresponding to the polymer matrix. Map the intensity of the this compound peak across the sample surface. The resulting chemical map will visualize the distribution of the additive.[34][35][36][37]

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_comp 2. Compounding cluster_eval 3. Dispersion Evaluation cluster_opt 4. Optimization p1 Dry Polymer and this compound p2 Select Compatibilizer (if needed) p1->p2 c1 Set Extruder Parameters (Temperature, Screw Speed) p2->c1 c2 Feed Polymer, this compound, and Compatibilizer c1->c2 e1 Visual Inspection (Specks, Gels) c2->e1 e2 Microscopic Analysis (SEM) e1->e2 e3 Rheological Analysis e2->e3 o1 Adjust Processing Parameters e3->o1 Poor Dispersion end Final Product e3->end Good Dispersion o2 Modify Formulation (e.g., Compatibilizer Conc.) o1->o2 o2->c1 Iterate

Caption: Experimental workflow for optimizing this compound dispersion.

troubleshooting_tree cluster_q1 Visual Inspection cluster_a1 Solutions for Agglomerates cluster_q2 Appearance cluster_a2 Solutions for Appearance cluster_q3 Performance cluster_a3 Solutions for Performance start Dispersion Issue Observed? q1 Visible Agglomerates? start->q1 a1 Increase Screw Speed & Optimize Screw Design q1->a1 Yes q2 Uneven Color/Haze? q1->q2 No a2 Adjust Temperature Profile a1->a2 a2->q2 a3 Use Masterbatch & Gravimetric Feeder q2->a3 Yes q3 Reduced Mechanical Properties? q2->q3 No a4 Add Compatibilizer a3->a4 a4->q3 a5 Improve Dispersion & Optimize Concentration q3->a5 Yes end Dispersion Optimized q3->end No a5->end

Caption: Troubleshooting decision tree for this compound dispersion issues.

References

Addressing agglomeration of high molecular weight HALS in polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers and scientists encountering challenges with the dispersion of high molecular weight Hindered Amine Light Stabilizers (HMW HALS) in polyamides. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Troubleshooting Guide: Agglomeration of HMW HALS in Polyamides

Poor dispersion of HMW HALS can lead to surface defects, reduced mechanical performance, and inconsistent UV protection in your final polyamide product. This guide provides a systematic approach to diagnosing and resolving HALS agglomeration.

Question: I am observing specks and surface defects in my extruded polyamide parts. How can I confirm if this is due to HMW HALS agglomeration?

Answer: The first step is to verify the presence and nature of the agglomerates. The recommended method is Scanning Electron Microscopy (SEM).

Experimental Protocol: SEM Analysis for HALS Dispersion

Objective: To visualize the dispersion of HMW HALS within the polyamide matrix and identify agglomerates.

Methodology:

  • Sample Preparation:

    • Cryogenically fracture an extruded pellet or a section of the final part by immersing it in liquid nitrogen for several minutes and then breaking it. This creates a clean fracture surface for analysis without smearing the additive.

    • Mount the fractured sample onto an SEM stub using conductive carbon tape.

    • To prevent charging of the non-conductive polyamide surface by the electron beam, the sample must be sputter-coated with a thin layer of a conductive metal, such as gold (Au) or a gold-palladium (Au-Pd) alloy. A coating of a few nanometers is typically sufficient.[1][2]

  • SEM Imaging:

    • Load the coated sample into the SEM chamber.

    • Use the secondary electron (SE) detector to obtain topographical information and identify potential agglomerates, which will appear as distinct, often brighter, particles that are not integrated into the polymer matrix.

    • For compositional information, a Back-Scattered Electron (BSE) detector can be used, which can help differentiate the HALS particles from the polyamide matrix based on atomic number contrast.[3]

    • Image the fracture surface at various magnifications (e.g., 500x, 2000x, and 5000x) to assess both the general dispersion and the size of individual agglomerates.

Interpretation: Well-dispersed HALS will not be visible as distinct particles at lower magnifications. The presence of roughly spherical or irregularly shaped particles, especially those several microns in diameter, indicates agglomeration.

Question: My SEM analysis confirms HALS agglomeration. What are the primary causes and how can I resolve this issue?

Answer: HALS agglomeration in polyamides during melt compounding is typically caused by a combination of formulation and processing issues. The key factors to investigate are processing parameters, screw design, and material compatibility.

Troubleshooting Workflow

Below is a logical workflow to troubleshoot HALS agglomeration.

TroubleshootingWorkflow start Agglomeration Observed process_params Step 1: Adjust Processing Parameters start->process_params screw_design Step 2: Optimize Screw Design process_params->screw_design If problem persists compatibilizer Step 3: Add Compatibilizer screw_design->compatibilizer If problem persists solution Problem Resolved compatibilizer->solution

Caption: A logical workflow for troubleshooting HMW HALS agglomeration.

Step 1: Optimizing Processing Parameters

Inadequate mixing energy during extrusion is a primary cause of poor dispersion. Adjusting your twin-screw extruder's parameters can significantly improve HALS distribution.

Key Parameters:

  • Screw Speed: Higher screw speeds impart more shear energy, which helps to break down agglomerates. However, excessively high speeds can lead to polymer degradation.

  • Melt Temperature: Increasing the temperature can lower the melt viscosity of the polyamide, facilitating easier mixing. Be cautious not to exceed the degradation temperature of the HALS or the polyamide.

  • Feed Rate: A lower feed rate increases the residence time of the material in the extruder, allowing for more thorough mixing.

The following table provides a starting point for process optimization. The goal is to increase shear and mixing without causing material degradation.

ParameterInitial Setting (Typical)Adjusted Setting (for Improved Dispersion)Potential Risk
Screw Speed (RPM) 200 - 300350 - 500Polymer/Additive Degradation
Melt Temperature (°C) 240 - 260260 - 280Thermal Degradation
Feed Rate ( kg/hr ) 2015Reduced Throughput

Data Presentation: Effect of Screw Speed on HALS Dispersion and Polyamide Properties

Screw Speed (RPM)Average Agglomerate Size (µm)Notched Izod Impact Strength (kJ/m²)[4]
20015.28.5
3008.711.2
4004.114.8
5003.513.1 (slight decrease due to degradation)

Note: The data presented are representative examples based on established principles and may not reflect the results of a single specific experiment.

Step 2: Modifying Extruder Screw Design

If adjusting processing parameters is insufficient, the screw configuration should be optimized to enhance mixing. The inclusion of kneading blocks is crucial for breaking down agglomerates.[5][6]

Key Screw Elements:

  • Kneading Blocks: These elements have a staggered disc design that imparts high shear and promotes dispersive mixing, which is essential for breaking apart additive agglomerates.[5][6]

  • Stagger Angle: The angle of the kneading discs (e.g., 30°, 45°, 60°) influences the intensity of the mixing. A larger stagger angle generally provides more aggressive mixing.

  • Element Combination: A common strategy is to have a section of forward-conveying elements followed by a series of kneading blocks, and then potentially a reverse-conveying element to increase residence time and pressure in the mixing zone.

ScrewDesign feed Feed Zone|Conveying Elements mixing Mixing Zone Kneading Blocks (45°) Reverse Element feed->mixing:f0 melt Melt Pumping|Forward Elements mixing:f2->melt

Caption: A schematic of an optimized screw design for improved dispersion.

Step 3: Utilizing Compatibilizers

HMW HALS are often non-polar, while polyamides are polar, leading to poor compatibility. A compatibilizer acts as an interfacial agent to improve the affinity between the HALS and the polyamide matrix.

Recommended Compatibilizer:

  • Maleic Anhydride-grafted Polymers (e.g., PE-g-MAH): These are highly effective. The maleic anhydride (B1165640) groups can react with the amine end-groups of the polyamide, while the polyolefin backbone is more compatible with the HALS. This chemical linkage improves interfacial adhesion and promotes finer dispersion.[7][8][9]

Data Presentation: Effect of Compatibilizer Concentration on Polyamide Properties

PE-g-MAH Conc. (wt%)HALS Agglomerate Size (µm)Tensile Strength (MPa)[7]Elongation at Break (%)[7]
015.25010
15.55818
31.86525
5<16424

Note: The data presented are representative examples based on established principles and may not reflect the results of a single specific experiment.

Frequently Asked Questions (FAQs)

Q1: Can I use Differential Scanning Calorimetry (DSC) to assess HALS dispersion?

A1: Yes, DSC can be an indirect method. Poorly dispersed HALS can act as nucleation sites, potentially altering the crystallization temperature (Tc) or the degree of crystallinity of the polyamide. Inconsistent thermal properties across different samples from the same batch can suggest non-uniform dispersion.

Experimental Protocol: DSC for Dispersion Analysis

Objective: To indirectly assess the uniformity of HALS dispersion by analyzing the thermal properties of the polyamide.

Methodology:

  • Sample Preparation: Prepare small samples (5-10 mg) from different locations of the extruded part.[10]

  • DSC Program:

    • First Heat: Ramp from 30°C to 300°C at 10°C/min. This shows the thermal history from processing.

    • Cooling: Cool from 300°C to 30°C at 10°C/min. This allows for observation of the crystallization behavior (Tc).

    • Second Heat: Ramp from 30°C to 300°C at 10°C/min. This reveals the material's inherent properties after erasing the thermal history.[11]

  • Analysis: Compare the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) from the second heating scans of different samples. Significant variations (e.g., > 2-3°C in Tc) may indicate inconsistent dispersion.

Q2: Are there specific types of HMW HALS that are more prone to agglomeration in polyamides?

A2: Yes, HALS with very high molecular weights (>3000 g/mol ) and those with a chemical structure that is highly non-polar can be more challenging to disperse in polar polyamides. It is often a balance; while higher molecular weight reduces migration, it can hinder dispersion.[5][12] An optimal range is often cited as 1500-3000 g/mol to balance these properties.[5][12]

Q3: My HALS is in powder form. Would a masterbatch improve dispersion?

A3: Absolutely. Using a masterbatch, where the HALS is pre-dispersed at a high concentration in a compatible carrier resin, is a highly recommended practice. This ensures that the additive is already better distributed before being introduced into the main polyamide matrix during the final compounding step, which significantly reduces the likelihood of forming large agglomerates.

Q4: Can moisture content in the polyamide affect HALS dispersion?

A4: Yes. Polyamides are hygroscopic and must be properly dried before processing. Excessive moisture can lead to foaming and voids during extrusion, which can interfere with the mixing dynamics and encapsulate HALS particles, preventing their proper dispersion. Always follow the polyamide manufacturer's recommendations for drying.

References

Technical Support Center: The Effect of Chimassorb 2020 on the Melt Flow Index of Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Chimassorb 2020 in polyethylene (B3416737) formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the measurement of the Melt Flow Index (MFI) of polyethylene containing this compound.

Issue Potential Cause Recommended Solution
Inconsistent MFI Results Between Samples Non-uniform dispersion of this compound in the polyethylene matrix.Ensure a thorough and consistent melt blending process to achieve homogeneous distribution of the additive. Utilize a twin-screw extruder for optimal mixing.
Variations in the moisture content of the polymer or additive.Dry the polyethylene pellets and this compound according to the manufacturer's specifications prior to melt blending and MFI testing.
Lower Than Expected MFI Values This compound, being a high molecular weight polymer, may increase the overall viscosity of the melt, leading to a lower MFI.This may be an inherent effect of the additive. If a higher MFI is required, consider adjusting the processing temperature or using a polyethylene grade with a higher base MFI.
Inadequate heating time or temperature in the MFI instrument.Ensure the material is allowed to reach thermal equilibrium within the barrel of the MFI tester for the recommended preheating time before applying the load. Verify the accuracy of the test temperature.
Die Drool or Melt Fracture at the Die Exit Interactions between this compound and other additives (e.g., processing aids) can sometimes affect the melt flow behavior.Review the formulation for potential antagonistic interactions between additives. A systematic study of individual additive effects may be necessary.
Excessive shear stress for the given melt viscosity.Consider using a die with a different L/D ratio or adjusting the test weight if allowed by the testing standard for the specific grade of polyethylene.
Black Specks or Discoloration in the Extrudate Thermal degradation of the polymer or additive due to excessive temperature or residence time in the MFI instrument.Verify the set temperature of the MFI tester is appropriate for the polyethylene grade and that the test duration is within standard limits. Clean the MFI apparatus thoroughly between tests to remove any residual material.
Presence of impurities in the material.Ensure all materials are handled and stored in a clean environment to prevent contamination.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of adding this compound on the MFI of polyethylene?

A1: this compound is a high molecular weight hindered amine light stabilizer (HALS). While its primary function is to provide UV and long-term thermal stability, its polymeric nature can influence the melt viscosity of the polyethylene. Technical datasheets often mention "improved melt flow control". This can manifest as a slight decrease in MFI due to the increase in the overall molecular weight of the polymer blend. However, the exact effect is dependent on the grade of polyethylene, the concentration of this compound, and the processing conditions.

Q2: At what concentration should I use this compound in my polyethylene formulation?

A2: The recommended dosage of this compound is typically between 0.05% and 1.4% by weight, depending on the application and the desired level of stabilization. For thick sections of HDPE, LDPE, and LLDPE, a range of 0.05% to 1.0% is suggested.

Q3: Can this compound interact with other additives in my formulation and affect the MFI?

A3: Yes, interactions between additives can occur. For instance, some hindered amines have been observed to have a potential negative impact on the efficiency of certain polymer processing aids, which could indirectly affect melt flow behavior and lead to issues like melt fracture. It is crucial to evaluate the compatibility and potential interactions of all components in your formulation.

Q4: How does the molecular weight of this compound influence its effect on MFI?

A4: MFI is inversely related to the molecular weight of a polymer. This compound has a high molecular weight. By introducing a high molecular weight species into the polyethylene matrix, the overall average molecular weight of the blend can increase, leading to higher melt viscosity and consequently a lower MFI.

Data Presentation

The following table presents representative data on the effect of varying concentrations of this compound on the Melt Flow Index of a representative High-Density Polyethylene (HDPE) grade.

Disclaimer: The following data is illustrative and intended for educational purposes. Actual results will vary depending on the specific grade of polyethylene, processing conditions, and equipment used.

Concentration of this compound (wt%)MFI (g/10 min) at 190°C/2.16 kg
0.08.0
0.17.8
0.37.5
0.57.2
1.06.8

Experimental Protocols

Methodology for Measuring Melt Flow Index (MFI)

This protocol is based on the ASTM D1238 standard for MFI testing of thermoplastics.

1. Apparatus:

  • Melt Flow Indexer (Extrusion Plastometer)

  • Standard die (typically 2.095 mm diameter and 8.000 mm length)

  • Piston

  • Calibrated weights (e.g., 2.16 kg for polyethylene)

  • Cutting tool

  • Analytical balance (accurate to 0.001 g)

  • Stopwatch

2. Sample Preparation:

  • Ensure the polyethylene/Chimassorb 2020 blend is in a uniform pellet or powder form.

  • Dry the sample as per the material's technical datasheet to remove any moisture, which can affect the results.

3. Instrument Setup:

  • Set the temperature of the melt flow indexer to the specified value for the polyethylene grade being tested (e.g., 190°C).

  • Allow the instrument to reach and stabilize at the set temperature.

4. Procedure:

  • Load a specified amount of the sample (typically 3-5 grams) into the barrel of the melt flow indexer.

  • Insert the piston and allow the material to preheat for a specified time (e.g., 5 minutes) to reach thermal equilibrium.

  • Place the specified weight on top of the piston.

  • As the molten polymer begins to extrude through the die, discard the first portion of the extrudate.

  • Start the stopwatch and collect timed segments of the extrudate. Cut the extrudate at regular intervals (e.g., every 30 seconds).

  • Collect at least three to five timed extrudates.

5. Calculation:

  • Weigh each collected extrudate to the nearest 0.001 g.

  • Calculate the MFI using the following formula: MFI (g/10 min) = (Average mass of extrudate in grams / Time of extrusion in seconds) * 600

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_mfi MFI Testing (ASTM D1238) cluster_results Results & Analysis PE Polyethylene Resin Dry Drying PE->Dry C2020 This compound C2020->Dry Blend Melt Blending Dry->Blend Load Load Sample Blend->Load Preheat Preheat Load->Preheat Extrude Extrude with Weight Preheat->Extrude Collect Collect Extrudate Extrude->Collect Weigh Weigh Extrudate Collect->Weigh Calculate Calculate MFI Weigh->Calculate Data Quantitative Data Table Calculate->Data Troubleshoot Troubleshooting Guide Data->Troubleshoot

Caption: Experimental workflow for determining the effect of this compound on polyethylene MFI.

Logical_Relationship cluster_additive Additive Property cluster_polymer Polymer System cluster_mfi Melt Flow Index C2020 This compound HMW High Molecular Weight C2020->HMW is a PE_Blend Polyethylene Blend HMW->PE_Blend increases average MW of Viscosity Melt Viscosity PE_Blend->Viscosity influences MFI MFI Value Viscosity->MFI is inversely proportional to

Caption: Logical relationship between this compound properties and polyethylene MFI.

Technical Support Center: Preventing Discoloration in Polymers Containing Chimassorb® 2020

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address discoloration issues in polymers stabilized with Chimassorb® 2020.

Troubleshooting Guide

Discoloration, such as yellowing or pinking, in polymer formulations can arise from a variety of factors, from processing conditions to interactions between additives. This guide will help you diagnose and resolve common discoloration issues.

Problem: My white or light-colored polymer is exhibiting a yellow or pink tint after processing or during storage.

This is a common issue often referred to as "gas fading" or "pinking." It is typically caused by the interaction of certain additives with atmospheric pollutants.[1][2][3]

Potential Cause Recommended Action
Interaction with Phenolic Antioxidants Hindered Amine Light Stabilizers (HALS) like Chimassorb® 2020 can sometimes interact with phenolic antioxidants in the presence of nitrogen oxides (NOx) from sources like gas-powered forklifts or heaters, leading to discoloration.[1][2][4] Consider replacing the phenolic antioxidant with a non-phenolic alternative or a phosphite-based secondary antioxidant, which can suppress gas fading.[1][4]
Exposure to NOx and SOx Store finished products and raw materials away from areas with exhaust fumes.[1][2] Using a protective wrap can also create a barrier against these atmospheric pollutants.[1]
Interaction with Acidic Species Contact with acidic materials, such as certain types of cardboard packaging, can contribute to discoloration.[3] Use high-quality, neutral packaging materials.
Highly Alkaline Additives Some highly alkaline additives can intensify discoloration in the presence of other contributing factors.[1] Review your formulation for any highly basic components and consider alternatives if discoloration is a persistent issue.

Problem: The polymer is showing signs of yellowing after exposure to UV light.

Yellowing upon UV exposure is a sign of photo-oxidation.[5] While Chimassorb® 2020 is a powerful UV stabilizer, its effectiveness can be influenced by the overall formulation.

Potential Cause Recommended Action
Insufficient UV Stabilizer Concentration Ensure the loading level of Chimassorb® 2020 is within the recommended range for your specific polymer and application. Typical dosage levels are between 0.05% and 1.4%.[6]
Lack of a UV Absorber For unpigmented or lightly pigmented articles, the presence of a UV absorber (e.g., a benzophenone (B1666685) or benzotriazole (B28993) type) is recommended to work synergistically with Chimassorb® 2020.[7]
Interaction with Other Additives Certain pigments or fillers can have an antagonistic effect on the performance of HALS. Review the compatibility of all additives in your formulation.

Problem: Discoloration is observed immediately after high-temperature processing.

This is likely due to thermal degradation of the polymer or an additive.

Potential Cause Recommended Action
Excessive Processing Temperature High temperatures during extrusion or molding can lead to thermal-oxidative degradation.[5][8] Optimize your processing parameters by lowering the temperature and reducing the residence time of the polymer in the extruder.[8]
Inadequate Thermal Stabilization While Chimassorb® 2020 offers long-term thermal stability, a primary antioxidant is often necessary to protect the polymer during processing.[7][9] Ensure your formulation includes an appropriate processing stabilizer.

Frequently Asked Questions (FAQs)

Q1: What is Chimassorb® 2020 and how does it prevent polymer degradation?

Chimassorb® 2020 is a high molecular weight hindered amine light stabilizer (HALS).[6][7] It protects polymers from degradation caused by exposure to UV radiation and long-term heat. HALS do not absorb UV radiation but instead act as radical scavengers, inhibiting the degradation of the polymer.[10] This mechanism is a cyclic process where the HALS are regenerated, allowing them to provide long-lasting stability.[10]

Q2: Can Chimassorb® 2020 itself cause discoloration?

Chimassorb® 2020 is designed for minimal pigment interaction and to maintain the color properties of the polymer.[7][11] Discoloration issues are more commonly associated with interactions with other additives in the formulation or with environmental factors.[1][2][4]

Q3: What is the recommended dosage of Chimassorb® 2020?

The recommended dosage level of Chimassorb® 2020 is typically between 0.05% and 1.4%, depending on the polymer, application, and desired level of stabilization.[6]

Q4: Is the discoloration caused by gas fading permanent?

In many cases, the yellowing or pinking associated with gas fading is reversible.[3][12] Exposing the discolored polymer to UV light, such as sunlight, can often bleach the colored species and restore the original color.[3][12]

Q5: How can I test for and quantify discoloration in my polymer samples?

Discoloration is most commonly quantified by measuring the Yellowness Index (YI) in accordance with ASTM E313.[13][14] To test for resistance to UV degradation, an accelerated weathering test, such as ISO 4892-2, can be performed.[15][16][17][18][19]

Experimental Protocols

Protocol 1: Measurement of Yellowness Index (ASTM E313)

This protocol outlines the procedure for quantifying the yellowness of a polymer sample.

1. Objective: To determine the Yellowness Index (YI) of a polymer sample as a measure of discoloration.

2. Apparatus:

  • Spectrophotometer or colorimeter capable of measuring color coordinates in the CIE Lab* color space.

3. Sample Preparation:

  • Prepare flat, opaque polymer plaques of uniform thickness and surface finish.
  • Ensure samples are clean and free of any surface contaminants.

4. Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white reference tile.
  • Measure the tristimulus values (X, Y, Z) or the Lab* values of the polymer sample.
  • Calculate the Yellowness Index (YI) using the appropriate formula for the instrument's illuminant and observer conditions. For CIE Illuminant D65 and 10° observer, the formula is often derived from the CIE tristimulus values.

5. Data Analysis:

  • Record the Yellowness Index for each sample. A higher YI value indicates a greater degree of yellowness.
  • Compare the YI of test samples to a control or to samples subjected to different conditions.

Protocol 2: Accelerated Weathering Test (ISO 4892-2)

This protocol describes a method for simulating the effects of outdoor weathering on polymer samples.

1. Objective: To evaluate the resistance of a polymer formulation to discoloration and degradation upon exposure to simulated sunlight, heat, and moisture.

2. Apparatus:

  • Xenon-arc weathering chamber equipped with appropriate filters to simulate natural sunlight.
  • Specimen holders.

3. Sample Preparation:

  • Prepare polymer plaques of standard dimensions as specified in the relevant material standard.

4. Procedure:

  • Measure the initial Yellowness Index (YI) of the samples according to ASTM E313.
  • Mount the samples in the specimen holders of the xenon-arc chamber.
  • Set the exposure conditions (e.g., irradiance, black panel temperature, relative humidity, and water spray cycles) according to the desired test cycle in ISO 4892-2.[15][16][17][18][19]
  • Expose the samples for a predetermined duration (e.g., 500, 1000, or 2000 hours).
  • At specified intervals, remove the samples and measure the Yellowness Index.

5. Data Analysis:

  • Calculate the change in Yellowness Index (ΔYI) at each interval.
  • Plot ΔYI as a function of exposure time to compare the performance of different formulations.

Data Presentation

Table 1: Representative Yellowness Index (YI) Data after Accelerated Weathering

FormulationInitial YIYI after 500 hoursYI after 1000 hoursYI after 2000 hours
Polymer + 0.2% Chimassorb® 20201.52.02.84.5
Polymer + 0.2% HALS B1.62.53.86.2
Polymer (unstabilized)1.48.515.225.8

This table presents hypothetical data for illustrative purposes.

Visualizations

Troubleshooting Polymer Discoloration cluster_diagnosis Diagnosis cluster_post_processing Post-Processing Issues cluster_storage_use Storage/Use Issues cluster_yellowing UV Degradation cluster_gas_fading Gas Fading start Discoloration Observed q1 When did discoloration appear? start->q1 ans1_post After Processing q1->ans1_post Immediately ans1_storage During Storage / Use q1->ans1_storage Over Time cause_thermal Potential Cause: Thermal Degradation ans1_post->cause_thermal q2 What color is the discoloration? ans1_storage->q2 solution_thermal Solution: - Optimize processing temperature - Reduce residence time - Check thermal stabilizer package cause_thermal->solution_thermal ans2_yellow Yellowing q2->ans2_yellow ans2_pink Yellowing / Pinking q2->ans2_pink cause_uv Potential Cause: Photo-oxidation ans2_yellow->cause_uv cause_gas Potential Cause: Additive Interaction (Gas Fading) ans2_pink->cause_gas solution_uv Solution: - Verify Chimassorb 2020 dosage - Add a UV absorber for synergy - Check for antagonistic additives cause_uv->solution_uv solution_gas Solution: - Avoid phenolic antioxidants - Eliminate exposure to NOx/SOx - Use neutral packaging cause_gas->solution_gas

Caption: A flowchart for troubleshooting common causes of polymer discoloration.

Polymer Degradation and Stabilization Cycle cluster_stabilization Stabilization with this compound (HALS) Polymer Polymer FreeRadicals Free Radicals (P.) Polymer->FreeRadicals UV Light, Heat PeroxyRadicals Peroxy Radicals (POO.) FreeRadicals->PeroxyRadicals + O2 Degradation Degradation (Discoloration, Embrittlement) PeroxyRadicals->Degradation Chain Reactions HALS This compound (>N-R) NitroxylRadical Nitroxyl Radical (>N-O.) HALS->NitroxylRadical + POO. NitroxylRadical->HALS Regeneration Cycle AminoEther Amino Ether (>N-O-P) NitroxylRadical->AminoEther + P. AminoEther->HALS + POO.

Caption: The cyclic mechanism of HALS in preventing polymer degradation.

References

Technical Support Center: Optimizing Chimassorb 2020 for Accelerated Weathering Tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chimassorb 2020 for the accelerated weathering of polymers. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and performance data to ensure the successful optimization of your testing parameters.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in accelerated weathering tests?

A1: The optimal concentration of this compound, a high molecular weight hindered amine light stabilizer (HALS), is dependent on the polymer type, the thickness of the material, and the expected environmental stressors. For polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), a general concentration range of 0.1% to 1.0% by weight is recommended. For applications requiring long-term thermal stability, this range can be extended up to 1.4%.[1][2] It is crucial to conduct a ladder study (testing a series of concentrations) to determine the most effective level for your specific application.

Q2: When should I consider using a UV absorber in conjunction with this compound?

A2: For unpigmented or lightly pigmented polymer systems, it is highly recommended to use this compound in combination with a UV absorber, such as those from the Tinuvin® or Chimassorb® ranges (e.g., Tinuvin® 326, Tinuvin® 328, or Chimassorb® 81).[1] this compound, as a HALS, primarily scavenges free radicals generated by UV exposure, while a UV absorber works by absorbing harmful UV radiation and dissipating it as heat. This synergistic combination provides a more robust and comprehensive protection system for the polymer, significantly improving light fastness and overall durability.

Q3: Can this compound be used in pigmented polymer systems?

A3: Yes, this compound is designed to have minimal interaction with pigments.[2][3] Its high molecular weight and chemical structure reduce the likelihood of adverse reactions that can sometimes occur between HALS and certain pigments, which can lead to reduced stabilizer efficiency or color shifts. However, it is always advisable to perform preliminary testing with the specific pigment to ensure compatibility and optimal performance.

Q4: What are the primary degradation mechanisms that this compound helps to mitigate?

A4: this compound is effective in mitigating polymer degradation caused by exposure to UV radiation and thermal stress. As a hindered amine light stabilizer, its primary mechanism of action is to scavenge and trap free radicals that are formed during the photo-oxidation process.[4] By interrupting this degradation cycle, it helps to prevent a variety of failure modes, including:

  • Chain Scission and Cross-linking: Prevents the breakdown of polymer chains, which leads to loss of mechanical properties.

  • Discoloration (Yellowing): Reduces the formation of chromophores that cause the polymer to yellow.

  • Surface Cracking and Chalking: Maintains the surface integrity of the material.

  • Loss of Physical Properties: Preserves properties such as impact strength, tensile strength, and elongation.[4]

Q5: What is the effect of the high molecular weight of this compound on its performance?

A5: The high molecular weight (2600-3400 g/mol ) of this compound provides several key advantages:[3]

  • Low Volatility: It is less likely to evaporate from the polymer matrix during high-temperature processing and end-use.

  • High Resistance to Extraction: It exhibits excellent resistance to being washed out by water or other solvents, ensuring long-term protection.

  • Excellent Polymer Compatibility: It is highly compatible with a wide range of polymers, particularly polyolefins.

  • Reduced Migration: Its large molecular size restricts its movement within the polymer, leading to more consistent and durable protection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Premature Yellowing or Color Change 1. Insufficient concentration of this compound.2. Absence of a UV absorber in a clear or lightly pigmented system.3. Interaction with other additives (e.g., acidic components).4. Excessive thermal degradation during processing.1. Increase the concentration of this compound within the recommended range (0.1% - 1.0%).2. Incorporate a suitable UV absorber (e.g., Tinuvin® 328) at a concentration of 0.1% - 0.5%.3. Review the entire additive package for potential antagonistic interactions.4. Optimize processing temperatures and residence times to minimize thermal stress.
Rapid Loss of Mechanical Properties (e.g., Brittleness, Cracking) 1. Inadequate dispersion of this compound in the polymer matrix.2. Concentration is too low for the severity of the weathering conditions.3. Depletion of the stabilizer over time due to high UV exposure.1. Ensure thorough mixing and dispersion during compounding. Consider using a masterbatch.2. Increase the loading level of this compound.3. For extremely harsh environments, consider a higher initial concentration or the use of a synergistic stabilizer package.
Surface Defects (e.g., Chalking, Loss of Gloss) 1. Surface degradation is outpacing the stabilizer's ability to protect the polymer.2. Migration and loss of other additives from the surface.1. Increase the concentration of this compound.2. The combination with a UV absorber can be particularly effective in protecting the surface.
Inconsistent Weathering Performance Between Batches 1. Variation in the concentration of this compound.2. Inconsistent dispersion of the additive.3. Variations in the base polymer resin.1. Implement strict quality control on the addition of all additives.2. Standardize the compounding process to ensure uniform dispersion.3. Ensure the consistency of the polymer resin used in production.

Data Presentation

The following tables provide illustrative data on the expected performance of polypropylene (PP) stabilized with varying concentrations of this compound during accelerated weathering tests.

Table 1: Effect of this compound Concentration on Gloss Retention (60°) of Polypropylene

Concentration of this compound (%)Initial GlossGloss after 500 hoursGloss after 1000 hoursGloss after 2000 hours
0 (Control)95603010
0.195857050
0.595928880
1.095949187

Table 2: Effect of this compound Concentration on Color Change (ΔE*ab) of Polypropylene

Concentration of this compound (%)ΔEab after 500 hoursΔEab after 1000 hoursΔE*ab after 2000 hours
0 (Control)5.210.518.3
0.12.14.37.8
0.50.81.52.9
1.00.51.12.1

Table 3: Effect of this compound Concentration on Tensile Strength Retention of Polypropylene

Concentration of this compound (%)Retention after 500 hours (%)Retention after 1000 hours (%)Retention after 2000 hours (%)
0 (Control)7040<10
0.1907555
0.5989285
1.0999691

Experimental Protocols

Protocol 1: Sample Preparation for Accelerated Weathering
  • Material Compounding:

    • Dry the base polymer resin (e.g., polypropylene homopolymer) to the manufacturer's recommended specifications.

    • Accurately weigh the required amounts of this compound and any other additives (e.g., UV absorber, pigments) based on the desired final concentration.

    • Compound the polymer and additives using a twin-screw extruder to ensure homogeneous dispersion. It is often beneficial to first create a masterbatch with a higher concentration of this compound, which is then let down into the bulk polymer.

    • Set the extruder temperature profile appropriate for the polymer being processed.

  • Specimen Fabrication:

    • Injection mold the compounded material into standard test plaques (e.g., 70 mm x 150 mm x 3 mm).

    • Ensure consistent molding parameters (temperature, pressure, cooling time) for all samples to minimize variability.

    • Label each plaque clearly with the formulation details.

Protocol 2: Accelerated Weathering Test Procedure (Based on ASTM G154)
  • Apparatus:

    • Use a fluorescent UV accelerated weathering apparatus (e.g., QUV).

    • Select the appropriate fluorescent lamps (e.g., UVA-340 lamps to simulate sunlight).

  • Test Cycle:

    • A common cycle for polyolefins is Cycle 1 from ASTM G154:

      • 8 hours of UV exposure at 60°C black panel temperature.

      • 4 hours of condensation at 50°C black panel temperature.

    • Set the irradiance level of the UVA-340 lamps (e.g., 0.89 W/m²/nm at 340 nm).

  • Procedure:

    • Mount the prepared polymer plaques in the sample holders of the weathering chamber.

    • Program the test cycle and initiate the exposure.

    • Periodically remove a subset of samples at predetermined intervals (e.g., 0, 250, 500, 1000, 1500, 2000 hours) for evaluation.

Protocol 3: Evaluation of Weathered Samples
  • Visual Assessment:

    • Visually inspect the samples for any signs of cracking, chalking, or other surface defects.

  • Color and Gloss Measurement:

    • Measure the color of the samples using a spectrophotometer and calculate the color change (ΔE*ab) relative to the unexposed control.

    • Measure the 60° gloss using a gloss meter.

  • Mechanical Property Testing:

    • Conduct tensile testing according to ASTM D638 to determine the tensile strength, elongation at break, and modulus.

    • Perform impact testing (e.g., Izod or Charpy) according to the relevant ASTM standard (e.g., ASTM D256) to assess the material's toughness.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_eval Performance Evaluation A 1. Material Compounding (Polymer + this compound) B 2. Specimen Fabrication (Injection Molding) A->B C 3. ASTM G154 Exposure (UV, Heat, Moisture Cycles) B->C Expose Samples D 4a. Visual Inspection (Cracking, Chalking) C->D Periodic Removal E 4b. Color & Gloss Measurement (ΔE*ab, Gloss Retention) C->E F 4c. Mechanical Testing (Tensile, Impact Strength) C->F G Data Analysis & Concentration Optimization D->G E->G F->G

Caption: Experimental workflow for optimizing this compound concentration.

Signaling_Pathway UV UV Radiation Polymer Polymer Matrix UV->Polymer Initiation Radicals Free Radicals (P•, POO•) Polymer->Radicals Degradation Polymer Degradation (Yellowing, Cracking, etc.) Radicals->Degradation Propagation HALS This compound (>N-H) Radicals->HALS Nitroxyl Nitroxyl Radicals (>N-O•) HALS->Nitroxyl Activation Nitroxyl->Radicals Scavenging Inert Inert Products Nitroxyl->Inert Termination

Caption: Simplified mechanism of HALS stabilization.

References

Technical Support Center: Interaction of Chimassorb 2020 with Pigments and Fillers in Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chimassorb 2020 in pigmented and filled composite materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a composite?

This compound is a high molecular weight hindered amine light stabilizer (HALS).[1][2] Its primary function is to protect polymers from degradation caused by exposure to UV light and long-term heat. It achieves this by scavenging free radicals that are formed during the photo-oxidation process, thereby preventing discoloration, cracking, and loss of mechanical properties.[3][4] Due to its high molecular weight, this compound exhibits excellent compatibility with a wide range of polymers and has a high resistance to extraction.[1][2]

Q2: How does this compound generally interact with pigments in a polymer matrix?

According to its technical specifications, this compound is designed to have minimal interaction with pigments.[1][2][3] This is a significant advantage as it helps in maintaining color stability and the overall aesthetic quality of the final product. Some traditional HALS can interact with certain pigments, leading to discoloration or reduced stabilization efficiency. The formulation of this compound is optimized to mitigate these negative interactions.

Q3: Is this compound suitable for use in composites containing fillers?

Yes, this compound is highly effective in filled polymer systems.[2][5] It is particularly noted for its performance in carbon black filled systems, where it provides unique long-term thermal protection.[2][5] Its high molecular weight and good compatibility make it suitable for incorporation into composites containing various mineral fillers such as talc (B1216) and calcium carbonate.

Q4: Can this compound be used in combination with other stabilizers?

Yes, this compound can be used in synergy with other types of stabilizers. For instance, in unpigmented or lightly pigmented articles, it is often recommended to be used in conjunction with a UV absorber (e.g., benzotriazoles or benzophenones) to enhance light fastness.[2][5] This combination provides a broader range of protection, as UV absorbers block UV light from penetrating the polymer surface, while HALS scavenge any free radicals that may still form.

Q5: What are the recommended loading levels for this compound in a composite?

The recommended dosage of this compound typically ranges from 0.05% to 1.4% by weight, depending on the polymer, the type and concentration of pigments and fillers, the thickness of the article, and the expected service lifetime of the final product.[1] It is always advisable to conduct preliminary trials to determine the optimal loading level for a specific application.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the formulation and processing of composites containing this compound, pigments, and fillers.

Issue 1: Reduced UV Stability Despite the Presence of this compound

Possible Causes:

  • Antagonistic Interaction with Acidic Components: Some fillers or pigments can have an acidic nature, which may interact with the basic amine groups of HALS, reducing their effectiveness.

  • Poor Dispersion: Inadequate dispersion of this compound, pigments, or fillers can lead to localized areas with insufficient stabilization.

  • Insufficient Loading Level: The concentration of this compound may be too low for the specific formulation and application requirements.

  • Interaction with Other Additives: Certain other additives in the formulation might have an antagonistic effect on the performance of this compound.

Troubleshooting Steps:

  • Characterize Raw Materials: Verify the pH and surface chemistry of all pigments and fillers. If a component is identified as acidic, consider using a surface-treated grade or a different, more inert filler.

  • Optimize Compounding Process: Improve mixing and dispersion by adjusting parameters such as screw speed, temperature, and mixing time during compounding.

  • Evaluate Loading Level: Incrementally increase the concentration of this compound in your formulation and perform accelerated weathering tests to determine the optimal level.

  • Review Formulation: Assess the entire additive package for potential antagonistic interactions. Consult with additive suppliers for compatibility data.

Issue 2: Discoloration or Color Shift in the Final Composite

Possible Causes:

  • Pigment-HALS Interaction: Although minimal with this compound, some sensitive organic pigments might still exhibit slight interactions.

  • Thermal Degradation: Excessive processing temperatures can lead to the degradation of the polymer or pigments, causing discoloration.

  • Filler-Induced Degradation: Some fillers can contain impurities that may catalyze polymer degradation and lead to color changes.

Troubleshooting Steps:

  • Select Stable Pigments: Use pigments with high heat and light stability that are known to be compatible with HALS.

  • Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow and mixing.

  • Use High-Purity Fillers: Ensure the use of high-quality fillers with low levels of impurities.

  • Incorporate a UV Absorber: For applications where color fastness is critical, the addition of a UV absorber can provide extra protection.

Issue 3: Poor Mechanical Properties in the Final Composite

Possible Causes:

  • Filler Agglomeration: Poor dispersion of fillers can create stress concentration points, leading to reduced impact strength and tensile properties.

  • Weak Interfacial Adhesion: Poor bonding between the filler and the polymer matrix can result in inefficient stress transfer.

  • Degradation during Processing: Excessive shear or temperature during compounding can degrade the polymer, leading to a loss of mechanical properties.

Troubleshooting Steps:

  • Improve Filler Dispersion: Utilize high-shear mixing, optimize processing parameters, and consider the use of dispersing agents or compatibilizers.

  • Use Surface-Treated Fillers: Employing fillers with a surface treatment compatible with the polymer matrix can significantly improve interfacial adhesion.

  • Optimize Processing Conditions: Reduce shear and temperature where possible to minimize polymer degradation.

  • Evaluate Filler Loading: An excessively high filler content can lead to brittleness. Optimize the filler loading to achieve the desired balance of properties.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from experiments evaluating the performance of this compound in various composite formulations.

Table 1: Effect of Filler Type on the UV Stability of Polypropylene (PP) Composites Containing 0.5% this compound

Filler Type (20 wt%)Tensile Strength Retention after 1000h Accelerated Weathering (%)Elongation at Break Retention after 1000h Accelerated Weathering (%)Color Change (ΔE*) after 1000h Accelerated Weathering
None (Control)
Talc
Calcium Carbonate
Carbon Black

Table 2: Effect of this compound Concentration on the Color Stability of Pigmented High-Density Polyethylene (HDPE) with 15 wt% Talc

This compound Conc. (%)Pigment Type (1 wt%)Initial LL after 1500h Accelerated WeatheringInitial aa after 1500h Accelerated WeatheringInitial bb after 1500h Accelerated WeatheringColor Change (ΔE*)
0.2Pigment Red X
0.5Pigment Red X
1.0Pigment Red X
0.2Pigment Blue Y
0.5Pigment Blue Y
1.0Pigment Blue Y

Experimental Protocols

1. Protocol for Accelerated Weathering Test

  • Objective: To evaluate the UV stability of composites containing this compound, pigments, and fillers.

  • Apparatus: Xenon arc or fluorescent UV accelerated weathering chamber.

  • Procedure:

    • Prepare test specimens (e.g., injection molded plaques) of the composite formulations.

    • Measure the initial mechanical properties (tensile strength, elongation at break) and color coordinates (L, a, b*) of the specimens.

    • Place the specimens in the accelerated weathering chamber.

    • Set the test parameters according to relevant standards (e.g., ASTM G155 for xenon arc or ASTM G154 for fluorescent UV) including irradiance, temperature, and humidity cycles.

    • Periodically remove specimens at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours).

    • After each interval, re-measure the mechanical properties and color coordinates.

    • Calculate the percentage retention of mechanical properties and the color change (ΔE*).

2. Protocol for Filler and Pigment Dispersion Analysis

  • Objective: To assess the quality of dispersion of fillers and pigments in the polymer matrix.

  • Apparatus: Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM).

  • Procedure:

    • Obtain a cross-section of the composite material, for example, by cryo-fracturing.

    • Mount the fractured surface on an SEM stub and coat it with a conductive material (e.g., gold or carbon).

    • Examine the surface under the SEM at various magnifications.

    • Analyze the micrographs for the presence of agglomerates and assess the uniformity of the filler and pigment distribution.

    • For more detailed analysis of individual particle dispersion, thin sections of the composite can be prepared for TEM analysis.

3. Protocol for Quantifying this compound in a Composite

  • Objective: To determine the concentration of this compound in a polymer composite.

  • Apparatus: High-Performance Liquid Chromatography (HPLC) with UV and/or Evaporative Light Scattering Detector (ELSD).

  • Procedure:

    • Extract the this compound from the polymer composite using a suitable solvent in which the stabilizer is soluble but the polymer is not.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the extracted sample solution into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Troubleshooting_UV_Stability start Reduced UV Stability Observed cause1 Antagonistic Interaction with Acidic Components? start->cause1 cause2 Poor Dispersion of Additives? start->cause2 cause3 Insufficient Loading of this compound? start->cause3 cause4 Interaction with Other Additives? start->cause4 solution1 Characterize Raw Materials (pH). Consider surface-treated fillers. cause1->solution1 solution2 Optimize Compounding Process (mixing time, temperature, shear). cause2->solution2 solution3 Increase this compound Concentration and Retest. cause3->solution3 solution4 Review Entire Formulation for Antagonistic Effects. cause4->solution4

Caption: Troubleshooting workflow for reduced UV stability issues.

Experimental_Workflow_UV_Stability step1 1. Composite Formulation (Polymer + Pigment/Filler + this compound) step2 2. Compounding (e.g., Twin-Screw Extrusion) step1->step2 step3 3. Specimen Preparation (e.g., Injection Molding) step2->step3 step4 4. Initial Characterization (Mechanical Properties, Color) step3->step4 step5 5. Accelerated Weathering (Xenon Arc or QUV) step4->step5 step6 6. Periodic Characterization (Mechanical Properties, Color) step5->step6 step7 7. Data Analysis (% Retention, ΔE*) step6->step7

Caption: Experimental workflow for evaluating UV stability.

References

Leaching and migration issues of Chimassorb 2020 in food contact materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on the leaching and migration of Chimassorb 2020 from food contact materials (FCMs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in food contact materials?

A1: this compound is a high molecular weight Hindered Amine Light Stabilizer (HALS). Its primary function is to protect polymers, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), from degradation caused by exposure to UV light and long-term heat. This protection maintains the mechanical properties and appearance of the plastic. Due to its high molecular weight and polymeric nature, it is designed to have low volatility and high resistance to extraction, making it suitable for use in durable plastic articles, some of which may be used in food contact applications.

Q2: What are the regulatory limits for the migration of this compound into food?

A2: As of the latest review, a specific migration limit (SML) for this compound is not explicitly listed in Annex I of the European Union's Regulation (EU) No 10/2011 on plastic food contact materials.[1][2][3][4] Substances not listed in Annex I may be used if they comply with the general safety requirements of Article 3 of Regulation (EC) No 1935/2004, meaning they do not transfer their constituents to food in quantities that could endanger human health.

For non-listed substances that are not intentionally added (NIAS), or for which a specific risk assessment has not been performed by EFSA, a migration limit of 0.01 mg/kg (10 ppb) is often applied as a precautionary measure. In the United States, the use of substances in FCMs is regulated by the Food and Drug Administration (FDA) and may be authorized through a Food Contact Notification (FCN). A search for this compound's chemical name in publicly available databases did not yield a specific FCN with stipulated migration limits. Therefore, it is crucial for researchers to perform a thorough risk assessment and migration testing to ensure compliance with general safety standards.

Q3: What are the standard food simulants and conditions for testing the migration of this compound?

A3: Migration testing should be conducted according to established protocols, such as those outlined in EU Regulation 10/2011, to simulate worst-case-use scenarios. The choice of food simulant and test conditions depends on the intended use of the food contact material.

Food SimulantFood Type RepresentedTypical Test Conditions (Long-Term Storage at Room Temp)
Simulant A: 10% ethanol (B145695) (v/v) in waterAqueous foods with a pH > 4.5OM2: 10 days at 40°C
Simulant B: 3% acetic acid (w/v) in waterAcidic foods with a pH ≤ 4.5OM2: 10 days at 40°C
Simulant D2: Vegetable oil (or alternative fatty food simulants like 95% ethanol or isooctane)Fatty foodsOM2: 10 days at 40°C

Note: The table presents common conditions for overall migration (OM) testing. Specific migration testing conditions may vary based on the application of the FCM. For repeated use articles, different testing protocols apply.[5][6][7]

Q4: What are the potential health risks associated with the migration of oligomeric HALS like this compound?

A4: The toxicological risk assessment of migrating substances is a key component of food contact material safety. For polymeric additives like this compound, the primary concern is the migration of low-molecular-weight oligomers (typically those below 1000 Da), as these are more likely to be absorbed by the body.[1] While high molecular weight polymers are generally considered to have low toxicity due to their limited absorption, a comprehensive risk assessment should consider the potential toxicity of any migrating oligomers and potential degradation products.[8][9] Currently, publicly available toxicological data specifically for this compound oligomers is limited. Therefore, migration studies are essential to ensure that consumer exposure remains below levels that could pose a health risk.

Troubleshooting Guides

Analytical Issues: HPLC Analysis

Q1: I am observing a very broad or tailing peak for this compound in my reverse-phase HPLC analysis. What could be the cause?

A1: Peak broadening and tailing for polymeric HALS like this compound are common issues. Here are several potential causes and solutions:

  • Secondary Silanol (B1196071) Interactions: The amine groups in HALS can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.

    • Solution: Add a basic modifier, such as triethylamine (B128534) (TEA) or n-hexylamine, to the mobile phase at a low concentration (e.g., 0.1%). This will mask the active silanol sites. Alternatively, use a column with a highly inert, end-capped stationary phase.

  • Poor Solubility in Mobile Phase: this compound is a large, relatively non-polar polymer. It may have poor solubility in highly aqueous mobile phases, causing peak distortion.

    • Solution: Ensure your initial mobile phase composition has sufficient organic solvent content. If using a gradient, start with a higher percentage of the organic phase (e.g., acetonitrile (B52724) or THF).

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute your sample.

  • Use of an Inappropriate Column: A standard C18 column might not be optimal.

    • Solution: Consider using a polymer-based column or a C18 column specifically designed for the analysis of basic compounds at a higher pH.

Q2: My sensitivity for this compound is very low with a UV detector. How can I improve it?

A2: this compound, like many HALS, lacks a strong chromophore, resulting in poor sensitivity with UV detection.

  • Wavelength Selection: Ensure you are monitoring at a low wavelength (e.g., 210-240 nm) where the absorbance might be higher, but be aware that baseline noise from the mobile phase will also increase.

  • Alternative Detectors: For better sensitivity and universality, consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These detectors are mass-based and do not rely on the analyte having a chromophore, making them well-suited for polymers like HALS. Mass Spectrometry (MS) can also be used for identification and quantification.

Q3: I'm seeing multiple peaks or a complex chromatogram for my this compound standard. Why is this?

A3: this compound is an oligomeric substance, meaning it is a mixture of polymer chains of different lengths.

  • Oligomeric Distribution: It is normal to see a distribution of peaks rather than a single sharp peak, especially with high-resolution columns. Often, this appears as a broad "hump" or a series of closely eluting small peaks.

  • Method of Quantification: For quantification, it is common to integrate the entire peak cluster and compare it to a standard prepared in the same manner.

Experimental Issues: Migration Testing

Q1: My migration results show high variability between replicate experiments. What should I check?

A1: High variability can stem from several factors in the migration experiment setup and execution.

  • Inconsistent Surface Area to Volume Ratio: Ensure the surface area of the plastic sample exposed to the food simulant and the volume of the simulant are precisely controlled and consistent for all replicates.

  • Sample Heterogeneity: The concentration of this compound may not be perfectly uniform throughout the plastic material. Ensure samples are taken from representative sections of the material.

  • Temperature Fluctuations: The temperature of the migration test must be tightly controlled, as diffusion is highly temperature-dependent. Use a calibrated oven or incubator.

  • Incomplete Immersion/Contact: For total immersion tests, ensure the sample is fully submerged. For single-sided migration cells, ensure there are no leaks and that contact between the sample and the simulant is complete.

  • Analytical Variability: Rule out issues with your analytical method by running multiple injections of the same sample to check for reproducibility.

Experimental Protocols

Protocol 1: Specific Migration Testing of this compound

This protocol outlines a general procedure for determining the specific migration of this compound from a plastic sample into food simulants.

  • Sample Preparation:

    • Cut the plastic material into test specimens of a known surface area (e.g., 6 dm²).

    • Clean the specimens by gently wiping with a lint-free cloth to remove any surface contaminants. Do not use solvents that could cause swelling.

  • Migration Cell Setup (Total Immersion):

    • Place the test specimen in a clean, inert glass container.

    • Add a known volume of the pre-heated food simulant (e.g., 10% ethanol, 3% acetic acid, or 95% ethanol) to achieve a surface area-to-volume ratio of 6 dm²/L.

    • Seal the container tightly with an inert cap (e.g., PTFE-lined).

  • Incubation:

    • Place the sealed containers in a calibrated oven or incubator at the desired test condition (e.g., 40°C for 10 days).

  • Sample Collection and Storage:

    • After the incubation period, remove the containers and allow them to cool to room temperature.

    • Remove the plastic specimen. The remaining solution is your food simulant sample.

    • If analysis is not performed immediately, store the simulant sample in a sealed glass vial at a low temperature (e.g., 4°C) and protected from light.

  • Analysis:

    • Analyze the food simulant sample for this compound concentration using the HPLC protocol below.

    • Calculate the migration in mg/kg of food simulant. If necessary, convert this to mg/dm² of the plastic surface area.

Protocol 2: HPLC-UV/ELSD Analysis of this compound

This protocol is a suggested starting point for the analysis of this compound. Method development and validation are required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and column oven.

    • UV-Vis Detector and/or an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column stable at higher pH may be beneficial.

    • Mobile Phase A: Water with 0.1% Triethylamine (TEA)

    • Mobile Phase B: Acetonitrile with 0.1% Triethylamine (TEA)

    • Gradient Program (example):

      • 0-5 min: 70% B

      • 5-15 min: 70% to 100% B

      • 15-25 min: Hold at 100% B

      • 25-30 min: Return to 70% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • UV Detection: 220 nm

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM (Standard Liters per Minute). (These settings are instrument-dependent and require optimization).

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane.

    • Create a series of calibration standards by diluting the stock solution in the food simulant being tested. This is crucial to matrix-match the standards and samples.

  • Quantification:

    • Generate a calibration curve by plotting the peak area (from UV or ELSD) versus the concentration of the standards.

    • Determine the concentration of this compound in the migration samples by comparing their peak areas to the calibration curve.

Visualizations

Migration_Testing_Workflow cluster_prep 1. Preparation cluster_exp 2. Migration Experiment cluster_analysis 3. Analysis cluster_results 4. Data Evaluation SamplePrep Prepare Plastic Sample (Cut & Clean) Migration Incubate Sample in Simulant (e.g., 10 days at 40°C) SamplePrep->Migration SimulantPrep Prepare & Pre-heat Food Simulant SimulantPrep->Migration CollectSimulant Collect Simulant Sample Migration->CollectSimulant HPLC HPLC-UV/ELSD Analysis CollectSimulant->HPLC Quantify Quantify Concentration (mg/kg) HPLC->Quantify Compliance Compare with Regulatory Limits & Assess Compliance Quantify->Compliance

Caption: Experimental workflow for migration testing of this compound.

HPLC_Troubleshooting Problem Problem: Poor Peak Shape (Tailing/Broadening) Cause1 Secondary Silanol Interactions? Problem->Cause1 Cause2 Poor Solubility in Mobile Phase? Problem->Cause2 Cause3 Column Overload? Problem->Cause3 Solution1 Add basic modifier (e.g., TEA) to mobile phase OR Use inert, end-capped column Cause1->Solution1 Yes Solution2 Increase initial organic solvent % OR Use stronger organic solvent (e.g., THF) Cause2->Solution2 Yes Solution3 Reduce injection volume OR Dilute sample Cause3->Solution3 Yes Cause4 Low Sensitivity with UV? Solution4 Use ELSD, CAD, or MS detector Cause4->Solution4 Yes LowSensitivity Problem: Low Sensitivity LowSensitivity->Cause4

Caption: Troubleshooting decision tree for common HPLC issues with HALS.

References

Technical Support Center: Analysis of Chimassorb 2020 Migration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Chimassorb 2020 migration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its migration a concern?

This compound is a high molecular weight Hindered Amine Light Stabilizer (HALS) used to protect polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) from degradation caused by UV light and heat.[1] As an additive, it is not chemically bound to the polymer and can potentially migrate from the packaging material into contacting substances, such as food or pharmaceuticals. Monitoring its migration is crucial to ensure consumer safety and regulatory compliance.

Q2: What are the primary analytical techniques for detecting this compound migration?

The main methods for the analysis of this compound are High-Performance Liquid Chromatography with Ultraviolet or Evaporative Light Scattering Detection (HPLC-UV/ELSD) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[2][3] HPLC is typically used for quantifying the amount of this compound that has migrated into a liquid simulant, while Py-GC-MS is a powerful tool for identifying the stabilizer directly within the polymer matrix.[2][3]

Q3: What are the main challenges in analyzing this compound?

Due to its high molecular weight and polymeric nature, this compound can be challenging to analyze using traditional chromatographic methods. Issues such as poor solubility, peak tailing, and peak broadening are common.[4][5] Furthermore, its low volatility makes direct GC-MS analysis difficult without pyrolysis.

Analytical Methods and Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust technique for quantifying this compound in migration extracts. The following protocol is a general guideline and may require optimization for specific matrices.

Experimental Protocol: HPLC-UV for this compound

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., ODS) or an amino (NH2) column[4]

  • Mobile Phase:

    • A mixture of Tetrahydrofuran (THF), methanol, and a basic amine additive. A common composition is THF:methanol:triethanolamine (90:10:1.5 v/v/w).[4]

    • The use of a basic amine like n-hexylamine or ammonia (B1221849) is critical to facilitate the elution of the high molecular weight HALS and improve peak shape.[2]

  • Detection:

    • UV detection at approximately 240 nm.[4]

  • Sample Preparation:

    • Extraction from Polymer: Dissolve approximately 0.5 g of the polymer sample in a suitable solvent like boiling xylene. An antioxidant such as Irganox 1010 can be added to prevent degradation of this compound during this step.[6]

    • Liquid-Liquid Extraction: Extract the dissolved this compound from the xylene solution using 1 M sulfuric acid.

    • Neutralization and Re-extraction: Neutralize the acidic extract with a sodium hydroxide (B78521) solution and then re-extract the this compound into an organic solvent like carbon tetrachloride.[4]

    • Injection: Inject the final extract into the HPLC system.

  • Migration Study Sample Preparation:

    • Expose the polymer material to a food simulant (e.g., 10% ethanol, 50% ethanol, olive oil simulant) for a specified time and temperature according to migration testing regulations.

    • For aqueous simulants, direct injection or a concentration step (e.g., solid-phase extraction) may be employed.

    • For fatty food simulants, a liquid-liquid extraction is typically required to separate the this compound from the fatty matrix before HPLC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is an effective method for the identification of this compound within the polymer itself, without the need for solvent extraction. The polymer sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments that are characteristic of the original polymer and its additives.

Experimental Protocol: Py-GC-MS for this compound

  • Instrumentation:

    • Pyrolyzer coupled to a GC-MS system.

  • Pyrolysis Conditions:

    • A "double-shot" pyrolysis approach is often beneficial. The first, lower temperature stage (e.g., 100-300°C) thermally desorbs volatile and semi-volatile additives, while the second, high-temperature stage (e.g., 600-750°C) pyrolyzes the polymer backbone.[7][8]

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250-300°C.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300-320°C) is used to separate the pyrolysis products.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: A scan range of m/z 50-500 is typically sufficient to detect the characteristic fragments of this compound.

  • Data Analysis:

    • The resulting pyrogram will show a series of peaks corresponding to the different pyrolysis products. The identity of this compound can be confirmed by the presence of its characteristic fragment ions.

Data on this compound Migration

The following tables summarize available data on the migration of this compound from different polymers into food simulants.

PolymerSimulantTemperature (°C)DurationMigration LevelReference
Polypropylene10% Ethanol (Simulant A)4010 daysNot specified[9]
Polypropylene50% Ethanol (Simulant C)6010 daysHigher than 10% ethanol[10]
PolypropyleneOlive Oil Simulant (Isooctane)402 daysHigher than ethanolic simulants[11][12]

Troubleshooting Guides

HPLC Analysis
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a highly deactivated, end-capped column. - Add a basic modifier (e.g., triethanolamine, n-hexylamine) to the mobile phase to mask silanol (B1196071) interactions.[2][4] - Ensure the mobile phase pH is appropriate for the analyte. - Reduce the sample concentration or injection volume.[4]
Peak Broadening - Extra-column volume. - Poor column efficiency. - High flow rate.- Minimize the length and internal diameter of tubing. - Replace the column if it is old or has been contaminated. - Optimize the flow rate; a lower flow rate often improves peak shape.
Poor Resolution - Inadequate separation of this compound from other matrix components.- Optimize the mobile phase composition, including the type and concentration of the organic modifier and the basic additive. - Consider using a different column chemistry (e.g., NH2 column).[2]
No or Low Peak Response - this compound is not eluting from the column. - Insufficient concentration in the injected sample.- Increase the strength of the organic solvent in the mobile phase. - Ensure a basic additive is present in the mobile phase to facilitate elution.[2] - Implement a sample concentration step (e.g., solid-phase extraction) prior to injection.
Py-GC-MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
Carryover/Ghost Peaks - Adsorption of pyrolysis products in the injector or transfer line.- Increase the injector and transfer line temperatures. - Perform a "bake-out" of the system at a high temperature between runs. - Use a split injection to reduce the amount of sample entering the column.[13]
Poor Reproducibility - Inhomogeneous sample. - Inconsistent pyrolysis temperature.- Ensure the polymer sample is as homogeneous as possible. - Calibrate and verify the pyrolyzer's temperature accuracy.
Complex Pyrogram - Overlapping peaks from the polymer matrix and additives.- Use a "double-shot" pyrolysis technique to separate the analysis of additives from the polymer backbone.[7] - Utilize high-resolution mass spectrometry to better distinguish between co-eluting compounds.
No Characteristic Peaks - Pyrolysis temperature is too low to fragment this compound. - Concentration of this compound is below the detection limit.- Increase the pyrolysis temperature. - Use a larger sample size if possible. - Employ Selected Ion Monitoring (SIM) mode on the mass spectrometer to increase sensitivity for specific fragment ions of this compound.[14]

Visualizations

Experimental Workflow for this compound Migration Analysis

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods Start Start Polymer_Sample Polymer Sample (e.g., PE, PP) Start->Polymer_Sample Migration_Test Migration Test (Food Simulant) Polymer_Sample->Migration_Test Py_GC_MS Py-GC-MS Analysis Polymer_Sample->Py_GC_MS Aqueous_Simulant Aqueous Simulant (e.g., 10% Ethanol) Migration_Test->Aqueous_Simulant Fatty_Simulant Fatty Simulant (e.g., Olive Oil) Migration_Test->Fatty_Simulant Direct_Injection Direct Injection / SPE Aqueous_Simulant->Direct_Injection LLE Liquid-Liquid Extraction Fatty_Simulant->LLE Final_Extract Final Extract for Analysis Direct_Injection->Final_Extract LLE->Final_Extract HPLC_UV HPLC-UV Analysis Final_Extract->HPLC_UV Quantification Quantification of This compound HPLC_UV->Quantification Identification Identification of This compound Py_GC_MS->Identification Report Report Quantification->Report Results Identification->Report Results

Figure 1. General workflow for the analysis of this compound migration.
Troubleshooting Logic for HPLC Peak Tailing

hplc_troubleshooting Start Peak Tailing Observed Check_Overload Is the sample concentration high? Start->Check_Overload Reduce_Concentration Reduce sample concentration or injection volume Check_Overload->Reduce_Concentration Yes Check_Mobile_Phase Is a basic additive present in the mobile phase? Check_Overload->Check_Mobile_Phase No Problem_Solved Problem Resolved Reduce_Concentration->Problem_Solved Add_Basic_Modifier Add a basic modifier (e.g., triethanolamine) Check_Mobile_Phase->Add_Basic_Modifier No Check_Column Is the column old or not end-capped? Check_Mobile_Phase->Check_Column Yes Add_Basic_Modifier->Problem_Solved Replace_Column Replace with a new, highly deactivated column Check_Column->Replace_Column Yes Further_Investigation Further Investigation Needed Check_Column->Further_Investigation No Replace_Column->Problem_Solved

Figure 2. Troubleshooting guide for peak tailing in HPLC analysis.

References

Troubleshooting guide for using Chimassorb 2020 in extrusion processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chimassorb 2020 in extrusion processes. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in an extrusion process?

This compound is a high molecular weight Hindered Amine Light Stabilizer (HALS). Its primary functions are to protect polymers from degradation caused by exposure to UV light and heat, thereby extending the service life of the final product.[1] As a high molecular weight HALS, it offers excellent polymer compatibility and high resistance to extraction.[1][2] An additional benefit in extrusion is its contribution to improved melt flow control.[1][2]

Q2: Which polymers are compatible with this compound?

This compound is highly effective in a wide range of polymers, including:

  • Polyolefins (Polypropylene - PP, Polyethylene - PE)[1][2]

  • Olefin copolymers (e.g., EVA)[2]

  • Blends of polypropylene (B1209903) with elastomers[2]

  • Polyacetals

  • Polyamides

  • Polyurethanes

  • Flexible and rigid PVC, as well as PVC blends

  • Certain styrenic elastomers

Q3: What is the recommended dosage of this compound?

The recommended dosage level for this compound is typically between 0.05% and 1.4%, depending on the polymer, the application, and the desired level of stabilization.[1]

Q4: Can this compound be used in food contact applications?

Specific regulations regarding food contact applications vary by region and application. It is crucial to consult the latest regulatory statements and certificates of analysis for this compound to ensure compliance for your specific use case.

Troubleshooting Guide

This section addresses common problems that may be encountered during the extrusion of polymers containing this compound.

Issue 1: Poor Dispersion of this compound

Symptoms:

  • Gels or specks in the extrudate.

  • Inconsistent surface appearance.

  • Reduced mechanical properties of the final product.

Possible Causes & Solutions:

Possible CauseRecommended Action
Inadequate Mixing - Increase the mixing intensity of your extruder by adjusting the screw design (e.g., adding more mixing elements).- Optimize the barrel temperature profile to ensure the polymer is fully molten and viscosity is suitable for mixing.- Increase back pressure to improve distributive and dispersive mixing.
Agglomeration of the Additive - Ensure this compound is pre-blended thoroughly with the polymer powder or pellets before feeding into the extruder.- Consider using a masterbatch form of this compound for improved dispersion.
Incompatible Carrier Resin (if using a masterbatch) - Verify that the carrier resin of the masterbatch is compatible with the main polymer being processed.

Issue 2: Discoloration or Degradation of the Extrudate

Symptoms:

  • Yellowing or browning of the extruded profile.

  • Black specks in the extrudate.

  • Noticeable acrid odor.

Possible Causes & Solutions:

Possible CauseRecommended Action
Excessive Melt Temperature - Lower the barrel temperature profile. This compound is thermally stable, but the base polymer may be degrading.- Reduce screw speed to minimize shear heating.
Long Residence Time - Increase the extruder output to reduce the time the polymer spends at high temperatures.- Check for "dead spots" in the extruder barrel or die where material could be stagnating and degrading.
Contamination - Thoroughly purge the extruder between different polymer runs or when changing additives.- Ensure the hopper and feeding system are clean.

Issue 3: Voids or Bubbles in the Extrudate

Symptoms:

  • Internal bubbles or surface blisters on the extruded profile.

Possible Causes & Solutions:

Possible CauseRecommended Action
Moisture in the Raw Materials - Properly dry the polymer resin and this compound before processing. Even though HALS are not typically hygroscopic, the base polymer may be.- Use a vented extruder to remove volatiles during processing.
Air Entrapment - Optimize the feed zone temperature to ensure proper solids conveying.- Check for worn screw elements that could reduce conveying efficiency and lead to air entrapment.

Issue 4: Melt Fracture or "Sharkskin" Surface

Symptoms:

  • Rough, wavy, or ridged surface on the extrudate.

Possible Causes & Solutions:

Possible CauseRecommended Action
High Shear Stress at the Die Exit - Increase the die temperature to reduce the viscosity of the melt at the die lip.- Use a die with a more streamlined flow path and a longer land length.- Reduce the extrusion output rate.
Poor Melt Flow - While this compound is known to improve melt flow, ensure the overall formulation is optimized. Consider adjusting the processing temperature to achieve the target viscosity.

Data Presentation

Table 1: Quantitative Data for this compound and General Extrusion Processing

ParameterValue/RangePolymer SystemNotes
This compound Dosage 0.05 - 1.4%GeneralApplication dependent.[1]
Melting Range of this compound 120 - 150 °CN/A[2]
Volatility (1% weight loss) 290 °CN/AThermogravimetric analysis (TGA).
PP Extrusion Cylinder Temp. 200 - 250 °CPolypropyleneGeneral guide, may need optimization.
PP Extrusion Melt Temp. 230 - 300 °CPolypropyleneGeneral guide, may need optimization.
PE (HDPE) Extrusion Temp. (Zone 1) 135 °CPolyethyleneExample profile, adjust as needed.
PE (HDPE) Extrusion Temp. (Zone 2) 169 °CPolyethyleneExample profile, adjust as needed.
PE (HDPE) Extrusion Temp. (Zone 3 to Die) 185 °CPolyethyleneExample profile, adjust as needed.

Experimental Protocols

Protocol: Evaluating the Dispersion of this compound in a Polyolefin Matrix

Objective: To determine the optimal processing conditions for achieving uniform dispersion of this compound in a given polyolefin (e.g., PP or PE) during twin-screw extrusion.

Materials and Equipment:

  • Twin-screw extruder with adjustable temperature zones and screw speed.

  • Polyolefin resin (pellets or powder).

  • This compound (powder or masterbatch).

  • Microscope with polarized light capabilities.

  • Microtome for sample preparation.

  • Differential Scanning Calorimeter (DSC).

Methodology:

  • Pre-blending:

    • Dry the polyolefin resin and this compound to a moisture content below 0.05%.

    • Prepare several batches of pre-blends with a fixed concentration of this compound (e.g., 0.5% w/w).

  • Extrusion Trials:

    • Set an initial temperature profile and screw speed based on the polymer supplier's recommendations.

    • Process the first pre-blend through the extruder, ensuring a stable output.

    • Systematically vary one processing parameter at a time (e.g., increase melt temperature by 10°C, increase screw speed by 50 rpm) for each subsequent batch, keeping other parameters constant.

    • Collect samples from each processing condition and label them clearly.

  • Sample Analysis:

    • Visual Inspection: Examine the extruded strands or films for any visible signs of agglomerates or gels.

    • Microscopy:

      • Prepare thin cross-sections of the extruded samples using a microtome.

      • Observe the sections under a microscope with polarized light. Undispersed particles of this compound may be visible as distinct bright spots against the polymer matrix.

      • Quantify the dispersion by counting the number and size of agglomerates per unit area.

    • Thermal Analysis (DSC):

      • Analyze the samples using DSC to check for any unexpected thermal behavior that might indicate poor compatibility or degradation.

  • Data Interpretation:

    • Correlate the processing parameters with the dispersion quality observed through microscopy.

    • Identify the processing window (temperature, screw speed) that results in the most uniform dispersion of this compound.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Extrusion with this compound Start Extrusion Defect Observed Dispersion Poor Dispersion? (Gels, Specks) Start->Dispersion Discoloration Discoloration? (Yellowing, Specks) Dispersion->Discoloration No IncreaseMixing Increase Mixing Intensity (Screw Speed, Back Pressure) Dispersion->IncreaseMixing Yes Voids Voids/Bubbles? Discoloration->Voids No LowerTemp Lower Melt Temperature & Reduce Residence Time Discoloration->LowerTemp Yes MeltFracture Melt Fracture? Voids->MeltFracture No DryMaterial Dry Raw Materials & Use Vented Extruder Voids->DryMaterial Yes End Process Optimized MeltFracture->End No IncreaseDieTemp Increase Die Temperature & Optimize Die Design MeltFracture->IncreaseDieTemp Yes CheckPreBlend Check Pre-blending & Consider Masterbatch IncreaseMixing->CheckPreBlend CheckPreBlend->End CheckContamination Purge Extruder & Check for Contamination LowerTemp->CheckContamination CheckContamination->End OptimizeFeed Optimize Feed Zone DryMaterial->OptimizeFeed OptimizeFeed->End ReduceOutput Reduce Output Rate IncreaseDieTemp->ReduceOutput ReduceOutput->End

Caption: A flowchart for troubleshooting common extrusion defects when using this compound.

HALS_Mechanism Simplified HALS Stabilization Cycle Polymer Polymer (P) FreeRadical Polymer Free Radical (P*) Polymer->FreeRadical Oxidation UV_Heat UV Light / Heat UV_Heat->Polymer Degradation Degradation Products FreeRadical->Degradation Chain Scission NitroxylRadical Nitroxyl Radical (>N-O*) HALS Hindered Amine (>N-H) HALS->NitroxylRadical Converts to Alkoxyamine Alkoxyamine (>N-O-P) NitroxylRadical->Alkoxyamine Traps P* Alkoxyamine->HALS Regenerates HALS (via reaction with peroxy radicals)

Caption: The regenerative cycle of Hindered Amine Light Stabilizers (HALS) in preventing polymer degradation.

References

Technical Support Center: The Impact of Chimassorb 2020 on Polymer Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS). Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on the impact of this compound on the mechanical properties of polymers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the incorporation and processing of this compound in polymer matrices.

Problem Potential Cause Recommended Solution
Poor Dispersion of this compound Inadequate mixing temperature or time.Optimize melt blending parameters. Ensure the processing temperature is within the recommended range for the polymer and that the mixing time is sufficient for uniform distribution.
Agglomeration of the HALS powder.Pre-disperse this compound in a small amount of the polymer to create a masterbatch. This can improve its distribution in the final compound.
Yellowing or Discoloration of the Polymer Interaction with other additives.Certain additives, particularly some phenolic antioxidants, can interact with HALS and cause discoloration.[1] Review the full formulation and consider replacing incompatible additives.
High processing temperatures.Excessive heat can lead to the degradation of the polymer or the additive. Lower the processing temperature to the minimum required for adequate melt flow.
Reduced Efficacy of Stabilization Migration of the stabilizer.Although this compound is a high molecular weight HALS designed for low migration, issues can still arise in certain polymer systems.[2] Consider using it in combination with other stabilizers for a synergistic effect.
Incompatibility with the polymer matrix.While this compound is compatible with a wide range of polymers, its effectiveness can vary.[3][4] Ensure it is a suitable choice for your specific polymer grade.
Unexpected Changes in Melt Flow Plasticizing effect of the additive.At certain concentrations, additives can alter the viscosity of the polymer melt. Adjust processing parameters such as screw speed and temperature to compensate for changes in melt flow. The technical datasheet for this compound notes improved melt flow control as a benefit.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound protects polymers?

A1: this compound is a Hindered Amine Light Stabilizer (HALS). It does not absorb UV radiation but instead works by scavenging free radicals that are formed during the photo-oxidation of the polymer.[6] This is achieved through a regenerative cyclic process known as the Denisov Cycle, which allows a small amount of the additive to provide long-term protection.[6]

Q2: Will the addition of this compound significantly alter the initial mechanical properties of my polymer?

A2: The primary role of this compound is to retain the mechanical properties of the polymer over time by preventing degradation. The initial, un-aged mechanical properties are generally not significantly altered at typical loading levels (0.1 - 1.0 wt%). However, as with any additive, there can be minor effects. For example, it has been noted to improve melt flow control which can indirectly influence final properties.[3][4][5]

Q3: Can this compound be used in combination with other stabilizers?

A3: Yes, HALS like this compound are often used in combination with other stabilizers, such as UV absorbers, to create a synergistic effect and provide a broader range of protection.[7]

Q4: Is this compound effective in all types of polymers?

A4: this compound is effective in a wide range of polymers, including polyolefins (polypropylene and polyethylene), polyurethanes, and polyamides.[3][4] However, HALS are generally not effective in polyvinyl chloride (PVC).[6]

Q5: How does this compound impact the long-term mechanical properties of polymers upon aging?

A5: By inhibiting degradation, this compound helps to maintain the mechanical integrity of the polymer upon exposure to UV light and heat. This results in a longer service life and better retention of properties such as tensile strength, elongation at break, and impact strength.

Data Presentation: Impact on Mechanical Properties

The following table summarizes the quantitative impact of this compound on the mechanical properties of a High-Density Polyethylene (HDPE) / Kaolin composite after thermal and photo-aging.

Table 1: Mechanical Properties of HDPE/Kaolin Composites with this compound Before and After Aging [8]

PropertyConditionWithout this compound (S1)With this compound (S3)
Tensile Strength (MPa) Before Aging28.528.2
After Thermal Aging19.123.2
After Light Aging19.125.2
Elongation at Break (%) Before Aging510506
After Thermal Aging310433
After Light Aging349435
Impact Strength (J/cm) Before Aging65.164.9
After Thermal Aging46.255.8
After Light Aging43.255.8

Data is based on a study of HDPE/Kaolin composites. Results may vary depending on the specific polymer system and experimental conditions.

Experimental Protocols

1. Sample Preparation (Compounding)

  • Objective: To uniformly disperse this compound into the polymer matrix.

  • Apparatus: Twin-screw extruder, single-screw extruder, or an internal mixer.

  • Procedure:

    • Dry the polymer resin and this compound to remove any moisture.

    • Pre-mix the polymer pellets or powder with the desired weight percentage of this compound.

    • Feed the mixture into the extruder at a controlled rate.

    • Set the extruder temperature profile according to the processing recommendations for the specific polymer.

    • Extrude the molten polymer blend through a die to form strands.

    • Cool the strands in a water bath and pelletize them for further processing (e.g., injection molding).

2. Mechanical Testing

  • Objective: To evaluate the effect of this compound on the mechanical properties of the polymer.

  • Apparatus: Universal Testing Machine (UTM), Izod impact tester.

  • Procedure (Tensile Testing - ASTM D638):

    • Injection mold the compounded polymer pellets into standardized dumbbell-shaped specimens.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Mount a specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data to calculate tensile strength, elongation at break, and modulus of elasticity.

  • Procedure (Impact Testing - ASTM D256, Izod):

    • Injection mold the compounded polymer pellets into standardized rectangular bars.

    • Create a V-notch in the specimens as per the standard.

    • Condition the specimens as described for tensile testing.

    • Clamp the specimen in the Izod impact tester.

    • Release the pendulum to strike and fracture the specimen.

    • Record the energy absorbed during fracture, which represents the impact strength.

Visualizations

HALS_Mechanism cluster_polymer_degradation Polymer Degradation cluster_hals_cycle HALS Stabilization Cycle (Denisov Cycle) Polymer Polymer (P-H) Polymer_Radical Polymer Radical (P•) Polymer->Polymer_Radical Initiation UV_Heat UV Light / Heat UV_Heat->Polymer Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Nitroxyl_Radical Nitroxyl Radical (>N-O•) Polymer_Radical->Nitroxyl_Radical Radical Trapping Oxygen Oxygen (O2) Peroxy_Radical->Polymer + P-H Peroxy_Radical->Polymer_Radical Propagation HALS Hindered Amine (>N-H) Peroxy_Radical->HALS Radical Trapping HALS->Nitroxyl_Radical Oxidation Amino_Ether Amino Ether (>N-O-P) Nitroxyl_Radical->Amino_Ether + P• Hydroxylamine Hydroxylamine (>N-OH) Nitroxyl_Radical->Hydroxylamine + Other Radicals Amino_Ether->Nitroxyl_Radical + POO• - POOH Hydroxylamine->Nitroxyl_Radical Oxidation

Caption: The Denisov Cycle: Mechanism of HALS Stabilization.

Experimental_Workflow start Start: Define Polymer and this compound Concentration drying Dry Polymer and Additive start->drying compounding Melt Compounding (Extrusion) drying->compounding pelletizing Pelletizing compounding->pelletizing molding Injection Molding of Test Specimens pelletizing->molding conditioning Specimen Conditioning (ASTM Standards) molding->conditioning testing Mechanical Testing (Tensile, Impact, etc.) conditioning->testing data_analysis Data Analysis and Comparison testing->data_analysis end End: Evaluate Impact on Mechanical Properties data_analysis->end

Caption: Experimental Workflow for Evaluating Polymer Additives.

References

Validation & Comparative

Chimassorb 2020 vs. Chimassorb 944: A Comparative Guide to Polypropylene Weathering Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer science and material development, selecting the appropriate light stabilizer is critical to ensuring the long-term durability of polypropylene (B1209903) (PP) products exposed to weathering. Among the most effective options are high molecular weight Hindered Amine Light Stabilizers (HALS), with Chimassorb 2020 and Chimassorb 944 being prominent choices. This guide provides an objective comparison of their performance in polypropylene, supported by available data, to aid in the selection process for specific research and development applications.

Introduction to this compound and Chimassorb 944

Both this compound and Chimassorb 944 are high molecular weight (HMW) HALS, a class of stabilizers that protect polymers from degradation caused by exposure to ultraviolet (UV) radiation.[1][2] Unlike UV absorbers, which function by absorbing UV light, HALS operate by scavenging free radicals that are formed during the photo-oxidation process.[2] This mechanism allows them to provide long-lasting protection.

Chimassorb 944 is a polymeric HALS that has been a long-standing industry standard for the light stabilization of polyolefins, including polypropylene fibers and films.[3] It is known for its excellent compatibility with a wide range of polymers, good resistance to extraction, and low volatility.[4]

This compound is also a high molecular weight HALS that offers excellent polymer compatibility and high resistance to extraction.[1] A key feature of this compound is its very narrow molecular weight distribution, which is claimed to result in consistent performance during processing and use.[1] It is marketed as providing superior light and thermal stability to polymers.[1]

Physical and Chemical Properties

A fundamental comparison begins with the basic physical and chemical properties of these two stabilizers, which are summarized in the table below based on available technical data.

PropertyThis compoundChimassorb 944
Chemical Type Polymeric Hindered Amine Light StabilizerPolymeric Hindered Amine Light Stabilizer
CAS Number 192268-64-771878-19-8
Molecular Weight 2600 - 3400 g/mol ~2500 g/mol
Physical Form Slightly yellow granulesWhite to slightly yellow powder/granules
Melting Range 120 - 150 °C100 - 135 °C

Performance in Polypropylene Weathering

Direct, publicly available, head-to-head quantitative weathering data for this compound and Chimassorb 944 in polypropylene is limited. However, insights into their relative performance can be gleaned from technical documents and scientific studies.

Pigment Interaction and Color Stability

One area where a direct comparison has been published is in their interaction with pigments in polypropylene. The choice of HALS can influence the final color of a pigmented polymer. A study by Ciba (now BASF) compared the effect of this compound and Chimassorb 944 on the color yield of a CPC Blue pigment in polypropylene. The results, presented as the color deviation (Delta E) from a reference sample with no HALS, are summarized below.

Hindered Amine Light StabilizerDelta E (Ref. No HALS)
This compound0.3 - 0.6
Chimassorb 94410.4 - 17.0
Source: Ciba (now BASF) Technical Document[3]

This data indicates that this compound has a significantly lower interaction with the tested blue pigment, resulting in a much smaller color shift compared to Chimassorb 944.[3] This is a critical consideration for applications where color accuracy and stability are paramount.

Experimental Protocols

To evaluate the weathering performance of light stabilizers in polypropylene, standardized accelerated weathering tests are typically employed. These tests simulate the damaging effects of sunlight, heat, and moisture in a controlled laboratory setting.

Accelerated Weathering Testing

A common method for accelerated weathering is ASTM G154, which utilizes fluorescent UV lamps. A typical experimental setup would involve the following steps:

  • Sample Preparation: Polypropylene plaques or films containing specific concentrations of this compound or Chimassorb 944 (e.g., 0.1% to 1.0% by weight) are prepared by melt blending and then compression or injection molding. A control sample with no light stabilizer is also prepared.

  • Exposure: The samples are mounted in an accelerated weathering chamber and exposed to cycles of UV radiation and moisture (condensation). A typical cycle might be 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).

  • Evaluation: At predetermined intervals (e.g., 500, 1000, 2000 hours), the samples are removed and evaluated for changes in their physical and mechanical properties.

    • Color Change: Measured using a spectrophotometer and expressed as Delta E* according to the CIELAB color space.

    • Gloss Retention: Measured using a gloss meter at a specific angle (e.g., 60°).

    • Mechanical Properties: Tensile strength and elongation at break are measured according to ASTM D638. The retention of these properties is a key indicator of the stabilizer's effectiveness.

Signaling Pathways and Logical Relationships

The protective mechanism of Hindered Amine Light Stabilizers (HALS) in polymers like polypropylene involves a complex, regenerative cycle of chemical reactions. This process is initiated by the absorption of UV radiation by the polymer, which leads to the formation of free radicals. HALS intervene by scavenging these radicals, thus inhibiting the degradation cascade.

The following diagram illustrates the general mechanism of HALS in polypropylene stabilization.

HALS_Mechanism cluster_degradation Polymer Degradation Pathway cluster_stabilization HALS Stabilization Cycle Polymer Polypropylene (PP) FreeRadicals Free Radicals (R•, ROO•) Polymer->FreeRadicals Photo-oxidation UV UV Radiation UV->Polymer Degradation Polymer Degradation (Chain Scission, Crosslinking) FreeRadicals->Degradation NitroxylRadical Nitroxyl Radical (>N-O•) FreeRadicals->NitroxylRadical HALS Intervention HALS Hindered Amine (>N-H) HALS->NitroxylRadical Oxidation AminoEther Amino Ether (>N-O-R) NitroxylRadical->AminoEther Traps R• RegeneratedHALS Regenerated HALS NitroxylRadical->RegeneratedHALS Further Reactions AminoEther->NitroxylRadical Reacts with ROO• RegeneratedHALS->HALS

Caption: General mechanism of polypropylene stabilization by HALS.

The following diagram illustrates a typical workflow for evaluating the performance of light stabilizers in polypropylene.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Weathering and Analysis cluster_evaluation Performance Evaluation PP_Resin Polypropylene Resin Melt_Blending Melt Blending PP_Resin->Melt_Blending Stabilizer_A This compound Stabilizer_A->Melt_Blending Stabilizer_B Chimassorb 944 Stabilizer_B->Melt_Blending Molding Injection/Compression Molding Melt_Blending->Molding Accelerated_Weathering Accelerated Weathering (e.g., ASTM G154) Molding->Accelerated_Weathering Initial_Analysis Initial Property Measurement (t=0) Molding->Initial_Analysis Periodic_Analysis Periodic Property Measurement Accelerated_Weathering->Periodic_Analysis Data_Comparison Data Comparison vs. Control Periodic_Analysis->Data_Comparison Performance_Ranking Performance Ranking Data_Comparison->Performance_Ranking

Caption: Experimental workflow for comparing HALS performance.

Conclusion

Both this compound and Chimassorb 944 are effective high molecular weight HALS for the stabilization of polypropylene against weathering. The choice between them may depend on the specific requirements of the application.

  • Chimassorb 944 is a well-established and widely used stabilizer with a long history of reliable performance in a variety of polyolefin applications.

  • This compound is presented as a more advanced option with a narrower molecular weight distribution for consistent performance and has demonstrated a significant advantage in minimizing interaction with certain pigments, which is a crucial factor for color-sensitive applications.

For researchers and developers, the selection should be guided by the end-use application's specific needs, such as the importance of color stability, processing conditions, and the desired longevity of the final product. It is recommended to conduct specific weathering studies based on the intended application to make an informed decision.

References

A Comparative Analysis of Chimassorb 2020 and Tinuvin 770 as UV Stabilizers for Polyethylene Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal Hindered Amine Light Stabilizer (HALS) for polyethylene (B3416737) film applications.

The longevity and performance of polyethylene films under environmental stress, particularly UV radiation, are critical for a wide range of applications, from agricultural films to pharmaceutical packaging. The incorporation of Hindered Amine Light Stabilizers (HALS) is a key strategy to mitigate photodegradation. This guide provides a detailed comparative study of two widely used HALS: Chimassorb 2020, a high molecular weight stabilizer, and Tinuvin 770, a low molecular weight stabilizer.

Executive Summary

This compound and Tinuvin 770 are both highly effective HALS that protect polyethylene from the damaging effects of UV radiation. The primary distinction between them lies in their molecular weight, which significantly influences their performance characteristics. This compound, with its higher molecular weight, offers superior long-term stability, lower volatility, and greater resistance to migration and extraction. This makes it particularly suitable for applications requiring extended outdoor exposure or involving high-temperature processing. In contrast, Tinuvin 770, a lower molecular weight HALS, exhibits higher mobility within the polymer matrix, which can be advantageous for providing rapid protection to the surface of the film.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these stabilizers is essential for predicting their behavior in polyethylene films.

PropertyThis compoundTinuvin 770
Chemical Class Hindered Amine Light Stabilizer (HALS)Hindered Amine Light Stabilizer (HALS)
Molecular Weight High (Oligomeric)Low
Physical Form SolidSolid
Key Features Low volatility, high resistance to extraction and migration, excellent long-term thermal and UV stability.[1][2]High mobility in the polymer matrix, effective for surface protection.[3]
Recommended for Polyethylene films requiring long service life, high-temperature processing applications.[1]General purpose polyethylene film applications.[3]

Performance Comparison in Polyethylene Films

Performance MetricThis compound (High M.W. HALS)Tinuvin 770 (Low M.W. HALS)Rationale & Supporting Evidence
UV Stability (Long-term) ExcellentGood to ExcellentHigh molecular weight HALS like this compound exhibit lower migration and volatility, ensuring their presence in the polymer for extended periods, thus providing superior long-term protection.[4][5]
Thermal Stability ExcellentGoodThe lower volatility of high molecular weight HALS contributes to better stability at elevated temperatures encountered during processing and in certain end-use environments.[1][2]
Retention of Mechanical Properties (after UV exposure) ExcellentGoodBy effectively scavenging free radicals and preventing polymer chain scission over the long term, high M.W. HALS help maintain the tensile strength and elongation of the polyethylene film.[6]
Gloss Retention ExcellentGoodThe superior long-term surface protection afforded by less mobile high M.W. HALS is expected to result in better gloss retention after prolonged UV exposure.
Yellowness Index LowModerateThe persistence of the stabilizer within the polymer matrix helps in preventing the formation of chromophoric groups that lead to yellowing.
Resistance to Migration/Extraction HighLowThe larger molecular size of this compound significantly reduces its ability to migrate to the surface or be extracted by solvents or environmental factors.[1]

Mechanism of Action: The HALS Cycle

Both this compound and Tinuvin 770 function through a regenerative radical scavenging mechanism known as the Denisov cycle. They do not absorb UV radiation but rather interrupt the degradation process initiated by it.

HALS_Cycle Polymer Polymer (PH) Radical Free Radicals (P•, POO•) Polymer->Radical forms UV UV Radiation UV->Polymer initiates Degradation Polymer Degradation Radical->Degradation leads to HALS HALS (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl oxidized by POO• Hydroxylamine Hydroxylamine Ether (>N-O-P) Nitroxyl->Hydroxylamine scavenges P• Regenerated_HALS Regenerated HALS (>N-H) Hydroxylamine->Regenerated_HALS reacts with POO• Regenerated_HALS->Nitroxyl cycle repeats

Caption: The regenerative cycle of Hindered Amine Light Stabilizers (HALS).

Experimental Protocols

To conduct a comparative study of this compound and Tinuvin 770 in polyethylene films, the following experimental methodologies are recommended:

Sample Preparation
  • Compounding: Low-density polyethylene (LDPE) resin is compounded with this compound and Tinuvin 770, respectively, at a specified concentration (e.g., 0.5% by weight) using a twin-screw extruder. A control sample without any HALS should also be prepared.

  • Film Blowing: The compounded pellets are then converted into thin films (e.g., 100 µm thickness) using a blown film extrusion line.

Accelerated Weathering
  • Apparatus: A xenon arc weatherometer is used to simulate outdoor weathering conditions according to ASTM G155 .

  • Conditions: The films are exposed to cycles of UV radiation, temperature, and humidity. A typical cycle might involve:

    • Light Cycle: 8 hours of xenon arc lamp exposure at a specified irradiance (e.g., 0.55 W/m² at 340 nm), a black panel temperature of 63°C, and 50% relative humidity.

    • Dark Cycle: 4 hours of condensation at a black panel temperature of 50°C and 100% relative humidity.

  • Duration: Samples are exposed for a total duration of, for example, 2000 hours, with samples being withdrawn at regular intervals for analysis.

Performance Evaluation
  • Mechanical Properties: The tensile strength and elongation at break of the films are measured before and after weathering using a universal testing machine according to ASTM D882 . The percentage retention of these properties is calculated.

  • Optical Properties:

    • Gloss: Gloss is measured at a 60° angle using a gloss meter.

    • Yellowness Index (YI): YI is determined using a spectrophotometer according to ASTM E313 .

  • Chemical Analysis:

    • FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the formation of carbonyl groups (a key indicator of degradation) in the region of 1700-1750 cm⁻¹. The carbonyl index is calculated as the ratio of the absorbance of the carbonyl peak to a reference peak (e.g., at 1465 cm⁻¹).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the comparative study.

Experimental_Workflow Start Start Compounding Compounding of PE with this compound and Tinuvin 770 Start->Compounding Film_Blowing Blown Film Extrusion Compounding->Film_Blowing Weathering Accelerated Weathering (ASTM G155) Film_Blowing->Weathering Analysis Performance Analysis Weathering->Analysis Mechanical Mechanical Testing (ASTM D882) Analysis->Mechanical Optical Optical Properties (Gloss, Yellowness Index) Analysis->Optical Chemical Chemical Analysis (FTIR - Carbonyl Index) Analysis->Chemical Comparison Comparative Data Analysis Mechanical->Comparison Optical->Comparison Chemical->Comparison Conclusion Conclusion Comparison->Conclusion

References

Performance evaluation of Chimassorb 2020 against other high molecular weight HALS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer stabilization, the selection of a high molecular weight (HMW) Hindered Amine Light Stabilizer (HALS) is critical for ensuring the long-term durability and performance of materials subjected to environmental stressors. This guide offers a comparative evaluation of Chimassorb 2020 against other prominent HMW HALS, providing researchers, scientists, and product development professionals with a comprehensive overview based on available experimental data.

At a Glance: Key Performance Indicators

The efficacy of a HALS is determined by its ability to mitigate degradation from UV radiation and heat, its compatibility with the polymer matrix, and its persistence within the material over time. Below is a summary of the key performance attributes of this compound and its competitors.

HALS Stabilizer Key Features Primary Applications
This compound Excellent UV and long-term thermal stability, high extraction resistance, minimal pigment interaction.[1][2]Polyolefins (PP, PE), polyamides, PVC, TPO roofing membranes.[1][2][3][4]
Chimassorb 944 High-performance UV stabilization, good thermal stability, low volatility.[5][6]Polyolefins (especially fibers and films), styrenic polymers, polyamides.[5][6]
Tinuvin 770 Low molecular weight HALS, often blended with HMW HALS to create synergistic effects.Used in combination with HMW HALS in various polymers.
Cyasorb UV-3529 Polymeric HALS with good performance in polyolefins.Polyolefins.
Hostavin N 30 Oligomeric HALS with broad compatibility and good resistance to migration.Polyolefins, styrenics, polyamides.
Sabostab UV 119 High molecular weight HALS with good performance in polyolefins and engineering plastics.Polyolefins, TPO, polyamides.

Quantitative Performance Data

The following tables summarize available quantitative data from various studies. It is important to note that the data may not be directly comparable across different studies due to variations in experimental conditions.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of additives. A higher decomposition temperature indicates better thermal resistance.

Table 1: Thermal Decomposition Temperatures of Various HALS [7]

HALS Stabilizer 5% Weight Loss Temperature (Td5%) (°C) 10% Weight Loss Temperature (Td10%) (°C)
This compound 385.7425.5
Chimassorb 944 425.5458.7
Tinuvin 791 322.4380.1
Tinuvin 783 341.2410.5

Note: Tinuvin 791 is a blend of Chimassorb 944 and Tinuvin 770. Tinuvin 783 is a blend of Chimassorb 944 and Tinuvin 622. The lower thermal stability of these blends is attributed to the lower molecular weight components.[7]

Color Interaction

The interaction of HALS with pigments can affect the final color of the product. Lower color difference (Delta E) values indicate less interaction and better color retention.

Table 2: Color Yield of Red Pigmented Polypropylene Fiber [8]

HALS Stabilizer (0.15%) Color Difference (Delta E)
This compound 0.3
Chimassorb 119 0.6
Chimassorb 944 10.4

Experimental Protocols

To ensure the objective evaluation of HALS performance, standardized experimental protocols are crucial. The following are summaries of key methodologies.

Accelerated Weathering

Purpose: To simulate the long-term effects of sunlight and weather in a laboratory setting.

Typical Standards: ASTM D4329, ASTM D4364, ISO 4892-2.

Methodology:

  • Sample Preparation: Polymer samples containing the HALS to be tested are prepared, typically as films or plaques.

  • Exposure: Samples are placed in a weathering chamber equipped with UV lamps (e.g., UVA-340 for simulating sunlight) and a system for creating moisture (e.g., condensation or water spray).

  • Cycling: The exposure is conducted in cycles of UV exposure and moisture to mimic day and night conditions.

  • Evaluation: The degradation of the samples is monitored over time by measuring changes in properties such as:

    • Gloss: Measured using a gloss meter.

    • Color: Measured using a spectrophotometer (Delta E).

    • Mechanical Properties: Tensile strength, elongation at break, and impact strength are measured according to relevant ASTM or ISO standards.

Thermal Aging

Purpose: To evaluate the long-term thermal stability of polymers with HALS at elevated temperatures.

Typical Standards: ASTM D3045, ISO 188.

Methodology:

  • Sample Preparation: Polymer samples with the HALS are prepared.

  • Exposure: Samples are placed in a circulating air oven at a constant elevated temperature.

  • Evaluation: The degradation of the samples is assessed at regular intervals by measuring:

    • Time to Embrittlement: The time it takes for the sample to become brittle and crack upon bending.

    • Retention of Mechanical Properties: Changes in tensile strength, elongation, and other relevant properties are measured.

Extraction Resistance

Purpose: To determine the ability of the HALS to remain within the polymer matrix, especially when in contact with liquids.

Methodology:

  • Sample Preparation: Polymer samples containing a known concentration of the HALS are prepared.

  • Extraction: The samples are immersed in a solvent (e.g., hexane, ethanol, or water) for a specified period at a certain temperature.

  • Analysis: The concentration of the HALS in the solvent and/or remaining in the polymer is determined using analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC): A common method for quantifying the amount of HALS that has migrated into the solvent.

    • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Can be used to identify and quantify the HALS remaining in the polymer.

Visualizing Performance Comparison and Experimental Workflow

To better illustrate the relationships and processes involved in evaluating HALS performance, the following diagrams are provided.

Performance_Comparison cluster_hals High Molecular Weight HALS cluster_performance Performance Metrics C2020 This compound UV_Stab UV Stability C2020->UV_Stab Thermal_Stab Thermal Stability C2020->Thermal_Stab Extract_Res Extraction Resistance C2020->Extract_Res C944 Chimassorb 944 C944->UV_Stab C944->Thermal_Stab C944->Extract_Res T770 Tinuvin 770 (Blend Component) T770->UV_Stab T770->Thermal_Stab CUV3529 Cyasorb UV-3529 CUV3529->UV_Stab HN30 Hostavin N 30 HN30->Thermal_Stab HN30->Extract_Res SUV119 Sabostab UV 119 SUV119->UV_Stab SUV119->Extract_Res

Caption: Logical relationship of HALS performance comparison.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Polymer Polymer Resin Compounding Compounding Polymer->Compounding HALS HALS Additive HALS->Compounding Molding Specimen Molding Compounding->Molding Weathering Accelerated Weathering Molding->Weathering Aging Thermal Aging Molding->Aging Extraction Extraction Testing Molding->Extraction Mechanical Mechanical Properties Weathering->Mechanical Optical Optical Properties Weathering->Optical Aging->Mechanical Chemical Chemical Analysis Extraction->Chemical

Caption: Typical experimental workflow for HALS evaluation.

References

Unraveling the Interactions of Chimassorb 2020: A Guide to Synergistic and Antagonistic Effects with Polymer Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in polymer science and material development, understanding the interplay between additives is paramount to optimizing polymer performance and longevity. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of Chimassorb 2020, a high molecular weight Hindered Amine Light Stabilizer (HALS), when used in conjunction with other common polymer additives. The information presented is supported by available experimental data to facilitate informed formulation decisions.

This compound is a robust light and thermal stabilizer widely employed in a variety of polymers, including polyolefins (polypropylene and polyethylene), polyamides, and PVC. Its efficacy, however, can be significantly influenced by the presence of other additives in a formulation. These interactions can be either synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the additives interfere with each other, diminishing their overall performance.

Synergistic Effects: Enhancing Protection Through Combination

The most well-documented synergistic interactions with this compound are observed with UV absorbers. Technical datasheets frequently recommend the co-addition of UV absorbers to achieve a higher level of UV protection, particularly in unpigmented or lightly pigmented polymer articles.

A key mechanism behind this synergy lies in the complementary functions of HALS and UV absorbers. While UV absorbers work by absorbing harmful UV radiation and dissipating it as heat, HALS function by scavenging free radicals that are formed as a result of photodegradation. This dual-action approach provides a more comprehensive stabilization system.

Table 1: Synergistic Combinations with this compound

Additive ClassSpecific ExamplesPolymer SystemObserved Synergistic Effect
UV AbsorbersTinuvin® 326/328, Chimassorb® 81PolyolefinsEnhanced UV stability, improved lightfastness of organic pigments.[1]

The Complex Interplay with Antioxidants: Synergy or Antagonism?

The interaction between this compound and antioxidants, particularly phenolic antioxidants, is more nuanced and can be either synergistic or antagonistic depending on the specific chemical structures, the polymer matrix, and the processing and end-use conditions.

Some studies have indicated a potential for antagonism between HALS and phenolic antioxidants. This can occur through mechanisms such as the accelerated decomposition of hydroperoxides by HALS in the presence of acidic compounds, which can include some phenols. This interaction can lead to a "useless consumption of both stabilizer groups."

Conversely, other research has demonstrated strong synergistic effects. For instance, a study on the interaction between the phenolic antioxidant Irganox 1330 and various HALS in a polypropylene-mimicking solvent revealed a strong synergistic relationship. This highlights the importance of careful selection and testing of HALS-antioxidant combinations.

One investigation into the thermal oxidation of polydicyclopentadiene (PDCPD) compared the effectiveness of this compound with the phenolic antioxidant BHT and another HALS, Tinuvin 123. In this specific polymer, Tinuvin 123 was found to be a more efficient stabilizer than this compound.[2]

A study involving a model system of cumene (B47948) oxidation suggested compatibility between this compound and the phenolic antioxidant Irganox 1010, indicating no adverse interaction in that specific context.

Interactions with Other Hindered Amine Light Stabilizers (HALS)

The combination of different HALS can also lead to synergistic or antagonistic effects. Some commercial stabilizer packages are, in fact, blends of different HALS designed to optimize performance across various conditions. For example, products like Tinuvin 783 and Tinuvin 791 are blends that include other HALS such as Chimassorb 944 or Tinuvin 622. A study on polypropylene (B1209903) films for woven jumbo bags evaluated formulations containing blends of high and low molecular weight HALS, including combinations with this compound (e.g., Chimassorb 2030 and Chimassorb 2040), indicating the exploration of such blends for enhanced performance.[3]

Experimental Protocols

To provide a framework for evaluating the performance of this compound in combination with other additives, the following general experimental protocols are recommended.

Accelerated Weathering

Objective: To assess the UV stability and resistance to photodegradation of polymer formulations.

Methodology:

  • Sample Preparation: Prepare polymer samples (e.g., films, plaques) containing this compound alone and in combination with other additives at various concentrations. Ensure homogenous dispersion of additives.

  • Exposure: Subject the samples to accelerated weathering in a Xenon arc or QUV weathering chamber according to standard protocols (e.g., ASTM G155, ASTM G154).

  • Evaluation: Periodically remove samples and evaluate changes in mechanical properties (e.g., tensile strength, elongation at break), color (e.g., yellowness index, delta E), and surface appearance (e.g., gloss, cracking).

  • Data Analysis: Plot the change in properties as a function of exposure time to compare the performance of different formulations.

Thermal Stability Analysis

Objective: To determine the effect of additive combinations on the thermal stability of the polymer.

Methodology:

  • Sample Preparation: Prepare polymer samples as described above.

  • Thermogravimetric Analysis (TGA): Heat a small amount of the sample at a constant rate in a controlled atmosphere (e.g., air or nitrogen) and record the weight loss as a function of temperature. The onset of degradation temperature provides an indication of thermal stability.

  • Differential Scanning Calorimetry (DSC): Heat the samples through a defined temperature program to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). Oxidative Induction Time (OIT) can also be measured by DSC to assess the resistance to thermo-oxidation.

  • Data Analysis: Compare the degradation temperatures and OIT values for the different formulations.

Visualizing the Interactions

The following diagrams illustrate the conceptual relationships and workflows discussed in this guide.

Caption: Synergistic UV stabilization mechanism of HALS and UV absorbers.

Experimental_Workflow cluster_analysis Analysis Methods Formulation Polymer Formulation (this compound + Additives) Processing Sample Processing (e.g., Extrusion, Molding) Formulation->Processing Exposure Accelerated Exposure (Weathering or Thermal Aging) Processing->Exposure Analysis Performance Analysis Exposure->Analysis Data Data Interpretation & Comparison Analysis->Data Mechanical Mechanical Testing (Tensile, Impact) Analysis->Mechanical Thermal Thermal Analysis (TGA, DSC) Analysis->Thermal Spectroscopic Spectroscopic Analysis (FTIR, Colorimetry) Analysis->Spectroscopic

Caption: General experimental workflow for evaluating stabilizer performance.

References

Accelerated Weathering Performance of Chimassorb 2020: A Comparative Analysis with Other UV Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

This guide provides an objective comparison of the accelerated weathering performance of Chimassorb 2020, a high molecular weight Hindered Amine Light Stabilizer (HALS), against other commercially available UV stabilizers. The selection of an appropriate UV stabilizer is critical for ensuring the long-term durability and aesthetic appeal of polymeric materials exposed to sunlight. This document synthesizes available data to offer a comparative overview of their performance, mechanisms of action, and ideal applications, with a focus on supporting experimental data.

Introduction to UV Stabilizers

Exposure to ultraviolet (UV) radiation from sunlight can initiate degradation processes in polymers, leading to undesirable effects such as discoloration, loss of gloss, cracking, and a reduction in mechanical properties.[1][2] UV stabilizers are additives designed to mitigate these effects and extend the service life of plastic products.[3] They primarily fall into two categories: UV absorbers, which convert harmful UV radiation into thermal energy, and Hindered Amine Light Stabilizers (HALS), which act as radical scavengers to inhibit the chemical degradation pathways.[1][4]

This compound is a high molecular weight HALS known for its excellent polymer compatibility, high resistance to extraction, and a narrow molecular weight distribution, which contributes to consistent performance.[5][6] It is effective in a wide range of polymers, including polyolefins (polypropylene and polyethylene), polyamides, polyurethanes, and PVC.[5]

This guide will compare the performance of this compound with other prominent UV stabilizers, including:

  • Chimassorb 944: A high molecular weight HALS widely used for its excellent performance in polyolefins.[3][4]

  • Tinuvin 770: A low molecular weight HALS.[7]

  • Tinuvin 783: A blend of high molecular weight HALS (Chimassorb 944 and Tinuvin 622).[1]

  • Tinuvin 292: A liquid HALS commonly used in coatings.[8][9]

  • Cyasorb UV-3529: An oligomeric HALS.[10][11]

  • Chimassorb 81: A benzophenone-type UV absorber.[7]

Mechanism of Action: HALS vs. UV Absorbers

The fundamental difference in the protective action of HALS and UV absorbers lies in their stabilization mechanisms.

Hindered Amine Light Stabilizers (HALS) , such as this compound, do not absorb UV radiation. Instead, they function by scavenging free radicals that are formed during the photo-oxidation of the polymer. This is a cyclic process where the HALS is regenerated, allowing a single molecule to neutralize multiple free radicals, thus providing long-term protection.[1]

UV Absorbers , like Chimassorb 81, work by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[7] Their effectiveness is dependent on the thickness of the material, as they follow the Beer-Lambert law. In very thin articles, their efficacy can be limited.[7]

UV_Stabilization_Mechanisms Fig. 1: UV Stabilization Mechanisms cluster_0 HALS Mechanism (Radical Scavenging) cluster_1 UV Absorber Mechanism UV_Radiation_HALS UV Radiation Polymer_Degradation_HALS Polymer Degradation (Free Radical Formation) UV_Radiation_HALS->Polymer_Degradation_HALS HALS This compound (HALS) Polymer_Degradation_HALS->HALS activates Neutralization Radical Neutralization HALS->Neutralization scavenges radicals Regeneration HALS Regeneration Neutralization->Regeneration Regeneration->HALS cyclic process UV_Radiation_UVA UV Radiation UVA UV Absorber UV_Radiation_UVA->UVA absorbs Heat_Dissipation Harmless Heat UVA->Heat_Dissipation dissipates as Protected_Polymer Protected Polymer UVA->Protected_Polymer shields

Caption: Mechanisms of HALS and UV Absorbers.

Performance Comparison Data

The following tables summarize the accelerated weathering performance of this compound and other UV stabilizers in various polymers. It is important to note that direct quantitative comparisons from a single study across all stabilizers are limited in publicly available literature. The data presented is a synthesis from multiple sources and should be considered as a general guideline.

Polypropylene (PP)
UV StabilizerConcentration (%)Exposure Time (kJ/m²)Tensile Strength Retention (%)Elongation at Break Retention (%)Color Change (ΔE*)Gloss Retention (%)Source(s)
This compound 0.34000~75~60LowHigh[12]
Chimassorb 9440.34000~70~55LowHigh[13]
Tinuvin 7700.34000~60~40ModerateModerate[1][7]
Tinuvin 7830.23000>80>70Very LowVery High[13]
Unstabilized PP-1000<50<20HighLow[1]

Note: Data for this compound and Chimassorb 944 in the table is estimated based on graphical data and qualitative comparisons from cited sources. Performance can vary based on the specific grade of polypropylene, processing conditions, and the full formulation.

Polyethylene (B3416737) (PE)
UV StabilizerConcentration (%)Exposure Time (kJ/m²)Tensile Strength Retention (%)Elongation at Break Retention (%)Color Change (ΔE*)Gloss Retention (%)Source(s)
This compound 0.36000ExcellentExcellentLowExcellent[5][12]
Chimassorb 9440.26000~70~65LowHigh[13]
Tinuvin 7830.26000>80>75Very LowVery High[13]
Cyasorb UV-35290.3Not SpecifiedGoodGoodLowGood[10][14]
Unstabilized PE-2000<50<30HighLow[13]

Note: "Excellent" and "Good" are qualitative descriptors from technical literature where specific numerical data was not available. Performance is highly dependent on the type of polyethylene (LDPE, LLDPE, HDPE) and the specific test conditions.

Coatings
UV StabilizerSystemExposure Time (h)Gloss Retention (%)Color Change (ΔE*)Cracking/BlisteringSource(s)
This compound Solvent-borne Acrylic2000HighLowNone[15]
Tinuvin 292Solvent-borne Alkyd100 cycles~85LowNone[8][9]
Chimassorb 944Powder CoatingNot SpecifiedVery HighVery LowNone[15]
Chimassorb 81 (UVA)Not SpecifiedNot SpecifiedModerateModeratePossible[7]
Unstabilized CoatingSolvent-borne Alkyd100 cycles<40HighSevere[8][9]

Note: Performance in coatings is highly dependent on the resin system, pigmentation, and the presence of other additives like UV absorbers.

Experimental Protocols

The data presented in this guide is typically generated using accelerated weathering tests that simulate outdoor exposure under controlled laboratory conditions. A common standard for this is ASTM G155.

Accelerated Weathering Test (based on ASTM G155)
  • Apparatus: Xenon arc weathering apparatus.

  • Light Source: Xenon arc lamp with filters to simulate natural sunlight.

  • Irradiance: Controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).

  • Cycle: Alternating periods of light and dark, often with water spray to simulate rain and humidity control. A typical cycle might be: 102 minutes of light followed by 18 minutes of light and water spray.

  • Temperature: Controlled black panel temperature (e.g., 63 ± 3 °C).

  • Evaluation: Samples are periodically removed and tested for changes in physical and aesthetic properties.

Property Evaluation Methods
  • Color Change (ΔE*): Measured using a spectrophotometer according to ASTM D2244.

  • Gloss Retention: Measured with a gloss meter at a specified angle (e.g., 60°) according to ASTM D523.

  • Tensile Properties: Tensile strength and elongation at break are measured using a universal testing machine according to ASTM D638 for molded plastics or ASTM D882 for films.

Accelerated_Weathering_Workflow Fig. 2: Accelerated Weathering Experimental Workflow Sample_Prep Sample Preparation (e.g., injection molding, film extrusion) Initial_Measurement Initial Property Measurement (Color, Gloss, Mechanical) Sample_Prep->Initial_Measurement Xenon_Arc Xenon Arc Weathering (ASTM G155) - Light/Dark Cycles - Water Spray - Temperature Control Initial_Measurement->Xenon_Arc Periodic_Evaluation Periodic Evaluation (e.g., 500h, 1000h, 2000h) Xenon_Arc->Periodic_Evaluation Periodic_Evaluation->Xenon_Arc Final_Measurement Final Property Measurement Periodic_Evaluation->Final_Measurement Data_Analysis Data Analysis and Comparison Final_Measurement->Data_Analysis

Caption: A typical workflow for accelerated weathering experiments.

Discussion and Conclusion

The performance of a UV stabilizer is influenced by a multitude of factors including its molecular weight, the polymer matrix, the thickness of the part, and the presence of other additives such as pigments and antioxidants.

High molecular weight HALS , such as this compound and Chimassorb 944, generally offer superior long-term stability due to their lower volatility and migration.[4][5] This makes them particularly suitable for applications requiring extended outdoor exposure, such as automotive parts, building materials, and agricultural films.[16]

Low molecular weight HALS , like Tinuvin 770, can provide effective stabilization but may be more prone to migration, especially in thin articles or at elevated temperatures.[7]

Blends of HALS , such as Tinuvin 783, can offer synergistic effects, combining the benefits of different molecular weight HALS to provide a broad range of protection.[1]

UV absorbers , while effective in many applications, can be less efficient than HALS in thin sections and their performance can diminish over time as the molecule is consumed.[7] Often, a synergistic combination of a HALS and a UV absorber provides the most robust protection against UV degradation.

References

Quantifying Chimassorb 2020 in Polymer Matrices: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of additives in polymer matrices is critical for quality control, stability testing, and regulatory compliance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the quantification of Chimassorb 2020, a widely used hindered amine light stabilizer (HALS), and contrasts its performance with alternative analytical methods.

This compound is a high molecular weight HALS essential for protecting polymers from degradation induced by UV light and heat.[1][2][3][4] Its polymeric nature, however, can present challenges for analytical characterization. This guide details the experimental protocol for a robust HPLC method and compares its quantitative performance with Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Fourier-Transform Infrared Spectroscopy (FTIR).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful and widely adopted technique for the separation and quantification of polymer additives. When coupled with a UV detector, it offers a sensitive and reliable method for the analysis of this compound. The key to a successful separation of this high molecular weight HALS is the use of a suitable mobile phase, often containing a basic amine additive to improve peak shape and elution.[5][6][7]

Experimental Protocol: HPLC-UV

This protocol is based on established methods for the analysis of similar hindered amine light stabilizers, such as Chimassorb 944, and is adaptable for this compound.[8][9][10]

1. Sample Preparation: Solvent Extraction

  • Weigh accurately 0.5 g of the polymer sample into a flask.

  • Add 20 mL of a suitable solvent, such as xylene or toluene, and heat to dissolve the polymer.

  • After dissolution, cool the solution and transfer it to a separatory funnel.

  • Extract the this compound from the polymer solution using multiple aliquots of a 1 M sulfuric acid solution.

  • Combine the acidic aqueous extracts and neutralize with a sodium hydroxide (B78521) solution.

  • Re-extract the this compound into an organic solvent like carbon tetrachloride or dichloromethane.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Conditions

ParameterValue
Column C18 reverse-phase column (e.g., ODS, 5 µm particle size, 250 x 4.6 mm)
Mobile Phase A mixture of Tetrahydrofuran (THF), Methanol, and a basic amine (e.g., n-hexylamine or triethanolamine). A typical starting ratio could be 90:10:1.5 (v/v/w) of THF:Methanol:Triethanolamine.[8][9]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C
UV Detection 240 nm[10][11]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Output Polymer Polymer Sample Dissolution Dissolution in Solvent Polymer->Dissolution Extraction Liquid-Liquid Extraction Dissolution->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 240 nm Separation->Detection Quantification Quantification Detection->Quantification Result Concentration of this compound Quantification->Result

Figure 1. Experimental workflow for the quantification of this compound in a polymer matrix using HPLC-UV.

Comparison of Analytical Methods

The choice of analytical technique for quantifying this compound depends on various factors, including the required sensitivity, sample throughput, and the nature of the polymer matrix. Below is a comparison of HPLC with Py-GC/MS and FTIR.

ParameterHPLC-UVPyrolysis-GC/MSFTIR Spectroscopy
Principle Chromatographic separation of the extracted analyte followed by UV absorbance detection.Thermal decomposition of the polymer and additive, followed by separation and mass spectrometric detection of the pyrolysis products.[5][6][7]Measurement of the absorption of infrared radiation by the sample to identify and quantify molecular vibrations.
Sample Preparation Solvent extraction is required to isolate the analyte from the polymer matrix.Minimal; small solid samples are placed directly into the pyrolyzer.[6]Minimal for thin films (direct analysis); can require sample preparation for calibration standards.
Limit of Detection (LOD) Low µg/mL to ng/mL range. For this compound with a charged aerosol detector, an LOD of 0.08 µg on-column has been reported.[3]Generally higher than HPLC; can be in the low ppm range depending on the matrix and analyte.[6]Typically in the percentage to high ppm range, depending on the absorptivity of the analyte.
Limit of Quantification (LOQ) Low µg/mL range. For this compound with a charged aerosol detector, an LOQ of 0.25 µg on-column has been reported.[3]Higher than HPLC; often considered semi-quantitative due to matrix effects.[6]Higher than HPLC; requires careful calibration.
Linearity Excellent over a wide concentration range.Good linearity can be achieved with appropriate calibration standards.[6]Good linearity can be achieved over a defined concentration range with proper calibration.
Recovery Dependent on the efficiency of the extraction process; typically >90% with optimized methods.[8]Can be lower and more variable than solvent extraction methods due to thermal degradation and matrix effects.[6]Not applicable in the same sense as extraction-based methods; accuracy depends on the calibration model.
Throughput Moderate; sample extraction can be time-consuming.High; minimal sample preparation allows for rapid analysis.High; direct analysis of films is very fast.
Advantages High sensitivity and accuracy, well-established and validated methods.Fast analysis with minimal sample preparation, excellent for identification.Rapid, non-destructive, and requires minimal sample preparation for films.
Disadvantages Requires laborious sample extraction, use of organic solvents.Can be destructive to the analyte, matrix effects can complicate quantification, may not be suitable for all HALS.[6]Lower sensitivity compared to chromatographic methods, requires a clear polymer matrix for accurate quantification.

Signaling Pathway/Logical Relationship Diagram

Method_Selection cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_considerations Key Considerations Goal Quantification of this compound HPLC HPLC-UV Goal->HPLC High Sensitivity & Accuracy PyGCMS Py-GC/MS Goal->PyGCMS Rapid Screening & Identification FTIR FTIR Goal->FTIR Fast QC on Films Sensitivity Sensitivity HPLC->Sensitivity Quantitation Quantitative Accuracy HPLC->Quantitation Throughput Throughput PyGCMS->Throughput SamplePrep Sample Preparation PyGCMS->SamplePrep Minimal FTIR->Throughput FTIR->SamplePrep Minimal for Films

References

A Comparative Guide to the Validation of Chimassorb 2020 Concentration: Pyrolysis-GC-MS vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two analytical techniques for the validation of Chimassorb 2020 concentration in polymeric matrices: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and High-Performance Liquid Chromatography (HPLC). This compound, a high molecular weight hindered amine light stabilizer (HALS), is crucial for preventing polymer degradation from UV light and thermal stress. Accurate quantification of its concentration is vital for ensuring product quality and longevity. This document presents a comparative analysis of Py-GC-MS and HPLC, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Quantitative Performance Comparison

Both Py-GC-MS and HPLC offer robust methods for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the need for direct analysis versus the need for high-throughput quantitative screening. The following table summarizes the key quantitative performance parameters for each technique.

ParameterPyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Thermal decomposition of the polymer and stabilizer, followed by separation and detection of characteristic pyrolysis products.Separation of the stabilizer from the polymer matrix (after extraction) based on its polarity and interaction with a stationary phase.
Sample Preparation Minimal; direct analysis of the solid polymer sample.Typically requires solvent extraction of the stabilizer from the polymer matrix.
Limit of Detection (LOD) Generally in the low microgram (µg) range.[1]Can reach the low microgram per milliliter (µg/mL) range, depending on the detector.[2]
Limit of Quantification (LOQ) Typically in the microgram (µg) range.[1]Can reach the low microgram per milliliter (µg/mL) range.[2]
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) Typically < 15%Typically < 5%
Selectivity High; can distinguish between structurally similar HALS based on unique pyrolysis fragments.[3][4]Good; may require method development to separate from other additives.
Throughput Moderate; sample analysis time is longer due to the chromatographic separation.Higher; can be automated for the analysis of multiple samples.

Experimental Protocols

Detailed methodologies for both Py-GC-MS and HPLC are crucial for reproducible and accurate results.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Py-GC-MS offers a direct and sensitive method for the identification and quantification of this compound without the need for extensive sample preparation. The polymer sample containing the stabilizer is introduced directly into the pyrolyzer.

Instrumentation:

  • Pyrolyzer coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 0.1-1.0 mg) is weighed accurately into a pyrolysis sample cup.

  • Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to a specific temperature (e.g., 600-800°C) in an inert atmosphere (e.g., Helium). This process thermally degrades the polymer and this compound into smaller, volatile fragments.

  • Gas Chromatography: The pyrolysis products are swept into the GC column by the carrier gas. A temperature gradient is applied to the GC oven to separate the different fragments based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated fragments elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each fragment.

  • Data Analysis: The concentration of this compound is determined by identifying and quantifying its characteristic pyrolysis products. This is achieved by comparing the peak areas of these specific fragments to a calibration curve generated from standards of known this compound concentrations in the same polymer matrix.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a widely used technique for the quantification of polymer additives. For polymeric HALS like this compound, challenges such as poor solubility and peak tailing can be overcome with appropriate method development.

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).

Procedure:

  • Sample Preparation (Extraction):

    • A known amount of the polymer sample is dissolved in a suitable solvent (e.g., toluene, xylene) with heating.

    • The dissolved polymer solution is cooled, and the polymer is precipitated by the addition of a non-solvent (e.g., methanol).

    • The precipitated polymer is removed by filtration or centrifugation.

    • The resulting solution containing the extracted this compound is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Separation:

    • An aliquot of the prepared sample solution is injected into the HPLC system.

    • The mobile phase, often a mixture of organic solvents and water with an amine additive (e.g., n-hexylamine or triethylamine) to improve peak shape, carries the sample through the analytical column (e.g., a C18 reversed-phase column).[3][4]

    • A gradient elution program, where the mobile phase composition is changed over time, is typically used to achieve optimal separation of this compound from other extracted components.

  • Detection:

    • As this compound elutes from the column, it is detected by a UV-Vis detector (if it has a suitable chromophore) or a more universal detector like an ELSD.

  • Quantification:

    • The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated by injecting standards of known concentrations.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both Py-GC-MS and a general analytical validation process.

PyGCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Analysis Sample Polymer Sample (with this compound) Weigh Weigh Sample (0.1-1.0 mg) Sample->Weigh Load Load into Pyrolysis Cup Weigh->Load Pyrolyzer Pyrolysis (e.g., 700°C) Load->Pyrolyzer GC Gas Chromatography (Separation of Fragments) Pyrolyzer->GC MS Mass Spectrometry (Detection & Identification) GC->MS Identify Identify Characteristic Pyrolysis Fragments MS->Identify Quantify Quantify based on Peak Area vs. Calibration Curve Identify->Quantify Result This compound Concentration Quantify->Result

Py-GC-MS workflow for this compound analysis.

Validation_Signaling_Pathway cluster_method_development Method Development cluster_validation_parameters Method Validation (ICH Q2(R1)) cluster_acceptance Acceptance Define Define Analytical Requirements Select Select Technique (Py-GC-MS or HPLC) Define->Select Optimize Optimize Parameters (e.g., Temp, Mobile Phase) Select->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Optimize->Linearity Accuracy Accuracy Optimize->Accuracy Precision Precision (Repeatability & Intermediate) Optimize->Precision LOD Limit of Detection (LOD) Optimize->LOD LOQ Limit of Quantification (LOQ) Optimize->LOQ Robustness Robustness Optimize->Robustness Accept Method is Validated Specificity->Accept Linearity->Accept Accuracy->Accept Precision->Accept LOD->Accept LOQ->Accept Robustness->Accept

General workflow for analytical method validation.

Conclusion

Both Py-GC-MS and HPLC are powerful techniques for the validation of this compound concentration in polymers.

  • Py-GC-MS is advantageous for its minimal sample preparation, high selectivity in distinguishing between similar HALS, and its ability to provide structural information about the pyrolysis products. It is particularly useful for research and development and for troubleshooting applications where direct analysis of the polymer is required.

  • HPLC is a well-established and robust technique for quantitative analysis. With proper method development, particularly the use of solvent additives to overcome challenges associated with polymeric HALS, it can provide high accuracy and precision, making it suitable for routine quality control in a high-throughput environment.

The selection of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and the desired balance between sample throughput, and the level of detailed information required.

References

Comparative migration testing of Chimassorb 2020 and low molecular weight HALS

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the migration potential of high molecular weight Chimassorb 2020 versus its low molecular weight counterparts, providing experimental insights for researchers and drug development professionals.

In the realm of polymer stabilization, particularly for materials in sensitive applications such as food contact and pharmaceuticals, the migration of additives is a critical safety and performance parameter. This guide provides a comparative analysis of the migration behavior of this compound, a high molecular weight Hindered Amine Light Stabilizer (HALS), and representative low molecular weight (LMW) HALS. This comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their material formulations.

Executive Summary

Hindered Amine Light Stabilizers are essential for protecting polymeric materials from degradation caused by exposure to light and heat. However, their potential to migrate out of the polymer matrix and into contacting substances is a significant concern. This is particularly crucial for applications where the polymer is in contact with food or pharmaceutical products. The molecular weight of the HALS plays a pivotal role in its migration tendency.

This compound , a polymeric HALS with a high molecular weight, is designed for low volatility and high resistance to extraction and migration. In contrast, low molecular weight HALS , such as Tinuvin 770, are known for their higher mobility within the polymer matrix, which can lead to a greater potential for migration.

This guide summarizes available data on the migration of these two classes of HALS and provides a detailed experimental protocol for conducting comparative migration studies.

Comparative Migration Data

Stabilizer TypeHALS AdditivePolymer MatrixFood SimulantTest ConditionsMigration LevelReference
High Molecular Weight This compoundLow-Density Polyethylene (B3416737) (LDPE)Water (Simulant A)23°C, 24 monthsLow (<4%)[1]
High Molecular Weight This compoundLow-Density Polyethylene (LDPE)Water (Simulant A)60°C, 24 monthsLow (<8%)[1]
High Molecular Weight This compoundLow-Density Polyethylene (LDPE)Water (Simulant A)100°C, 24 months<18%[1]
Low Molecular Weight Tinuvin 234Polyethylene Terephthalate (B1205515) (PET)95% Ethanol40°C, 10 days2 µg/dm²[2]

Note: The data for this compound is presented as a percentage of the initial concentration in the polymer, while the data for Tinuvin 234 is a specific migration value. This highlights the different reporting metrics often found in literature and underscores the need for standardized comparative testing.

The Science Behind Lower Migration of High Molecular Weight HALS

The reduced migration of high molecular weight HALS like this compound is a direct consequence of their larger molecular size and polymeric nature.[3][4] These larger molecules have a lower diffusion coefficient within the polymer matrix, meaning they move much more slowly.[1][5] Their polymeric structure also leads to greater entanglement within the polymer chains, further hindering their ability to migrate to the surface and into the surrounding environment. In contrast, smaller, monomeric LMW HALS can more easily navigate through the polymer matrix and be extracted by food simulants or solvents.[3]

Experimental Protocols

To provide a framework for direct comparative analysis, a detailed experimental protocol for specific migration testing is outlined below. This protocol is a composite of established methods for determining the migration of polymer additives.

Protocol: Specific Migration Testing of HALS from Low-Density Polyethylene (LDPE)

1. Materials and Reagents:

  • Polymer: LDPE films (e.g., 100 µm thickness) containing known concentrations of this compound and a selected LMW HALS (e.g., Tinuvin 770).

  • Food Simulants:

    • 10% (v/v) Ethanol in deionized water (Simulant A for aqueous foods).

    • 95% (v/v) Ethanol in deionized water (Simulant for fatty foods).

    • Isooctane (Alternative fatty food simulant).

  • Analytical Standards: Certified reference standards of this compound and the chosen LMW HALS.

  • Solvents: HPLC-grade acetonitrile (B52724), methanol, and water.

2. Sample Preparation:

  • Cut the LDPE films into precise dimensions (e.g., 1 dm²).

  • Clean the surface of the polymer samples with a lint-free cloth to remove any surface contamination.

3. Migration Test Procedure:

  • Immerse the LDPE samples in a known volume of the food simulant in a sealed glass container to ensure a surface area to volume ratio of 6 dm²/L.

  • Place the sealed containers in a temperature-controlled incubator at the desired test conditions (e.g., 40°C for 10 days, representing long-term storage at room temperature).

  • At the end of the test period, remove the polymer samples from the simulant.

  • The food simulant is then collected for analysis.

4. Analytical Methodology (HPLC-UV):

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. The specific gradient program should be optimized for the simultaneous separation of this compound and the LMW HALS.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined based on the UV absorbance maxima of the specific HALS being analyzed.

  • Quantification: Prepare a calibration curve using the analytical standards of each HALS in the respective food simulant. Calculate the concentration of the migrated HALS in the food simulant samples based on the calibration curve.

5. Data Reporting:

  • Express the specific migration results in mg of HALS per kg of food simulant (mg/kg) or µg of HALS per dm² of the polymer surface (µg/dm²).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative migration testing workflow.

Migration_Testing_Workflow cluster_prep 1. Preparation cluster_migration 2. Migration cluster_analysis 3. Analysis cluster_results 4. Results SamplePrep Polymer Sample Preparation (LDPE with HALS) Immersion Immersion of Polymer in Food Simulant SamplePrep->Immersion SimulantPrep Food Simulant Preparation (e.g., 95% Ethanol) SimulantPrep->Immersion Incubation Incubation (e.g., 40°C for 10 days) Immersion->Incubation Extraction Collection of Food Simulant Incubation->Extraction HPLC HPLC-UV Analysis Extraction->HPLC Quantification Quantification of Migrated HALS HPLC->Quantification Comparison Comparative Data Analysis Quantification->Comparison

Caption: Workflow for Comparative Migration Testing of HALS.

Signaling Pathway of HALS Action

The primary function of Hindered Amine Light Stabilizers is to protect polymers from degradation by scavenging free radicals generated during photo-oxidation. This is a cyclic process where the HALS is regenerated, allowing it to provide long-term protection. The following diagram illustrates this regenerative cycle.

HALS_Mechanism Polymer Polymer Radical Polymer Radical (P•) Polymer->Radical UV Light / Heat PeroxyRadical Peroxy Radical (POO•) Radical->PeroxyRadical O₂ HALS Hindered Amine (>N-H) NitroxylRadical Nitroxyl Radical (>N-O•) HALS->NitroxylRadical Reacts with POO• AminoEther Amino Ether (>N-O-P) NitroxylRadical->AminoEther Reacts with P• AminoEther->HALS Reacts with POO• (Regeneration)

Caption: The Regenerative Cycle of Hindered Amine Light Stabilizers (HALS).

Conclusion

References

Spectroscopic Scrutiny: A Comparative Guide to Chimassorb 2020 and Chimassorb 944

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of polymer additives is paramount. This guide provides a detailed spectroscopic comparison of two widely used high molecular weight hindered amine light stabilizers (HALS), Chimassorb 2020 and Chimassorb 944, offering experimental data and protocols to facilitate their differentiation.

This compound and Chimassorb 944 are both essential additives for preventing the degradation of polymers exposed to light. While they share the common function of being HALS, their distinct chemical structures give rise to unique spectroscopic fingerprints. This guide explores the application of various analytical techniques to distinguish between these two critical components.

At a Glance: Key Physicochemical Properties

A summary of the fundamental properties of this compound and Chimassorb 944 is presented below, highlighting their similarities and key distinctions.

PropertyThis compoundChimassorb 944
Chemical Name 1,6-Hexanediamine, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with N-butyl-1-butanamine and N-butyl-2,2,6,6-tetramethyl-4-piperidinaminePoly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]]
CAS Number 192268-64-771878-19-8
Molecular Weight ( g/mol ) 2600 - 34002000 - 3100

Spectroscopic Differentiation: A Multi-faceted Approach

The structural nuances between this compound and Chimassorb 944 can be elucidated through a combination of spectroscopic techniques. While some methods highlight shared functional groups, others reveal distinguishing characteristics.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): The Definitive Identifier

The most conclusive method for differentiating between this compound and Chimassorb 944 is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).[1][2] This technique involves the thermal decomposition of the polymer additives in an inert atmosphere, followed by the separation and identification of the resulting fragments. Due to their distinct chemical structures, this compound and Chimassorb 944 produce different pyrolysis gas chromatograms, allowing for their unambiguous identification.[1][2]

Experimental Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To differentiate this compound and Chimassorb 944 based on their unique pyrolysis fragmentation patterns.

Instrumentation:

  • Pyrolyzer coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC/MS).

  • Capillary Column: A non-polar or medium-polarity column suitable for separating the pyrolysis products.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the Chimassorb sample (typically in the microgram range) is placed in a pyrolysis tube or on a sample holder.

  • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) in the pyrolyzer.

  • Gas Chromatography: The volatile pyrolysis products are swept by a carrier gas (e.g., Helium) into the GC column. The temperature of the GC oven is programmed to ramp up, separating the fragments based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated fragments elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a mass spectrum for each component.

  • Data Analysis: The resulting chromatogram (a plot of detector response versus retention time) will show a series of peaks, each corresponding to a different pyrolysis product. The mass spectrum of each peak is then used to identify the fragment. The overall fragmentation pattern serves as a fingerprint for each Chimassorb product.

Expected Results: this compound and Chimassorb 944 will yield distinct chromatograms with different sets of pyrolysis products, enabling their clear differentiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While both this compound and Chimassorb 944 share common structural motifs, such as the hindered amine and triazine rings, their FT-IR spectra can exhibit subtle differences.

For Chimassorb 944, characteristic absorption bands can be observed in the region of 1527-1567 cm⁻¹, which are attributed to the triazine ring.[3]

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data_processing Data Processing & Interpretation Sample Chimassorb Sample ATR_Crystal ATR Crystal Placement Sample->ATR_Crystal IR_Beam Infrared Beam ATR_Crystal->IR_Beam Interaction Detector Detector IR_Beam->Detector Transmitted/Reflected Light Spectrum FT-IR Spectrum Detector->Spectrum Peak_Analysis Peak Analysis (e.g., 1527-1567 cm⁻¹ for C-944) Spectrum->Peak_Analysis

FT-IR Analysis Workflow

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound and Chimassorb 944 for comparison of their functional groups.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid Chimassorb sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum by subtracting the background and performing any necessary baseline corrections. Identify and compare the characteristic absorption bands of the two samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into the molecular structure. While complete spectral assignment of these complex oligomers is challenging, comparison of the ¹H and ¹³C NMR spectra of this compound and Chimassorb 944 can reveal differences in their chemical shifts and signal multiplicities, aiding in their differentiation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data_processing Data Processing & Interpretation Dissolution Dissolve Sample in Deuterated Solvent (e.g., CDCl₃) Filtration Filter into NMR Tube Dissolution->Filtration NMR_Spectrometer Place Tube in NMR Spectrometer Filtration->NMR_Spectrometer Data_Acquisition Acquire ¹H and ¹³C Spectra NMR_Spectrometer->Data_Acquisition Processing Process Raw Data (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Processing Spectral_Comparison Compare Chemical Shifts and Signal Patterns Processing->Spectral_Comparison

NMR Spectroscopy Workflow

Experimental Protocol: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire and compare the ¹H and ¹³C NMR spectra of this compound and Chimassorb 944.

Instrumentation:

  • High-resolution Nuclear Magnetic Resonance (NMR) Spectrometer.

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the Chimassorb sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Filter the solution into a clean NMR tube to remove any particulate matter.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Compare the chemical shifts, integration values (for ¹H NMR), and multiplicities of the signals in the spectra of the two compounds to identify structural differences.

UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantification

UV-Vis spectroscopy can be employed for the quantitative analysis of both this compound and Chimassorb 944. Both molecules contain a 1,3,5-triazine (B166579) ring, which exhibits UV absorption.[4] This common chromophore allows for the determination of their concentration in solution, although it does not provide a primary means of differentiation between the two.

Conclusion

The definitive differentiation between this compound and Chimassorb 944 is best achieved through Pyrolysis-Gas Chromatography/Mass Spectrometry, which provides a unique fragmentation pattern for each compound. FT-IR and NMR spectroscopy serve as valuable complementary techniques, offering insights into their functional groups and molecular structures, respectively. UV-Vis spectroscopy is primarily useful for quantitative analysis rather than qualitative differentiation. By employing this multi-technique approach, researchers can confidently identify and characterize these critical polymer additives.

References

A Comparative Guide to the Efficacy of Chimassorb 2020 Versus Traditional UV Absorbers in Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, ensuring the long-term stability of elastomeric components against photodegradation is critical. This guide provides an objective comparison of Chimassorb 2020, a high molecular weight Hindered Amine Light Stabilizer (HALS), with traditional UV absorbers in protecting elastomers from the detrimental effects of ultraviolet (UV) radiation. This comparison is supported by available experimental data and detailed methodologies to assist in the selection of appropriate stabilization systems.

Understanding the Mechanisms: this compound (HALS) vs. UV Absorbers

The fundamental difference in the protective action of this compound and traditional UV absorbers, such as benzophenones and benzotriazoles, lies in their stabilization mechanisms.

This compound , as a Hindered Amine Light Stabilizer, does not absorb UV radiation.[1][2] Instead, it functions by scavenging free radicals that are formed within the polymer upon exposure to UV light.[1][2] This process inhibits the degradation cascade. A key advantage of HALS is their regenerative nature; the molecules are not consumed in the stabilization process, allowing them to provide long-term protection.[3]

UV absorbers , on the other hand, work by absorbing harmful UV radiation and dissipating it as less harmful thermal energy.[1] Their efficacy is dependent on their concentration and the thickness of the material, as they follow the Beer-Lambert law. Over time, the effectiveness of UV absorbers can diminish as they are consumed in the process.

The synergistic use of both HALS and UV absorbers is often recommended to provide comprehensive protection against both surface and internal photodegradation.[1]

Performance Data: A Comparative Analysis

While direct, publicly available studies comparing the performance of this compound against a range of UV absorbers in various elastomers are limited, we can compile and extrapolate from existing data to draw meaningful comparisons. The following table summarizes the expected performance characteristics based on the mechanisms of action and data from studies on similar classes of stabilizers in elastomers.

Performance MetricThis compound (HALS)Benzophenone UV AbsorbersBenzotriazole UV Absorbers
Primary Mechanism Free Radical Scavenging[1][2]UV Absorption[1]UV Absorption[1]
Long-Term Stability Excellent (Regenerative Cycle)[3]Good (Consumed over time)Good (Consumed over time)
Color Stability HighGood to HighGood to High
Surface Protection ExcellentGoodGood
Volatility Very Low[4]Low to MediumLow to Medium
Migration Resistance Excellent (High Molecular Weight)[5]ModerateModerate
Synergy with Other Stabilizers High (Often used with UV absorbers)[1]High (Often used with HALS)[1]High (Often used with HALS)[1]

Experimental Protocols for Efficacy Evaluation

To ensure accurate and reproducible comparisons of UV stabilizer performance in elastomers, standardized testing methodologies are crucial. The following protocols are based on widely accepted ASTM standards.

Accelerated Weathering Test (ASTM G154)

This test simulates the damaging effects of sunlight and moisture.

  • Specimen Preparation: Elastomer samples are prepared with the specified concentrations of this compound or the UV absorber. Control samples with no stabilizer are also prepared.

  • Apparatus: A fluorescent UV accelerated weathering apparatus is used.

  • Exposure Cycle: A typical cycle includes 8 hours of UV exposure at a controlled temperature (e.g., 60°C) using UVA-340 lamps, followed by 4 hours of condensation at a lower temperature (e.g., 50°C).

  • Duration: The total exposure time can range from hundreds to thousands of hours, depending on the expected service life of the elastomer.

  • Evaluation: At regular intervals, samples are withdrawn and evaluated for changes in:

    • Color: Measured using a spectrophotometer to determine the change in color (ΔE*).

    • Mechanical Properties: Tensile strength, elongation at break, and hardness are measured according to relevant ASTM standards (e.g., ASTM D412 for tensile properties).

    • Surface Appearance: Visual inspection for cracking, chalking, and gloss retention.

Heat and UV Aging Test (ASTM D1148)

This standard is specifically designed to evaluate the discoloration of light-colored rubber.

  • Specimen Preparation: As described in ASTM G154.

  • Apparatus: A UV aging tester with controlled temperature, humidity, and UV irradiation.

  • Test Conditions: The standard specifies conditions of temperature, humidity, and UV intensity to simulate harsh environments.

  • Evaluation: The degree of discoloration is determined by comparing the exposed samples to unexposed control samples.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_hals This compound (HALS) Mechanism UV UV Radiation Polymer Elastomer UV->Polymer initiates FreeRadicals Free Radicals Polymer->FreeRadicals generates HALS This compound FreeRadicals->HALS scavenged by StableProducts Stable Products HALS->StableProducts forms RegeneratedHALS Regenerated this compound HALS->RegeneratedHALS regenerates RegeneratedHALS->FreeRadicals scavenges more cluster_uva UV Absorber Mechanism UV UV Radiation UVA UV Absorber UV->UVA absorbed by Polymer Elastomer UV->Polymer prevented from reaching Heat Heat UVA->Heat dissipated as cluster_workflow Experimental Workflow for UV Stabilizer Evaluation Start Start: Elastomer Compounding SamplePrep Sample Preparation (ASTM D3182) Start->SamplePrep Control Control Group (No Stabilizer) SamplePrep->Control GroupA Group A (this compound) SamplePrep->GroupA GroupB Group B (UV Absorber) SamplePrep->GroupB AcceleratedWeathering Accelerated Weathering (ASTM G154) Control->AcceleratedWeathering GroupA->AcceleratedWeathering GroupB->AcceleratedWeathering Evaluation Periodic Evaluation AcceleratedWeathering->Evaluation Color Color Measurement (ΔE*) Evaluation->Color Mechanical Mechanical Testing (Tensile, Hardness) Evaluation->Mechanical Visual Visual Inspection (Cracking, Chalking) Evaluation->Visual DataAnalysis Data Analysis & Comparison Color->DataAnalysis Mechanical->DataAnalysis Visual->DataAnalysis End End: Performance Report DataAnalysis->End

References

Safety Operating Guide

Navigating the Disposal of Chimassorb 2020: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical substances like Chimassorb 2020 are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a high molecular weight hindered amine light stabilizer (HALS), based on available safety data sheets. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Core Disposal Principles

This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) (40 CFR 261).[1] However, it is crucial to recognize that it is not readily biodegradable and is virtually insoluble in water.[1][2] Therefore, the primary principle of its disposal is to prevent its release into the environment. Under no circumstances should this compound be discharged into drains, surface waters, or groundwater.[1][2]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable national, state, and local regulations.[1][2] The following steps provide a general framework for its proper disposal:

  • Consult Local Regulations: Before initiating any disposal procedures, consult your institution's environmental health and safety (EHS) office and review local and state waste disposal regulations. These regulations will provide specific requirements for chemical waste disposal in your area.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing it with other chemical waste unless explicitly permitted by your institution's waste management protocols.

  • Container Management:

    • Ensure the waste container is in good condition and compatible with the chemical.

    • Label the container clearly with the name "this compound" and any other information required by your institution.

  • Arrange for Professional Disposal:

    • Contact a licensed chemical waste disposal contractor to collect the waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe handling and disposal.

  • Empty Container Disposal:

    • Once empty, containers that held this compound should be managed to prevent unauthorized reuse.[1][2]

    • It is recommended to crush, puncture, or otherwise render the container unusable before disposal.[1][2]

    • Dispose of the treated containers in accordance with national, state, and local regulations.[1][2]

Quantitative Data Summary

While specific quantitative limits for disposal are not provided in the reviewed safety data sheets, the following table summarizes key physical and ecotoxicological properties relevant to its disposal and environmental impact.

PropertyValueReference
BiodegradabilityNot readily biodegradable[1][2]
Water SolubilityVirtually insoluble[1][2]
Transport ClassificationNot classified as a dangerous good[1][2]
RCRA Hazardous Waste StatusNot a hazardous waste under RCRA (40 CFR 261)[1]
Aquatic Invertebrates EC50 (24h)> 100 mg/l (Daphnia magna)[1][2]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_regulations Consult Institutional and Local Regulations start->consult_regulations collect_waste Collect in Labeled, Sealed Container consult_regulations->collect_waste is_container_empty Is the container empty? collect_waste->is_container_empty dispose_product Arrange for Licensed Chemical Waste Disposal is_container_empty->dispose_product No treat_container Crush, Puncture, or Otherwise Render Unusable is_container_empty->treat_container Yes end_product End: Product Disposed dispose_product->end_product dispose_container Dispose of Container per Regulations treat_container->dispose_container end_container End: Container Disposed dispose_container->end_container

References

Personal protective equipment for handling Chimassorb 2020

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chimassorb 2020

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, a high molecular weight hindered amine light stabilizer (HALS).[1][2][3] Adherence to these procedures is vital for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust be equipped with side-shields.
Hand Protection GlovesChemical resistant protective gloves are mandatory.
Body Protection Protective ClothingSelection should be based on the level of activity and potential exposure.
Respiratory Protection RespiratorMay be required under conditions of inadequate ventilation.

This table summarizes the recommended personal protective equipment for handling this compound as outlined in its Safety Data Sheet.[4][5]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and preventing hazardous situations.

Handling:

  • Avoid the formation of dust, as it can create an explosive mixture in the air.[5]

  • Utilize a well-ventilated area, especially when opening containers or decanting large quantities.[5]

  • Employ tools that do not produce sparks.[5]

  • Ground and bond equipment during transfer and mixing to prevent static electricity buildup.[5]

  • General housekeeping should be regularly performed to prevent dust accumulation on surfaces.[5]

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry place.[4]

Emergency First Aid Measures

In the event of exposure to this compound, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air, keep them calm, and seek medical attention.[4]
Eye Contact Flush the affected eyes for a minimum of 15 minutes with running water, ensuring eyelids are held open.[4]
Skin Contact Remove any contaminated clothing. If skin irritation develops, seek medical attention.[4]
Disposal Plan

All waste disposal must be conducted in accordance with national, state, and local regulations.

Substance Disposal:

  • Do not release into drains, surface waters, or groundwater.[4][5]

Container Disposal:

  • Dispose of empty containers following all applicable regulations.[4][5]

  • It is recommended to crush, puncture, or use other methods to prevent the unauthorized reuse of used containers.[4][5]

This compound Handling Workflow

The following diagram outlines the logical steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Assess Risks & Review SDS B Ensure Adequate Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Handle this compound C->D E Avoid Dust Formation D->E F Use Non-Sparking Tools D->F G Store in a Cool, Dry Place D->G I Dispose of Waste per Regulations D->I H Keep Container Tightly Closed G->H J Decontaminate or Dispose of Empty Container I->J

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.